Cefotaxime
Description
This compound is a third-generation cephalosporin antibiotic. Like other third-generation cephalosporins, it has broad spectrum activity against Gram positive and Gram negative bacteria. In most cases, it is considered to be equivalent to ceftriaxone in terms of safety and efficacy. This compound sodium is marketed under various trade names including Claforan (Sanofi-Aventis).
This compound is a Cephalosporin Antibacterial.
This compound has been reported in Melodinus cochinchinensis with data available.
This compound is a third generation semisynthetic cephalosporin antibiotic with bactericidal activity. This compound inhibits mucopeptide synthesis by binding to and inactivating penicillin binding proteins thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of bacterial cell walls. This results in a reduction of cell wall stability and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 4 approved and 4 investigational indications.
Semisynthetic broad-spectrum cephalosporin.
See also: Cefixime (narrower); Ceftriaxone (narrower); Cephalothin (related) ... View More ...
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRBEKHLDVQUJE-QSWIMTSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64485-93-4 (mono-hydrochloride salt) | |
| Record name | Cefotaxime [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022761 | |
| Record name | Cefotaxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefotaxime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.46e-01 g/L | |
| Record name | Cefotaxime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefotaxime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63527-52-6, 60846-21-1 | |
| Record name | Cefotaxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63527-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Acetyloxymethyl)-7-(((2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060846211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefotaxime [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefotaxime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefotaxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefotaxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOTAXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GI8B1GK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefotaxime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Cefotaxime on Bacterial Cell Walls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Cefotaxime, a third-generation cephalosporin antibiotic, on bacterial cell walls. It delves into the molecular interactions, biochemical consequences, and the experimental methodologies used to elucidate this mechanism.
Introduction: this compound and the Bacterial Cell Wall Imperative
This compound is a potent, broad-spectrum β-lactam antibiotic widely used in the treatment of serious bacterial infections.[1] Its efficacy stems from its ability to disrupt the integrity of the bacterial cell wall, a structure essential for bacterial survival, providing structural support and protection against osmotic stress.[2][3] The primary target of this compound and other β-lactam antibiotics is a group of enzymes known as Penicillin-Binding Proteins (PBPs).[1][4]
The Target: Bacterial Cell Wall and Penicillin-Binding Proteins (PBPs)
The bacterial cell wall is a complex structure primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[5] These glycan chains are cross-linked by short peptide stems, forming a rigid mesh-like layer. The final and crucial step in peptidoglycan synthesis, the transpeptidation reaction that forms these cross-links, is catalyzed by PBPs.[4]
Bacteria possess multiple PBPs, each with specific roles in cell wall synthesis, including cell elongation, septum formation, and maintenance of cell shape.[6] Therefore, the specific PBP-binding profile of a β-lactam antibiotic is a key determinant of its antibacterial spectrum and efficacy.
The Mechanism of Action: A Step-by-Step Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound is a direct consequence of its interaction with PBPs, leading to the inhibition of cell wall synthesis and ultimately cell death.[7] This process can be broken down into the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound, through its β-lactam ring, forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of PBPs.[2] This binding is highly specific, and this compound exhibits a high affinity for essential PBPs in many Gram-negative and Gram-positive bacteria.[8][9]
-
Inhibition of Transpeptidation: The covalent modification of PBPs by this compound inactivates their transpeptidase activity. This blocks the final step of peptidoglycan synthesis, preventing the cross-linking of the peptide side chains.[3]
-
Weakening of the Cell Wall: The inhibition of peptidoglycan cross-linking leads to the formation of a structurally deficient and weakened cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell. This imbalance results in cell swelling, morphological changes such as filamentation, and eventual lysis, leading to bacterial death.[8][10]
The syn-configuration of the methoxyimino moiety in this compound's structure confers stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance.
Signaling Pathway of Peptidoglycan Synthesis and its Inhibition
The following diagram illustrates the multi-stage process of peptidoglycan synthesis and highlights the point of inhibition by this compound.
Quantitative Data: this compound Binding Affinities for PBPs
The affinity of this compound for various PBPs is a critical determinant of its antibacterial activity. This affinity is often expressed as the 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of PBP activity. Lower IC50 values indicate higher binding affinity.
| Bacterium | PBP | IC50 (µg/mL) | Reference(s) |
| Escherichia coli | PBP1a | 0.9 | [11] |
| PBP1b | - | - | |
| PBP2 | >1000 | [11] | |
| PBP3 | 0.07 | [11] | |
| Staphylococcus aureus | PBP1 | >256 | [12] |
| PBP2 | ≤0.5 | [9][12] | |
| PBP3 | ≤0.5 | [12] | |
| PBP4 | - | [9] | |
| Neisseria gonorrhoeae | PBP1 | - | - |
| PBP2 | 0.01 - 0.02 | [13] | |
| PBP3 | - | - |
Note: IC50 values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
The following sections detail the methodologies for key experiments used to study the mechanism of action of this compound.
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay determines the affinity of this compound for PBPs by measuring its ability to compete with a labeled penicillin for binding to these proteins.
Workflow Diagram:
Detailed Methodology:
-
Preparation of Bacterial Membranes:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cells in the same buffer and lyse them by sonication or using a French press.
-
Remove unbroken cells and cellular debris by low-speed centrifugation.
-
Pellet the membranes by ultracentrifugation.
-
Wash the membrane pellet and resuspend it in a suitable buffer.
-
-
Competitive Binding:
-
In a series of microcentrifuge tubes, add the prepared bacterial membranes.
-
Add increasing concentrations of this compound to the tubes and incubate for a specific time at a defined temperature (e.g., 30 minutes at 37°C) to allow for binding to PBPs.
-
Add a fixed, subsaturating concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) to each tube.
-
Incubate for a further period (e.g., 10 minutes at 37°C) to allow the labeled penicillin to bind to the remaining unoccupied PBPs.
-
-
Analysis:
-
Terminate the binding reaction by adding an excess of unlabeled penicillin G.
-
Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
Quantify the intensity of the fluorescent bands corresponding to each PBP.
-
Plot the percentage of inhibition of labeled penicillin binding against the concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.[11][14]
-
Analysis of Peptidoglycan Composition by HPLC
This method is used to analyze the changes in peptidoglycan structure, such as the degree of cross-linking, after treatment with this compound.
Workflow Diagram:
Detailed Methodology:
-
Sample Preparation:
-
Grow bacterial cultures in the presence and absence (control) of sub-inhibitory concentrations of this compound.
-
Harvest the cells and inactivate endogenous autolysins (e.g., by boiling in SDS).
-
Isolate the crude peptidoglycan sacculi by differential centrifugation.
-
Treat the sacculi with proteases to remove covalently linked proteins.
-
Thoroughly wash the purified sacculi with water to remove detergents and salts.
-
-
Enzymatic Digestion:
-
Resuspend the purified sacculi in a suitable buffer.
-
Digest the peptidoglycan into soluble muropeptides by incubation with a muramidase (e.g., mutanolysin or lysozyme).
-
-
Muropeptide Analysis:
-
Reduce the muropeptides with sodium borohydride.
-
Separate the muropeptides by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.
-
Detect the eluted muropeptides by their absorbance at 206 nm.
-
Identify the peaks corresponding to monomers, dimers, trimers, and other muropeptide species based on retention times of known standards or by subsequent mass spectrometry analysis.
-
Quantify the area of each peak to determine the relative abundance of each muropeptide species and calculate the degree of peptidoglycan cross-linking.[1][15]
-
Bacterial Lysis Assay
This assay measures the bactericidal effect of this compound by monitoring the decrease in optical density of a bacterial culture over time.
Workflow Diagram:
Detailed Methodology:
-
Culture Preparation:
-
Inoculate a suitable liquid growth medium with the bacterial strain of interest.
-
Incubate the culture with shaking at the optimal growth temperature until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm [OD600] of 0.4-0.6).
-
-
This compound Treatment:
-
Aliquot the bacterial culture into a multi-well plate or separate flasks.
-
Add this compound at various concentrations (including a no-drug control) to the respective wells or flasks.
-
-
Monitoring Lysis:
-
Incubate the cultures under the same growth conditions.
-
Measure the OD600 of each culture at regular time intervals (e.g., every 30-60 minutes) for several hours using a spectrophotometer or a microplate reader.
-
-
Data Analysis:
-
Plot the OD600 values against time for each this compound concentration.
-
A decrease in OD600 over time is indicative of bacterial lysis.
-
Analyze the rate and extent of lysis as a function of this compound concentration.
-
Conclusion
This compound's mechanism of action is a well-defined process centered on the inhibition of bacterial cell wall synthesis through the covalent inactivation of essential penicillin-binding proteins. This targeted disruption leads to a cascade of events culminating in bacterial cell lysis and death. The experimental protocols detailed in this guide provide the foundational methodologies for researchers to further investigate the intricate details of this mechanism, explore the emergence of resistance, and aid in the development of novel antibacterial agents. A thorough understanding of these core principles is paramount for the effective use of this compound in clinical settings and for the continued advancement of antimicrobial drug discovery.
References
- 1. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 3. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Understanding Beta-Lactam-Induced Lysis at the Single-Cell Level [frontiersin.org]
- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detecting cell lysis using viscosity monitoring in E. coli fermentation to prevent product loss - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Cefotaxime Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefotaxime sodium, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of severe bacterial infections. Its broad spectrum of activity against Gram-positive and Gram-negative bacteria is attributed to its unique chemical structure, which confers stability against β-lactamases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound sodium. Detailed experimental protocols for its characterization and stability assessment are presented, alongside a summary of its key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this critical therapeutic agent.
Chemical Structure and Identification
This compound sodium is the sodium salt of (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][3] Its structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, forming the core cephalosporin nucleus.[4] Key functional groups, including an aminothiazole ring and a methoxyimino group, contribute to its antibacterial efficacy and resistance to enzymatic degradation.
The chemical structure of this compound sodium is depicted below:
Table 1: Chemical Identification of this compound Sodium
| Identifier | Value |
| IUPAC Name | sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1][2][3] |
| CAS Number | 64485-93-4[2][5][6][7][8] |
| Molecular Formula | C₁₆H₁₆N₅NaO₇S₂[1][5][6] |
| Molecular Weight | 477.45 g/mol [2][5] |
| Appearance | White to off-white or pale yellow crystalline powder[5][8][9][10] |
Physicochemical Properties
The physicochemical properties of this compound sodium are critical for its formulation, stability, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound Sodium
| Property | Value |
| Melting Point | 162-163 °C[7][8] |
| Solubility | Soluble in water (approx. 50 mg/mL at room temperature), DMSO (approx. 10 mg/ml), and PBS (pH 7.2) (approx. 10 mg/ml).[1][9] Practically insoluble in organic solvents like n-hexane, ethyl acetate, dichloromethane, and diethyl ether.[11] |
| pKa | Data not explicitly found in search results. |
| UV/Vis λmax | 236 nm |
| pH of Solution (10% w/v) | 4.5 - 6.5[8] |
| Optical Rotation | +58° to +64° (c=1 in H₂O)[12][13] |
Mechanism of Action
This compound sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][6] This process is initiated by the binding of the β-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan synthesis.[2][6] The inactivation of PBPs leads to a weakened cell wall and subsequent cell lysis.[2][6]
Stability Profile
The stability of this compound sodium is influenced by several factors, including pH, temperature, and light.
Table 3: Stability of this compound Sodium Solutions
| Condition | Solvent/Diluent | Concentration | Stability |
| pH | Aqueous Solution | Not specified | Optimal stability at pH 4.3-6.2[14] |
| Temperature | 0.9% NaCl or 5% Glucose | 83.3 mg/mL & 125 mg/mL | Retains >90% concentration for 12 hours at 20-25°C[15] |
| Temperature | 5% Dextrose or 0.9% NaCl | Not specified | Stable for at least 1 day at 24°C, 22 days at 4°C, and 112 days at -10°C[14] |
| Temperature | Aqueous Solution | 100 mg/mL | Stable for up to 24 hours at 25°C and up to 5 days at 5°C[16][17] |
| Light | Not specified | Not specified | Light sensitive[13] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a reversed-phase HPLC method for the quantification of this compound sodium.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (pH 6.8)
-
This compound sodium reference standard
-
Water for injection
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 6.8) and acetonitrile (85:15 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Procedure:
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound sodium reference standard and dissolve in 10 mL of mobile phase. Further dilute to obtain a working standard solution of 10 µg/mL.
-
Sample Solution Preparation: Reconstitute the this compound sodium for injection with water for injection. Dilute an appropriate volume with the mobile phase to obtain a theoretical concentration of 10 µg/mL.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of this compound sodium in the sample.
-
UV-Visible Spectrophotometry for Quantification
This method provides a simple and rapid way to estimate this compound sodium concentration.
-
Instrumentation:
-
UV-Visible Spectrophotometer
-
-
Reagents:
-
Distilled water
-
This compound sodium reference standard
-
-
Procedure:
-
Solvent Selection: Use distilled water as the solvent.[6]
-
Determination of λmax: Prepare a stock solution of this compound sodium (100 µg/mL) in distilled water. Scan the solution in the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax is approximately 227 nm.[6]
-
Calibration Curve: Prepare a series of standard solutions of this compound sodium in distilled water with concentrations ranging from 5 to 30 µg/mL.[6] Measure the absorbance of each solution at the determined λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution of this compound sodium in distilled water with a concentration within the calibration range. Measure its absorbance at the λmax and determine the concentration from the calibration curve.
-
Stability Indicating HPTLC Method
This protocol outlines a High-Performance Thin-Layer Chromatography (HPTLC) method for assessing the stability of this compound sodium.
-
Instrumentation:
-
HPTLC system with a UV scanner
-
HPTLC plates pre-coated with silica gel 60 F254
-
-
Reagents:
-
Ethyl acetate
-
Acetone
-
Water
-
Acetic acid
-
This compound sodium reference standard
-
-
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions of this compound sodium in sterile water. For stability studies, subject the sample solutions to stress conditions (e.g., heat, acid, base).
-
Chromatographic Development:
-
Mobile Phase: A mixture of ethyl acetate, acetone, water, and acetic acid (10:5:3:2 v/v/v/v).[8]
-
Application: Apply the standard and stressed sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber with the mobile phase.
-
Drying: Dry the plate after development.
-
-
Detection and Quantification: Scan the dried plate at 254 nm.[8] Compare the peak areas of the principal spot in the sample chromatograms with the standard chromatogram to determine the degradation of this compound sodium.
-
Conclusion
This technical guide has provided a detailed examination of the chemical structure and physicochemical properties of this compound sodium. The compiled data and experimental protocols offer a practical resource for scientists and researchers in the pharmaceutical field. A thorough understanding of these characteristics is paramount for the development of stable and effective formulations, as well as for ensuring the quality and efficacy of this vital antibiotic. The provided methodologies for HPLC, UV-Vis spectrophotometry, and HPTLC serve as a foundation for routine analysis and stability assessment.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Development and validation of RP-HPLC method for estimation of this compound sodium in marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rfppl.co.in [rfppl.co.in]
- 6. ijirt.org [ijirt.org]
- 7. Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in this compound Sodium Medicines Available From Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. asianpubs.org [asianpubs.org]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. ojs.wiserpub.com [ojs.wiserpub.com]
- 16. Green Chemometric Determination of this compound Sodium in the Presence of Its Degradation Impurities Using Different Multivariate Data Processing Tools; GAPI and AGREE Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cefotaxime's Antibacterial Profile Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefotaxime, a third-generation cephalosporin, has long been a cornerstone in the treatment of various bacterial infections. This technical guide provides an in-depth analysis of its antibacterial spectrum and efficacy against clinically relevant Gram-positive bacteria. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data on microbial susceptibility, and a visualization of its mechanism of action. While traditionally celebrated for its potent activity against Gram-negative organisms, this compound also demonstrates significant efficacy against a range of Gram-positive pathogens.[1][2][3] This document collates and presents critical data to facilitate a deeper understanding of this compound's role in combating Gram-positive infections.
Introduction: this compound's Place in Antibacterial Therapy
This compound is a parenteral beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] As a third-generation cephalosporin, it is characterized by its broad spectrum of activity and its stability against many beta-lactamase enzymes.[4][6] This stability allows it to be effective against a variety of pathogens. While its exceptional activity against Enterobacteriaceae is well-established, its utility in treating infections caused by Gram-positive bacteria is also significant, particularly against oxacillin-susceptible staphylococci and various streptococcal species.[6][7] This guide will focus specifically on its in-vitro activity against key Gram-positive bacteria.
Mechanism of Action
This compound's primary mechanism of action involves the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. The process can be summarized in the following steps:
-
Penetration of the Bacterial Cell Wall: this compound traverses the outer layers of the bacterial cell to reach the periplasmic space.
-
Binding to Penicillin-Binding Proteins (PBPs): In the periplasmic space, this compound covalently binds to and inactivates Penicillin-Binding Proteins (PBPs).[8][9][10] These enzymes are crucial for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains. This compound shows a strong affinity for PBP Ib and PBP III.[5]
-
Inhibition of Cell Wall Synthesis: The inactivation of PBPs halts the construction of the peptidoglycan layer, compromising the structural integrity of the cell wall.[9][10]
-
Bacterial Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[9][10]
Antibacterial Spectrum: Quantitative Analysis
The in-vitro efficacy of this compound against various Gram-positive bacteria is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC data for this compound against key Gram-positive species.
| Gram-Positive Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus (Oxacillin-susceptible) | 1.1 - 1.9 | ≤ 2 - 8 | - | This compound is stable against staphylococcal beta-lactamases.[6] |
| Streptococcus pneumoniae (Penicillin-susceptible) | - | - | - | This compound is active against penicillin-susceptible strains.[11] |
| Streptococcus pneumoniae (Penicillin-intermediate) | - | - | - | Most strains are susceptible to this compound.[11] |
| Streptococcus pneumoniae (Penicillin-resistant) | - | - | - | Cefpirome is reported to be twice as potent as this compound against these strains.[11] |
| Non-enterococcal streptococci | 0.01 - 0.05 | - | - | Highly susceptible to this compound.[7] |
| Enterococcus faecalis | - | - | 8 - 512 | Generally considered inactive against E. faecalis.[7][12] Resistance can be influenced by factors like NaCl concentration in the growth medium.[13] |
MIC50: The concentration of a drug that inhibits the growth of 50% of bacterial isolates. MIC90: The concentration of a drug that inhibits the growth of 90% of bacterial isolates.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following protocols are standard methods for determining the MIC of this compound.
This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[14][15]
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Sterile Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer (optional, for turbidity measurement)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent and dilute it further with sterile distilled water to the desired starting concentration.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in MHB. Each well should contain a final volume of 100 µL. Leave one well with broth only as a negative control and one well with broth and bacteria as a positive control.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.[16][17]
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (~10^4 CFU per spot)
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of this compound-Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Also, prepare a control plate without any antibiotic.
-
Inoculation: Spot-inoculate the standardized bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the inoculation spot.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
Standardized bacterial inoculum (~5 x 10^5 to 5 x 10^6 CFU/mL)
-
This compound at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile broth medium
-
Sterile saline or broth for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculation: Inoculate flasks containing pre-warmed broth with the standardized bacterial suspension. Include a growth control flask without any antibiotic.
-
Addition of this compound: Add this compound to the test flasks at the desired concentrations.
-
Incubation and Sampling: Incubate the flasks at 35°C ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Colony Counting: Perform serial dilutions of the collected samples and plate them onto agar plates. Incubate the plates until colonies are visible.
-
Data Analysis: Count the number of colonies (CFU/mL) at each time point for each concentration of this compound and the control. Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Logical Relationships in Antibacterial Spectrum
The antibacterial spectrum of this compound against Gram-positive bacteria is influenced by several factors, including the species of bacteria, the presence of resistance mechanisms (such as altered PBPs), and the specific penicillin-susceptibility profile of the isolate.
Conclusion
This compound remains a relevant antibiotic with considerable activity against a range of Gram-positive bacteria, particularly oxacillin-susceptible Staphylococcus aureus and many streptococcal species. Its efficacy is, however, limited against Enterococcus faecalis. This guide provides essential quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their evaluation and application of this compound. A thorough understanding of its antibacterial spectrum, mechanism of action, and the standardized methods for its assessment is crucial for its appropriate use in clinical and research settings.
References
- 1. Experience with this compound in infections caused by gram-positive pathogens, especially Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acquirepublications.org [acquirepublications.org]
- 4. Mechanism of action, antimicrobial activity, pharmacology, adverse effects, and clinical efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound in the treatment of staphylococcal infections. Comparison of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. In vitro activities of this compound, ceftriaxone, ceftazidime, cefpirome, and penicillin against Streptococcus pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic effect of amoxicillin and this compound against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to this compound and peptidoglycan composition in Enterococcus faecalis are influenced by exogenous sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
Cefotaxime: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of Cefotaxime, a third-generation cephalosporin, against Gram-negative bacteria. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological and experimental processes.
Introduction
This compound is a broad-spectrum, semi-synthetic, third-generation cephalosporin antibiotic.[1] Its bactericidal action is derived from the inhibition of bacterial cell wall synthesis.[2] this compound is noted for its significant activity against a wide range of Gram-negative bacteria, including many strains resistant to earlier generations of cephalosporins.[1][3] This document will delve into the specifics of its activity, mechanisms of action and resistance, and the experimental methods used to determine its efficacy.
Mechanism of Action
This compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. As a β-lactam antibiotic, its primary targets are the penicillin-binding proteins (PBPs) located within the bacterial cell wall.[4][5] By binding to these proteins, particularly PBP Ib and PBP III, this compound inhibits the final transpeptidation step of peptidoglycan synthesis.[4] This disruption leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[4][5] A key advantage of this compound is its stability against many β-lactamase enzymes (types I, III, IV, and V) that can inactivate other β-lactam antibiotics.[2][3]
Antibacterial Spectrum and Quantitative Data
This compound demonstrates potent activity against a broad range of Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[3][6] It is also highly effective against Haemophilus influenzae and Neisseria species.[7][8] However, its activity against Pseudomonas aeruginosa is considered moderate to poor.[1][9]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-negative bacteria, providing a quantitative measure of its in vitro activity. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Enterobacteriaceae | ||||
| Escherichia coli | 0.015 - 0.25 | ≤ 0.5 | [7][10] | |
| Klebsiella pneumoniae | 0.015 - 0.25 | ≤ 0.5 | [7][10] | |
| Enterobacter cloacae | [7] | |||
| Citrobacter freundii | ≤ 0.5 | [3] | ||
| Serratia marcescens | 0.015 - 0.25 | ≤ 0.5 | [3][10] | |
| Proteus mirabilis | [7] | |||
| Proteus vulgaris | [3] | |||
| Salmonella enteritidis | 0.015 - 0.25 | [10] | ||
| Shigella species | [7] | |||
| Yersinia enterocolitica | [7] | |||
| Other Gram-negative Bacteria | ||||
| Haemophilus influenzae | 0.03 (modal) | [7][11] | ||
| Neisseria gonorrhoeae (β-lactamase negative) | 0.0005 - 0.12 | [8][12] | ||
| Neisseria gonorrhoeae (β-lactamase positive) | 0.001 - 0.06 | 0.007 (median) | [8][12] | |
| Pseudomonas aeruginosa | 19 | [3][13] | ||
| Acinetobacter calcoaceticus | 18 | [3][7] |
Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.
Mechanisms of Resistance in Gram-negative Bacteria
The primary mechanism of resistance to this compound in Gram-negative bacteria is the production of β-lactamase enzymes, particularly extended-spectrum β-lactamases (ESBLs).[14][15] These enzymes hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive.[15] Other mechanisms of resistance include alterations in the target PBPs, reducing the binding affinity of this compound, and decreased permeability of the outer membrane, which limits the drug's access to its target.[15][16][17]
Experimental Protocols for Determining Antibacterial Activity
The determination of the in vitro activity of this compound is crucial for both clinical and research purposes. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound can be determined using several standardized methods, including broth microdilution and agar dilution.
5.1.1. Broth Microdilution Method
This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth after incubation.
5.1.2. Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of this compound that prevents the growth of bacterial colonies after incubation.[12][18]
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a bacterium to an antibiotic. A paper disk impregnated with a standard amount of this compound (e.g., 30 µg) is placed on an agar plate uniformly inoculated with the test bacterium. During incubation, the antibiotic diffuses from the disk into the agar. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC to determine if the bacterium is susceptible, intermediate, or resistant.[19][20]
Conclusion
This compound remains a potent antibiotic against a wide array of Gram-negative bacteria, particularly Enterobacteriaceae and fastidious organisms like H. influenzae and N. gonorrhoeae. Its efficacy is rooted in its ability to inhibit bacterial cell wall synthesis and its relative stability to many β-lactamases. However, the emergence of ESBL-producing strains poses a significant challenge to its clinical utility. Continuous surveillance of its in vitro activity through standardized methods like broth microdilution and agar dilution is essential for guiding appropriate therapeutic use and for the development of new antibacterial strategies.
References
- 1. This compound. A review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action, antimicrobial activity, pharmacology, adverse effects, and clinical efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. [In vitro activity of this compound against enterobacteriaceae. Comparison with cephalothin, cefazolin, cefamandole, cefoxitin and cefuroxime on 117 strains isolated from neutropenic patients (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative activity of this compound and selected beta-lactam antibiotics against Haemophilus influenzae and aerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. droracle.ai [droracle.ai]
- 10. Optimal this compound dosing for gram-negative bacteremia: effective trough serum bactericidal titers and drug concentrations 8 and 12 hr after 1- or 2-gm infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of cephalosporin antibiotics against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Activity of this compound-aminoglycoside combinations against aminoglycoside-resistant Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The rapid detection of this compound-resistant Enterobacteriaceae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound resistance in invasive Haemophilus influenzae isolates in Germany 2016-19: prevalence, epidemiology and relevance of PBP3 substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. This compound: in vitro activity and tentative interpretive standards for disk susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound: in vitro activity and tentative interpretive standards for disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cefotaxime's Affinity for Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding affinity of cefotaxime, a third-generation cephalosporin antibiotic, for its molecular targets, the penicillin-binding proteins (PBPs). Understanding the specific interactions between this compound and various PBPs across different bacterial species is crucial for elucidating its mechanism of action, predicting its spectrum of activity, and informing the development of novel antimicrobial agents. This document details quantitative binding data, experimental methodologies, and the underlying molecular interactions.
Introduction: this compound and Penicillin-Binding Proteins
This compound exerts its bactericidal effect by acylating the active site of PBPs, which are essential enzymes involved in the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The efficacy of this compound is directly related to its binding affinity for the essential high-molecular-weight PBPs in a given bacterium.
Quantitative Analysis of this compound's PBP Binding Affinity
The binding affinity of this compound for various PBPs is typically determined by measuring the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP. A lower IC50 value indicates a higher binding affinity.
The following tables summarize the IC50 values of this compound for the PBPs of several key pathogenic bacteria.
Table 1: this compound PBP Binding Affinities in Escherichia coli
| PBP | IC50 (µg/mL) | Relative Affinity | Reference(s) |
| PBP1A | High | High | [1] |
| PBP1Bs | High | High | [1] |
| PBP2 | Low | Low | [1] |
| PBP3 | ~0.1 - 0.25 | Very High | [2][3] |
| PBP4 | Low | Low | [1] |
| PBP4' | High | High | [1] |
| PBP5 | Low | Low | [1] |
| PBP6 | Low | Low | [1] |
Table 2: this compound PBP Binding Affinities in Pseudomonas aeruginosa
| PBP | Relative Affinity | Reference(s) |
| PBP1A | High | [1] |
| PBP1B | High | [1] |
| PBP2 | High | [1] |
| PBP3 | High | [1][4] |
Table 3: this compound PBP Binding Affinities in Staphylococcus aureus
| PBP | IC50 (µg/mL) | Relative Affinity | Reference(s) |
| PBP1 | — | — | [2] |
| PBP2 | Selective | High | [5][6][7] |
| PBP3 | — | Poor | [2] |
Note: In methicillin-resistant Staphylococcus aureus (MRSA), this compound has a very low affinity for the acquired PBP2a, which is the primary determinant of resistance.
Table 4: this compound PBP Binding Affinities in Streptococcus pneumoniae
| PBP | IC50 (µg/mL) | Relative Affinity | Reference(s) |
| PBP1A | <0.25 | High | [8] |
| PBP1B | <0.25 | High | [8] |
| PBP2A | <0.25 | High | [8] |
| PBP2B | Low | Low | [8] |
| PBP2X | <0.25 - 1 | High | [8][9] |
| PBP3 | 0.1 - 0.25 | High | [8][9] |
Experimental Protocols: Determining PBP Binding Affinity
The determination of IC50 values for PBP binding is most commonly achieved through a competitive binding assay. This method relies on the ability of a test antibiotic, such as this compound, to compete with a labeled β-lactam (e.g., radiolabeled penicillin or a fluorescent penicillin derivative like Bocillin FL) for binding to the PBPs in a bacterial membrane preparation or in live cells.
General Experimental Workflow
Caption: A generalized workflow for determining PBP binding affinity.
Detailed Methodological Steps
-
Preparation of Bacterial Membranes or Whole Cells:
-
Bacterial strains are cultured to mid-logarithmic phase.
-
For membrane preparations, cells are harvested, washed, and lysed (e.g., by sonication or French press). The membrane fraction is then isolated by ultracentrifugation.
-
For whole-cell assays, cells are harvested and washed.
-
-
Competitive Binding Assay:
-
Aliquots of the membrane preparation or whole cells are incubated with a range of concentrations of this compound for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
A fixed, saturating concentration of a labeled penicillin (e.g., [3H]benzylpenicillin or Bocillin FL) is then added, and the incubation is continued to allow the labeled penicillin to bind to any PBPs not occupied by this compound.
-
-
Detection and Quantification:
-
The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The labeled PBPs are visualized. For radiolabeled penicillin, this is done by fluorography or autoradiography. For fluorescently labeled penicillin, a fluorescence imager is used.
-
The intensity of the bands corresponding to each PBP is quantified using densitometry.
-
-
Data Analysis:
-
The percentage of labeled penicillin binding for each PBP at each this compound concentration is calculated relative to a control sample with no this compound.
-
The IC50 value is determined by plotting the percentage of binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action: PBP Inhibition by this compound
The bactericidal activity of this compound is a direct consequence of its ability to form a stable, covalent adduct with the active site of essential PBPs. This process effectively inactivates the enzyme, preventing the cross-linking of peptidoglycan chains.
Caption: The inhibitory pathway of this compound on bacterial cell wall synthesis.
The primary targets of this compound often include PBP3, which is involved in cell division (septum formation), and PBP1A/1B, which are involved in cell elongation. Inhibition of PBP3 typically leads to the formation of filamentous cells, while simultaneous inhibition of PBP1A/1B and other essential PBPs results in rapid cell lysis.[1]
Conclusion
This compound exhibits a variable and selective affinity for the PBPs of different bacterial species. Its high affinity for essential PBPs in many Gram-negative bacteria, such as E. coli, and in Gram-positive cocci like S. pneumoniae, underlies its potent bactericidal activity against these pathogens. In contrast, its poor affinity for PBP2a is a key factor in the resistance of MRSA to this antibiotic. The quantitative data and experimental methodologies presented in this guide are fundamental to the ongoing research and development of effective β-lactam antibiotics.
References
- 1. This compound: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
In Vitro Activity of Cefotaxime Against Enterobacteriaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotaxime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a wide range of Gram-negative bacteria, particularly the family Enterobacteriaceae.[1] This family includes common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter species. This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][3] Its potent in vitro activity has made it a cornerstone in the treatment of serious infections caused by these organisms.[2] However, the emergence and spread of resistance mechanisms, primarily through the production of β-lactamase enzymes, pose a significant challenge to its clinical efficacy.[3][4] This guide provides an in-depth overview of the in vitro activity of this compound against Enterobacteriaceae, detailing its mechanism of action, resistance pathways, quantitative susceptibility data, and standardized testing protocols.
Mechanism of Action
This compound's bactericidal action is achieved by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1] Like other β-lactam antibiotics, it acts as a structural analog of D-Ala-D-Ala, the terminal amino acid residues of the nascent peptidoglycan chains. This allows it to bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for cross-linking the cell wall.[1][5] this compound shows a high affinity for PBP-1a, PBP-1b, and PBP-3.[6] The disruption of cell wall integrity leads to cell lysis and bacterial death. A key feature of this compound is its stability in the presence of many common β-lactamase enzymes (such as TEM-1, TEM-2, and SHV-1), which are responsible for resistance to earlier-generation penicillins and cephalosporins.[5][6]
Quantitative In Vitro Susceptibility Data
The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. These values are critical for monitoring susceptibility trends and informing clinical breakpoints.
This compound generally demonstrates high potency against Enterobacteriaceae, with many species being inhibited by low concentrations of the drug.[6]
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 10,487 | 0.06 | 2 |
| Klebsiella pneumoniae | 4,213 | 0.125 | 32 |
| Enterobacter cloacae | 2,232 | 0.125 | 16 |
| Proteus mirabilis | 2,789 | 0.03 | 0.125 |
| Citrobacter freundii | 556 | 0.25 | 32 |
| Serratia marcescens | 1,023 | 1 | 8 |
Data compiled from the EUCAST database of MIC distributions as of December 2025.[7] Values can vary based on geographic location and time of study.
Mechanisms of Resistance in Enterobacteriaceae
The primary mechanism of resistance to this compound in Enterobacteriaceae is the enzymatic degradation of the antibiotic by β-lactamases.[3] While this compound is stable against many common β-lactamases, the emergence of Extended-Spectrum β-Lactamases (ESBLs) has significantly compromised its activity.[4]
Extended-Spectrum β-Lactamases (ESBLs): ESBLs are enzymes capable of hydrolyzing third-generation cephalosporins, including this compound, as well as monobactams like aztreonam.[4] The most prevalent ESBLs are derivatives of the TEM, SHV, and CTX-M families. CTX-M enzymes, in particular, are named for their potent hydrolytic activity against this compound and are now the most widespread type of ESBL globally.[8]
AmpC β-Lactamases: Some Enterobacteriaceae, such as Enterobacter spp., Serratia spp., and Citrobacter spp., possess inducible, chromosomally encoded AmpC β-lactamases. Overproduction of these enzymes can lead to resistance to this compound and other cephalosporins.[9]
Other less common resistance mechanisms include alterations in the target PBPs and decreased permeability of the outer bacterial membrane, which restricts the antibiotic's access to its target.[3]
Caption: this compound resistance mechanism in Enterobacteriaceae.
Experimental Protocols for Susceptibility Testing
Accurate determination of this compound susceptibility is crucial for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for antimicrobial susceptibility testing.[10][11] The two most common methods are broth microdilution and disk diffusion.
Broth Microdilution Method (MIC Determination)
This method determines the MIC of this compound by testing a range of antibiotic concentrations against a standardized bacterial inoculum.[12][13]
Methodology:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound powder in a suitable solvent.
-
Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.06 to 128 µg/mL).
-
Include a growth control well (broth only) and a sterility control well.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing 100 µL of the this compound dilutions) with 10 µL of the standardized inoculum.
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation:
-
Following incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Interpret the MIC result based on CLSI breakpoints:
-
Susceptible (S): ≤1 µg/mL
-
Intermediate (I): 2 µg/mL
-
Resistant (R): ≥4 µg/mL (Note: Breakpoints are subject to change and current CLSI M100 guidelines should be consulted).[9]
-
-
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antibiotic-impregnated paper disk.[14]
Methodology:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.
-
-
Disk Application:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.
-
-
Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).
-
Interpret the zone diameter according to CLSI guidelines:
-
Susceptible (S): ≥26 mm
-
Intermediate (I): 23-25 mm
-
Resistant (R): ≤22 mm (Note: Breakpoints are subject to change and current CLSI M100 guidelines should be consulted).[10]
-
-
Conclusion
This compound remains a potent antimicrobial agent against many species of Enterobacteriaceae in vitro. Its efficacy is, however, seriously threatened by the global dissemination of ESBLs, particularly the CTX-M types, which efficiently hydrolyze the drug. This underscores the critical need for continuous surveillance of this compound susceptibility patterns and the diligent application of standardized testing protocols in clinical laboratories. Accurate and timely susceptibility data are paramount for guiding appropriate therapeutic choices, implementing effective infection control measures, and preserving the utility of this important class of antibiotics.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action, antimicrobial activity, pharmacology, adverse effects, and clinical efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. This compound: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC EUCAST [mic.eucast.org]
- 8. Antagonism between substitutions in β-lactamase explains a path not taken in the evolution of bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Revised Broad-Spectrum Cephalosporin Clinical and Laboratory Standards Institute Breakpoints on Susceptibility in Enterobacteriaceae Producing AmpC β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial resistance to this compound and ertapenem in Enterobacteriaceae: the effects of altering clinical breakpoints | The Journal of Infection in Developing Countries [jidc.org]
- 11. Clinical and microbiologic characteristics of this compound-non-susceptible Enterobacteriaceae bacteremia: a case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth microdilution method to detect extended-spectrum beta-lactamases and AmpC beta-lactamases in enterobacteriaceae isolates by use of clavulanic acid and boronic acid as inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Diffusion Disk Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: in vitro activity and tentative interpretive standards for disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefotaxime: A Comprehensive Technical Guide on its Pharmacological Properties and Therapeutic Applications
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria.[1][2][3] Discovered in 1976 and introduced for commercial use in 1980, it has become a cornerstone in the treatment of a variety of serious infections.[1] This technical guide provides an in-depth review of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, it details its extensive therapeutic applications, supported by clinical trial data, and presents experimental protocols for its evaluation. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and infectious disease management.
Pharmacological Properties
Mechanism of Action
This compound is a bactericidal agent that belongs to the β-lactam class of antibiotics.[1][4] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][3][5][6] The structural integrity of the bacterial cell wall is maintained by a complex polymer called peptidoglycan.[][8] The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by penicillin-binding proteins (PBPs).[1][6][] this compound binds to and inactivates these PBPs, with a high affinity for PBP Ib and PBP III.[4] This inactivation prevents the formation of a stable peptidoglycan layer, leading to a weakened cell wall and subsequent cell lysis due to autolytic enzymes.[1][6]
The presence of a syn-configuration in its methoxyimino moiety confers stability against many β-lactamase enzymes produced by resistant bacteria.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied in various populations. It is administered parenterally, either via intravenous or intramuscular injection, as it is not absorbed orally.[9]
| Parameter | Value | Reference |
| Administration | Intravenous (IV) or Intramuscular (IM) | [9] |
| Bioavailability | Well-absorbed after IM administration | [9] |
| Time to Peak Serum Concentration (Tmax) | ~30 minutes after IM injection | [9] |
| Protein Binding | 35% to 45% | [6] |
| Metabolism | Partially metabolized in the liver to desacetylthis compound (active metabolite) | [9][10] |
| Elimination Half-life | Approximately 1.1 hours | [11] |
| Excretion | Primarily renal; ~60% of the dose is excreted in the urine within 6 hours | [9][10] |
Table 1: Summary of Pharmacokinetic Parameters of this compound.
Pharmacokinetic parameters can vary depending on the patient population. For instance, in critically ill children, the volume of distribution and clearance may be altered.[2][12] Severe renal dysfunction can lead to a prolonged elimination half-life of both this compound and its active metabolite, desacetylthis compound, necessitating dosage adjustments.[10][11]
Pharmacodynamics
The bactericidal activity of this compound, like other β-lactam antibiotics, is time-dependent. The key pharmacodynamic parameter that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen. For optimal killing of Gram-negative bacteria, it is generally accepted that the free drug concentration should be above the MIC for the entire dosing interval.
Spectrum of Antimicrobial Activity
This compound exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][3][13] Its stability against many β-lactamases allows it to be effective against organisms that are resistant to other β-lactam antibiotics.[1]
Gram-Positive Aerobes:
Gram-Negative Aerobes:
-
Escherichia coli[1]
-
Haemophilus influenzae[1]
-
Klebsiella spp.[1]
-
Enterobacter spp.
-
Neisseria gonorrhoeae[3]
-
Proteus mirabilis[1]
-
Serratia marcescens
-
Morganella morganii
-
Providencia spp.
This compound is generally not active against Pseudomonas aeruginosa and Enterococcus species.[1]
| Organism | MIC90 (μg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 |
| Streptococcus pneumoniae (penicillin-resistant) | 1.0 |
| Haemophilus influenzae (β-lactamase negative) | ≤0.06 |
| Haemophilus influenzae (β-lactamase positive) | ≤0.06 |
| Neisseria meningitidis | 0.007 |
| Escherichia coli | 0.25 |
| Klebsiella pneumoniae | 0.25 |
| Proteus mirabilis | ≤0.12 |
Table 2: Representative Minimum Inhibitory Concentration (MIC90) Values for this compound against Common Pathogens. (Note: MIC values can vary based on geographic location and testing methodology).
Therapeutic Uses
This compound is indicated for the treatment of a variety of serious infections caused by susceptible organisms.[1][4][14]
-
Lower Respiratory Tract Infections: Including community-acquired pneumonia.[1][4][10]
-
Genitourinary Tract Infections: Such as complicated urinary tract infections and gonorrhea.[1][4]
-
Gynecologic Infections: Including pelvic inflammatory disease and endometritis.[1][4]
-
Central Nervous System Infections: Including bacterial meningitis.[1][4]
-
Surgical Prophylaxis: To prevent infections in patients undergoing certain surgical procedures.[4][14]
Clinical Efficacy Data
Numerous clinical trials have demonstrated the efficacy of this compound in treating various infections.
| Indication | Clinical Cure Rate | Bacteriological Eradication Rate | Reference |
| Complicated Urinary Tract Infections | 98.1% | 90% | [1][5] |
| Community-Acquired Pneumonia | 85% | 85% | [10] |
| Childhood Bacterial Meningitis | 92% | 90.1% (CSF sterilization within 72h) | [15] |
| Severe Infections (multicenter study) | >80% | High eradication rate for common pathogens | [4] |
Table 3: Summary of Clinical Efficacy of this compound in Various Infections.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls: A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
In Vivo Pharmacokinetic Study in a Human Volunteer
-
Subject Recruitment: Healthy adult volunteers are recruited after obtaining informed consent.
-
Drug Administration: A single dose of this compound is administered intravenously or intramuscularly.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Drug Concentration Analysis: The concentration of this compound and its metabolite, desacetylthis compound, in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, elimination half-life, and clearance.
Mechanisms of Resistance
Bacterial resistance to this compound can emerge through several mechanisms:
-
Enzymatic Degradation: The most significant mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive.[16] Extended-spectrum β-lactamases (ESBLs) are particularly effective at degrading third-generation cephalosporins.
-
Alteration of Target Site: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of this compound, thereby decreasing its efficacy.
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of this compound into the cell.[16]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target PBPs.[16]
Conclusion
This compound remains a clinically important third-generation cephalosporin with a well-established profile of efficacy and safety for a wide range of bacterial infections. Its potent bactericidal activity, favorable pharmacokinetic properties, and broad spectrum of activity have solidified its role in clinical practice. A thorough understanding of its pharmacological properties, therapeutic uses, and the mechanisms by which resistance can develop is crucial for its continued effective use in combating infectious diseases. This technical guide serves as a comprehensive resource to support ongoing research and development in the field of antimicrobial therapy.
References
- 1. Treatment of urinary tract infections with this compound: noncomparative and prospective comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound: United Kingdom clinical trial results in the treatment of severe infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 8. microbenotes.com [microbenotes.com]
- 9. One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical evaluation of this compound for therapy of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound in healthy volunteers and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics of this compound and Dosage Recommendations in Children with Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Treatment of childhood bacterial meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmj.com [bmj.com]
Cefotaxime Degradation in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the third-generation cephalosporin antibiotic, cefotaxime, in aqueous solutions. Understanding the stability of this compound and the formation of its degradation products is critical for ensuring its therapeutic efficacy and safety. This document details the primary degradation routes, presents quantitative stability data, outlines experimental protocols for degradation studies, and provides visual representations of the degradation pathways.
Core Degradation Pathways
This compound primarily degrades in aqueous solutions through two main pathways: hydrolysis and photodegradation . The rate and extent of degradation are significantly influenced by factors such as pH, temperature, and exposure to light.
Hydrolytic Degradation
Hydrolysis of this compound involves two parallel reactions: cleavage of the β-lactam ring and deacetylation at the C-3 position.[1][2] The stability of this compound is highly dependent on the pH of the solution, with maximum stability observed in the pH range of 4.5 to 6.5.[2][3]
-
β-Lactam Ring Cleavage: This is a critical degradation step as it leads to the loss of antibacterial activity. This reaction is catalyzed by both hydrogen (acidic conditions) and hydroxide (alkaline conditions) ions.[1][4]
-
Deacetylation: This process results in the formation of desacetylthis compound, which is the main metabolite of this compound and possesses some antibacterial activity.[3]
-
Lactone Formation: Under highly acidic conditions (e.g., pH 1.9), the deacetylated derivative can further degrade to form a lactone.[1][5]
Photodegradation
Exposure to ultraviolet (UV) light induces two competitive degradation processes in this compound solutions: isomerization and photolysis.
-
Isomerization: this compound can isomerize to its inactive anti-isomer. This process is reversible.
-
Photolysis: This process involves the destruction of the molecule, leading to a noticeable yellowing of the solution. The photolysis of the delta 3-cephem ring is primarily responsible for this color change.
Quantitative Degradation Data
The stability of this compound under various conditions has been quantified in several studies. The following tables summarize key quantitative data on its degradation.
Table 1: Stability of this compound Sodium (100mg/mL) in Aqueous Solution at Different Temperatures
| Temperature | Stability Duration (Time to >10% degradation) | Reference |
| 45°C | 2 hours | [5][6] |
| 25°C | 24 hours | [5][6] |
| 5°C | Up to 5 days | [5][6] |
Table 2: pH-Dependent Degradation of this compound
| pH | Degradation Rate | Key Observations | Reference |
| 1.9 | Increased | Acid-catalyzed hydrolysis and formation of lactone from desacetylthis compound. | [1] |
| 4.5 - 6.5 | Minimal | Region of maximum stability. | [2][3] |
| 9.0 | Increased | Base-catalyzed hydrolysis. | [1] |
Table 3: Photodegradation Parameters of this compound
| Parameter | Value | Conditions |
| Quantum Yield (Isomerization to anti-isomer) | 0.10 | UV light at 254 nm |
| Quantum Yield (anti-isomer to this compound) | 0.12 | UV light at 254 nm |
| Photostationary State (anti:syn ratio) | 1.2 | After 30 minutes of irradiation |
Experimental Protocols
Detailed experimental protocols are essential for reproducible stability and degradation studies of this compound.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
1. Acid Hydrolysis:
-
Procedure: Dissolve 10 mg of this compound in 950 mL of deionized water in a 1000 mL volumetric flask. Add 50 mL of 0.1 N HCl and leave for 15 minutes. Neutralize the solution and dilute to the final concentration for analysis.[7]
-
Alternative Procedure: To 1 mL of a this compound stock solution, add 1 mL of 0.5 M HCl. Store at 20-25°C for 3 hours, then neutralize with 1 mL of 0.5 M NaOH and dilute for analysis.[3]
2. Base Hydrolysis:
-
Procedure: Dissolve 10 mg of this compound in 950 mL of deionized water in a 1000 mL volumetric flask. Add 50 mL of 0.1 N NaOH and leave for 15 minutes. Neutralize the solution and dilute for analysis.[7]
-
Alternative Procedure: To 1 mL of a 400 µg/mL this compound solution, add 1 mL of 0.01 M NaOH. Store at 20-25°C for 5 minutes, then neutralize with 1 mL of 0.01 M HCl and dilute for analysis.[3]
3. Oxidative Degradation:
-
Procedure: Dissolve 10 mg of this compound in 950 mL of deionized water in a 1000 mL volumetric flask. Add 50 mL of 3% H₂O₂ and leave for 15 minutes. Neutralize and dilute for analysis.[7]
-
Alternative Procedure: To 1 mL of a 400 µg/mL this compound solution, add 1 mL of 0.3% H₂O₂. Store at 20-25°C and then dilute for analysis.[3]
4. Thermal Degradation:
-
Procedure: Weigh about 10 mg of this compound into a 1000 mL volumetric flask and dissolve in deionized water. Boil under reflux for 5 minutes, allow to cool, and then dilute to the final concentration for analysis.[7]
-
Alternative Procedure: Expose a 400 µg/mL this compound solution to a temperature of 40°C for 7 hours, then dilute for analysis.[3]
HPLC Analytical Method
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound and its degradation products.
Method 1:
-
Column: Reversed-phase BDS column (150 mm x 4.0 mm x 5 µm).[7]
-
Mobile Phase: Methanol: Phosphate buffer (1000 mL:130 mL), pH adjusted to 6.15.[7]
-
Flow Rate: 1.0 mL/min (isocratic).[7]
-
Detection: PDA detector at 235 nm.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 20 µL.[7]
Method 2:
-
Column: SS Wakosil II- C8 column (250 mm × 4.6 mm i.d., 5 µm).
-
Mobile Phase: Ammonium acetate buffer (pH 6.8) and acetonitrile (85:15 v/v).
-
Flow Rate: 0.8 ml/min.
-
Detection: UV at 252 nm.
Visualization of Degradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways of this compound.
Hydrolytic Degradation Pathway
References
- 1. Degradation kinetics in aqueous solution of this compound sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of degradation of this compound sodium in aqueous solution - Lookchem [lookchem.com]
- 3. Physicochemical Stability of this compound Sodium in Polypro... [degruyterbrill.com]
- 4. Kinetics and mechanism of degradation of this compound sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
Methodological & Application
Application Notes and Protocols: Cefotaxime Solution Preparation for Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of Cefotaxime solutions in cell culture media. This compound is a third-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3][4] Its high stability in the presence of β-lactamases makes it a valuable tool for preventing bacterial contamination in cell cultures.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and use of this compound solutions.
Table 1: Solubility of this compound Sodium Salt
| Solvent | Approximate Solubility | Reference |
| Water | 50 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [5] |
| Dimethylformamide | ~3 mg/mL | [5] |
Table 2: Recommended Concentrations for Cell Culture
| Application | Recommended Working Concentration | Notes | Reference |
| General Cell Culture | 50 - 100 µg/mL | Titrate for specific cell line to determine optimal, non-toxic concentration. | |
| Plant Cell Culture | 50 - 250 mg/L | Concentrations above 100 µg/mL may cause phytotoxicity in some species.[6] | [6] |
| Elimination of Agrobacterium tumefaciens | 90 µg/mL | Effective for microbe toxicity in plant transformation studies.[6] | [6] |
Table 3: Stability of Reconstituted this compound Solutions
| Storage Condition | Duration of Stability (Potency >90%) | Diluent | Reference |
| Room Temperature (≤ 22°C / 72°F) | 12 - 24 hours | Sterile Water, 0.9% NaCl, 5% Dextrose | [1][7][8] |
| Refrigerated (2-8°C / 36-46°F) | 5 - 10 days | Sterile Water, 0.9% NaCl, 5% Dextrose | [1][7][8][9] |
| Frozen (-20°C / -4°F) | Up to 13 weeks | 0.9% NaCl, 5% Dextrose | [1][7] |
| Frozen (-20°C / -4°F) | Up to 3 months | Aliquoted stock solutions | [10] |
Note: this compound solutions exhibit maximum stability in the pH range of 5 to 7.[1][8] Avoid preparing solutions with diluents having a pH above 7.5, such as Sodium Bicarbonate Injection.[1][8] The dry powder should be stored at 20° to 25°C (68° to 77°F) and protected from light and elevated temperatures.[7]
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the desired working concentration in cell culture media.
Materials:
-
This compound Sodium Salt (powder)
-
Sterile, deionized, or distilled water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 1 gram of this compound sodium salt powder.
-
Add the powder to a sterile conical tube.
-
Add 10 mL of sterile water to the tube to achieve a final concentration of 100 mg/mL.[11]
-
Vortex or gently swirl the tube until the powder is completely dissolved. The solution should be pale yellow to light amber.[1]
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the this compound solution into a new sterile conical tube.[11]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile microcentrifuge tubes or cryovials.[11]
-
Label the aliquots clearly with the name of the reagent, concentration, and date of preparation.
Protocol 2: Use of this compound in Cell Culture Media
This protocol details the dilution of the this compound stock solution into a complete cell culture medium.
Materials:
-
Prepared 100 mg/mL this compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile serological pipettes
Procedure:
-
Thaw an aliquot of the 100 mg/mL this compound stock solution at room temperature or in a 37°C water bath.
-
Determine the final desired working concentration of this compound in the cell culture medium (e.g., 100 µg/mL).
-
Use the following formula to calculate the volume of stock solution to add: V1 = (C2 * V2) / C1 Where:
-
V1 = Volume of stock solution needed
-
C1 = Concentration of stock solution (100 mg/mL or 100,000 µg/mL)
-
V2 = Final volume of cell culture medium
-
C2 = Desired final concentration (e.g., 100 µg/mL)
Example for 500 mL of media at a final concentration of 100 µg/mL: V1 = (100 µg/mL * 500 mL) / 100,000 µg/mL = 0.5 mL or 500 µL
-
-
In a sterile environment, add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium.
-
Gently swirl the medium to ensure thorough mixing.
-
The medium is now ready for use.
Visualizations
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. medicines.org.uk [medicines.org.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Life Technologies [lifetechindia.com]
- 7. globalrph.com [globalrph.com]
- 8. droracle.ai [droracle.ai]
- 9. This compound sodium | 64485-93-4 [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Useful methods: this compound: a useful antibiotic for duckweed culture management [protocols.io]
Application Notes and Protocols for Cefotaxime in Bacterial Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotaxime is a third-generation cephalosporin antibiotic widely employed in genetic transformation protocols to eliminate contaminating bacteria, particularly Agrobacterium tumefaciens, following co-cultivation with plant tissues. Its broad-spectrum bactericidal activity, coupled with relatively low phytotoxicity at effective concentrations, makes it a valuable tool for selecting successfully transformed cells and ensuring the generation of axenic transgenic cultures. This document provides detailed application notes, protocols, and quantitative data on the use of this compound for bacterial selection.
Mechanism of Action
This compound is a β-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This binding inactivates the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains.[1] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1] this compound exhibits stability against many β-lactamases, enzymes that can degrade β-lactam antibiotics, making it effective against a range of Gram-negative and Gram-positive bacteria.[1][3]
References
Determining Cefotaxime Minimum Inhibitory Concentration (MIC): A Guide for Researchers
For Immediate Release
This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Cefotaxime, a critical third-generation cephalosporin antibiotic. These protocols are intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing. Adherence to standardized methods is crucial for accurate and reproducible results that can be reliably interpreted. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] It is a fundamental measure of the potency of an antibiotic against a specific bacterial strain. Accurate MIC determination is essential for surveillance of antimicrobial resistance, guiding therapeutic choices, and in the research and development of new antimicrobial agents. This document details three widely accepted methods for determining the this compound MIC: Broth Microdilution, Agar Dilution, and Gradient Diffusion.
I. Broth Microdilution Method
The broth microdilution method is a widely used technique for determining MICs and is considered a reference method by both CLSI and EUCAST.[3][4][5] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.
Experimental Protocol
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent and dilute further in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[6]
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, resulting in a total volume of 200 µL.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[6] The eleventh well serves as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).[6]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[7]
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[1] This can be determined by visual inspection or using a microplate reader.
-
II. Agar Dilution Method
The agar dilution method is another reference standard for MIC determination. It involves incorporating varying concentrations of this compound into an agar medium, which is then spot-inoculated with the test organisms.
Experimental Protocol
-
Preparation of this compound-Containing Agar Plates:
-
Prepare serial twofold dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.
-
Mix thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm.[9] Allow the plates to solidify. A control plate with no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using an inoculum-replicating apparatus, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[1]
-
III. Gradient Diffusion Method (Etest®)
The gradient diffusion method, commercially available as Etest®, utilizes a predefined, stable gradient of antibiotic on a plastic strip.[10][11] This method is technically simpler than the dilution methods and provides a direct MIC reading.
Experimental Protocol
-
Inoculum Preparation and Plating:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.[9]
-
Allow the agar surface to dry for 5-15 minutes.[9]
-
-
Application of Gradient Strip:
-
Aseptically apply the this compound gradient strip to the center of the inoculated agar plate with the MIC scale facing upwards. Ensure the entire strip is in contact with the agar surface.
-
-
Incubation:
-
Result Interpretation:
Quantitative Data Summary
| Parameter | Broth Microdilution | Agar Dilution | Gradient Diffusion (Etest®) |
| This compound Concentration Range | Typically 0.015 to 256 µg/mL | Typically 0.015 to 256 µg/mL | 0.002 to 32 µg/mL or 0.016 to 256 µg/mL[9][10] |
| Inoculum Standardization | 0.5 McFarland Standard | 0.5 McFarland Standard | 0.5 McFarland Standard |
| Final Inoculum Density | ~5 x 10⁵ CFU/mL[7] | ~10⁴ CFU/spot | Confluent lawn |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Mueller-Hinton Agar (MHA) | Mueller-Hinton Agar (MHA) |
| Incubation Temperature | 35 ± 2°C[8][9] | 35 ± 2°C | 35 ± 2°C[8][9] |
| Incubation Duration | 16-20 hours[8][9] | 16-20 hours | 16-20 hours[8][9] |
Quality Control
For all methods, it is imperative to perform quality control using reference bacterial strains with known this compound MIC values (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™). The obtained MIC values should fall within the acceptable ranges specified by CLSI and/or EUCAST.
Interpretation of MIC Results
The clinical significance of the MIC value is determined by comparing it to established clinical breakpoints. These breakpoints categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R) to this compound. The interpretive criteria are organism-specific and are regularly updated by CLSI and EUCAST. Researchers should always refer to the latest versions of the CLSI M100 document or the EUCAST breakpoint tables for the most current information.[12][13][14][15][16]
Visualizations
Caption: Workflow for this compound MIC determination using the broth microdilution method.
Caption: Logical flow for interpreting this compound MIC values based on clinical breakpoints.
References
- 1. clsi.org [clsi.org]
- 2. en.iacld.com [en.iacld.com]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. biomerieux.com [biomerieux.com]
- 9. himedialabs.com [himedialabs.com]
- 10. Microbiology Reagent ETEST® this compound (CT) CLIA - McKesson [mms.mckesson.com]
- 11. health.maryland.gov [health.maryland.gov]
- 12. 2025 CLSI & EUCAST Guidelines in BIOMIC V3 [rapidmicrobiology.com]
- 13. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 14. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 15. labhub.itg.be [labhub.itg.be]
- 16. EUCAST: EUCAST - Home [eucast.org]
Application of Cefotaxime in the Elimination of Agrobacterium from Plant Tissue Culture
Application Notes
Agrobacterium tumefaciens, a gram-negative soil bacterium, is a widely used tool for genetic transformation in plants. However, its persistence in plant tissue culture following transformation can hinder the regeneration and development of transgenic plants. Cefotaxime, a third-generation cephalosporin antibiotic, is frequently employed to eliminate residual Agrobacterium from explant tissues.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in this context.
This compound functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis. It exhibits broad-spectrum activity against many gram-negative bacteria, including Agrobacterium tumefaciens, while generally displaying low phytotoxicity to a wide range of plant species.[2][3] The optimal concentration of this compound for Agrobacterium elimination is a critical parameter that needs to be empirically determined for each plant species and transformation system. Concentrations typically range from 100 mg/L to 500 mg/L.[4] While effective in controlling bacterial growth, higher concentrations of this compound can sometimes negatively impact plant tissue regeneration and morphogenesis.[5][4] Conversely, some studies have reported a stimulatory effect of this compound on somatic embryogenesis and shoot regeneration in certain plant species.[6][7]
The stability of this compound in plant tissue culture medium is another important consideration. It is recommended to prepare fresh stock solutions and add the filter-sterilized antibiotic to the autoclaved medium once it has cooled to below 50°C.[8] The efficacy of this compound can be influenced by the pH of the medium and the presence of other media components. Regular subculturing of explants onto fresh medium containing this compound is crucial to maintain an effective antibiotic concentration and prevent the resurgence of Agrobacterium.[9]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound for Agrobacterium elimination and its effects on plant regeneration as reported in various studies.
Table 1: Effective Concentrations of this compound for Agrobacterium Elimination
| Plant Species | Agrobacterium Strain | This compound Concentration (mg/L) | Outcome | Reference |
| Sugarcane | LBA4404 | 150 | Effective suppression of Agrobacterium growth, vigorous shoot production.[1] | [1] |
| Apple (cv. Red Chief) | EHA105 | 500 | Effective elimination of Agrobacterium overgrowth.[5][4] | [5][4] |
| Tomato | EHA105 | 400 | Complete inhibition of bacterial growth.[10] | [10] |
| Indica Rice | EHA 105 | 250 | Elimination of Agrobacterium, but caused severe necrosis in callus tissues. | [11] |
| Subterranean Clover | - | 200 | Agrobacterium elimination and stimulus of shoot regeneration.[7] | [7] |
Table 2: Effect of this compound on Plant Regeneration
| Plant Species | Explant Type | This compound Concentration (mg/L) | Effect on Regeneration | Reference |
| Sugarcane | Leaf disc | 150 | Good shoot regeneration and survival rate.[1] | [1] |
| Apple (cv. Red Chief) | Leaf | 100-200 | Enhanced regeneration rate (95-100%).[4] | [5][4] |
| Apple (cv. Red Chief) | Leaf | >200 | Gradually reduced frequency of regeneration.[5][4] | [5][4] |
| Maize | Embryogenic calli | 150 | Highest increase in the number of regenerated plants. | [12] |
| Sugarcane | Spindle | 500 | Maximum somatic embryogenesis and highest frequency of shoot regeneration.[6] | [6] |
| Melon | Cotyledon | 250 and 1000 (with BA) | Significant positive effect on regeneration system.[13] | [13] |
| Wheat | Mature embryos | 100 | Enhanced regeneration capacity.[14] | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of this compound in eliminating Agrobacterium from plant tissue culture.
Protocol 1: Determination of Optimal this compound Concentration (Disc Diffusion Assay)
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific Agrobacterium strain.
-
Prepare Agrobacterium Culture: Inoculate a single colony of the desired Agrobacterium strain into 5 mL of liquid Yeast Extract Mannitol (YEM) medium and grow overnight at 28°C with shaking.
-
Prepare Agar Plates: Spread 100 µL of the overnight Agrobacterium culture onto the surface of fresh YEM agar plates.
-
Apply this compound Discs: Place sterile paper discs (6 mm diameter) onto the surface of the inoculated agar plates.
-
Add this compound: Pipette different concentrations of this compound solution (e.g., 0, 50, 100, 150, 200, 250, 300, 350 mg/L) onto the paper discs.[1]
-
Incubate: Incubate the plates at 28°C for 24-48 hours.
-
Measure Inhibition Zone: Measure the diameter of the clear zone of inhibition around each disc. A larger diameter indicates greater inhibition of bacterial growth. The lowest concentration that shows a clear zone of inhibition is the MIC.
Protocol 2: Agrobacterium-Mediated Transformation and Elimination using this compound
This protocol outlines the general steps for plant transformation and subsequent elimination of Agrobacterium using this compound.
-
Explant Preparation: Prepare suitable explants from sterile plant material (e.g., leaf discs, cotyledons, calli).
-
Co-cultivation: Immerse the explants in an overnight culture of Agrobacterium (resuspended in a suitable medium to an appropriate optical density, e.g., OD600 = 0.5-1.0) for a specific duration (e.g., 30 minutes).
-
Blotting: After infection, blot the explants dry on sterile filter paper to remove excess bacteria.
-
Co-cultivation on Solid Medium: Place the explants on a co-cultivation medium, often supplemented with acetosyringone to induce virulence gene expression in Agrobacterium. Incubate in the dark for 2-3 days.
-
Washing: After co-cultivation, wash the explants thoroughly with sterile distilled water or a liquid medium containing this compound (e.g., 250-500 mg/L) to remove the majority of the bacteria.[15] This step can be repeated 3-5 times.
-
Selection and Regeneration Medium: Transfer the washed explants to a selection medium containing a selective agent (e.g., Kanamycin, Hygromycin) to inhibit the growth of non-transformed plant cells and this compound (at the predetermined optimal concentration) to eliminate residual Agrobacterium.
-
Subculture: Subculture the explants to fresh selection and regeneration medium containing this compound every 2-3 weeks to maintain selection pressure and prevent bacterial regrowth.
-
Monitoring: Regularly monitor the cultures for any signs of Agrobacterium contamination (e.g., turbidity in the medium, bacterial growth around the explant).
Protocol 3: Quantification of Agrobacterium Elimination Efficiency using qPCR
This protocol can be used to quantify the remaining Agrobacterium population after this compound treatment, providing a more accurate measure of elimination efficiency than visual inspection.[16]
-
DNA Extraction: Extract total DNA from the plant tissues at different time points during the this compound treatment.
-
qPCR Primers: Design or use previously validated qPCR primers specific to a unique Agrobacterium gene that is not present in the plant genome (e.g., virD2, chvE).[16]
-
qPCR Reaction: Perform qPCR using the extracted DNA, specific primers, and a suitable qPCR master mix. Include appropriate controls (no-template control, Agrobacterium genomic DNA standards).
-
Data Analysis: Quantify the amount of Agrobacterium DNA in each sample by comparing the Cq values to the standard curve generated from the Agrobacterium genomic DNA standards. This will allow for the determination of the reduction in bacterial load over time.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the application of this compound for Agrobacterium elimination.
Caption: Experimental workflow for Agrobacterium-mediated transformation and elimination.
Caption: Logical relationships of factors affecting this compound efficacy.
References
- 1. phytojournal.com [phytojournal.com]
- 2. nbinno.com [nbinno.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of this compound on somatic embryogenesis and shoot regeneration in sugarcane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pomics.com [pomics.com]
- 11. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]
- 12. researchgate.net [researchgate.net]
- 13. This compound and Benzyladenine Improve Melon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Agrobacterium tumefaciens C58 attachment to Arabidopsis thaliana roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefotaxime concentration for preventing contamination in primary cell lines
Preventing Contamination in Valuable Primary Cultures
For researchers, scientists, and drug development professionals working with primary cell lines, preventing microbial contamination is paramount to ensuring the validity and reproducibility of experimental results. Primary cells, being directly isolated from tissues, are particularly susceptible to bacterial and fungal contamination. Cefotaxime, a third-generation cephalosporin antibiotic, presents a potent option for controlling a broad spectrum of bacterial contaminants in these sensitive cultures.
This compound functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis.[1] Its broad-spectrum activity makes it effective against a wide range of Gram-positive and Gram-negative bacteria, which are common contaminants in cell culture.[2]
This document provides detailed application notes and protocols for the effective use of this compound in primary cell culture to prevent contamination, with a focus on optimizing concentration and minimizing cytotoxicity.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in various contexts. It is important to note that specific concentrations for primary mammalian cell lines are not widely published and often require empirical determination. The data from plant cell culture can serve as a starting point for optimization.
| Parameter | Value | Source Context | Citation |
| Recommended Concentration (Plant Cell Culture) | 50 - 100 mg/L | Prevention of bacterial contamination in wheat and triticale microspore culture. | [3][4] |
| Stability at 37°C | 44.7% degradation in 24 hours (in Mueller-Hinton Broth) | Stability study of this compound in a microbiological broth. | [5] |
| Stability in Solution with Serum | 20-30% decrease in concentration over incubation period | In vitro microbiological testing conditions. | [3][6] |
| Stock Solution Stability | Stable for up to 5 days at 5°C; up to 24 hours at 25°C. | Stability study of this compound sodium IV solution. | [7] |
| pH for Optimal Stability | 4.3 - 6.2 | Stability study of this compound sodium in various solutions. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound sodium salt (powder)
-
Sterile, tissue culture-grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile cryovials for aliquoting
Procedure:
-
In a sterile biological safety cabinet, weigh the desired amount of this compound sodium salt powder.
-
Reconstitute the powder in sterile water or PBS to a stock concentration of 100 mg/mL. For example, dissolve 1 gram of this compound in 10 mL of sterile water.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Determining the Optimal Working Concentration of this compound (Cytotoxicity Assay)
Introduction:
Before routinely using this compound, it is crucial to determine the maximum non-toxic concentration for your specific primary cell line. This protocol outlines a basic method for assessing cytotoxicity using a viability assay.
Materials:
-
Primary cells of interest, in suspension
-
Complete cell culture medium for the specific primary cells
-
96-well clear-bottom, opaque-walled tissue culture plates
-
This compound stock solution (100 mg/mL)
-
Cell viability reagent (e.g., resazurin-based, MTT, or ATP-based assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells into a 96-well plate at their optimal density for a 24-48 hour culture period. Include wells for a "no-cell" control (medium only).
-
Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations. A suggested starting range is 10 µg/mL to 500 µg/mL. Also, prepare a "vehicle control" with medium containing the same volume of the solvent used for the stock solution (if not water or PBS).
-
Treatment: After allowing the cells to adhere and stabilize (typically 4-24 hours post-seeding), carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound. Include untreated control wells (cells with fresh medium only).
-
Incubation: Incubate the plate for a period equivalent to your typical subculture or medium change schedule (e.g., 24, 48, or 72 hours).
-
Viability Assay: Following the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., fluorescence or absorbance) using a plate reader. Normalize the results to the untreated control cells (set to 100% viability). Plot the cell viability against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability. This will be your optimal working concentration.
Protocol 3: Routine Use of this compound for Contamination Prevention in Primary Cell Culture
Procedure:
-
Thaw a frozen aliquot of the this compound stock solution.
-
Add the appropriate volume of the stock solution to your complete cell culture medium to achieve the predetermined optimal working concentration. For example, to achieve a final concentration of 50 µg/mL in 100 mL of medium, add 50 µL of a 100 mg/mL stock solution.
-
Gently mix the medium to ensure even distribution of the antibiotic.
-
Use this this compound-containing medium for all subsequent feeding and subculturing of your primary cells.
-
Due to the instability of this compound at 37°C, it is recommended to replace the medium every 24-48 hours to maintain an effective antibiotic concentration.[5]
Visualizations
Caption: Mechanism of this compound action on bacteria.
Caption: Workflow for using this compound in primary cell culture.
References
- 1. Stability of this compound sodium in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound prevents microbial contamination and improves microspore embryogenesis in wheat and triticale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Stability of this compound sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy Testing of Cefotaxime Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] This document provides detailed application notes and protocols for the in vitro efficacy testing of this compound against various clinical isolates. The provided data and methodologies are intended to guide researchers in assessing the susceptibility of bacterial strains to this compound, a critical step in both clinical diagnostics and the drug development pipeline.
Mechanism of Action and Resistance
This compound, a β-lactam antibiotic, functions by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][3] These enzymes are crucial for the synthesis and remodeling of peptidoglycan, a major component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall synthesis, leading to cell lysis and bacterial death.[4] this compound shows a high affinity for PBP-1A, -1Bs, -3, and -4 in Escherichia coli and PBP-3, -1A, -1B, and -2 in Pseudomonas aeruginosa.[5]
The primary mechanism of resistance to this compound is the production of β-lactamase enzymes.[6][7] These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. Extended-spectrum β-lactamases (ESBLs) are a significant concern as they can inactivate a wide range of cephalosporins, including this compound.[8]
Quantitative In Vitro Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically significant bacterial isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: In Vitro Activity of this compound against Enterobacteriaceae
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.5 | ≤0.5 |
| Klebsiella pneumoniae | ≤0.5 | ≤0.5 |
| Enterobacter spp. | ≤0.5 | >8 |
| Serratia marcescens | ≤0.5 | >8 |
| Proteus vulgaris | ≤0.5 | ≤0.5 |
| Citrobacter freundii | ≤0.5 | >8 |
Data compiled from multiple sources.[9]
Table 2: In Vitro Activity of this compound against Gram-Positive Cocci
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 1.1 - 1.9 | >16 |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.01 - 0.05 | 0.19 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 1.0 - 2.0 |
Data compiled from multiple sources.[9][10][11][12]
Table 3: In Vitro Activity of this compound against Other Clinically Relevant Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 19 | >128 |
| Haemophilus influenzae | ≤0.007 | 0.5 |
| Bacteroides fragilis | 5.3 - 32 | >256 |
Data compiled from multiple sources.[9][13][14]
Experimental Protocols
Accurate determination of this compound's in vitro efficacy relies on standardized antimicrobial susceptibility testing (AST) methods. The following are detailed protocols for three commonly used methods, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even, confluent growth.
-
Disk Application: Aseptically apply a this compound-impregnated disk (30 µg) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on CLSI-defined zone diameter breakpoints.[15][16] For this compound, the breakpoints are typically: Susceptible ≥23 mm, Intermediate 15-22 mm, and Resistant ≤14 mm.[15]
E-test (Epsilometer Test)
The E-test is a quantitative method that utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip to determine the MIC.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate a Mueller-Hinton agar plate as described for the Kirby-Bauer method to obtain confluent growth.
-
Strip Application: Aseptically apply the this compound E-test strip to the agar surface with the MIC scale facing upwards.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[17] If the intersection falls between two markings, the higher value should be recorded.[18]
Conclusion
The in vitro efficacy of this compound varies significantly among different bacterial species. While it demonstrates potent activity against many members of the Enterobacteriaceae and susceptible strains of Streptococcus pneumoniae, its efficacy is limited against Pseudomonas aeruginosa and some anaerobic bacteria. The emergence of resistance, primarily through the production of β-lactamases, underscores the importance of continuous surveillance and susceptibility testing. The standardized protocols provided in this document are essential for obtaining accurate and reproducible data to inform clinical decisions and guide antibiotic stewardship efforts.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. This compound: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanisms of bacterial resistance to antimicrobial agents, with particular reference to this compound and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic resistance and extended spectrum beta-lactamases: Types, epidemiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 12. Clinical Isolates of Streptococcus pneumoniae with Different Susceptibilities to Ceftriaxone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The activity of this compound and desacetylthis compound alone and in combination against anaerobes and staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The synergistic effect of this compound and desacetylthis compound against clinical isolates of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility tests with this compound and correlation with clinical bacteriologic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asm.org [asm.org]
- 17. microbenotes.com [microbenotes.com]
- 18. health.maryland.gov [health.maryland.gov]
Application Note and Protocol: Quantification of Cefotaxime using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.
This document provides a comprehensive overview of a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound. It includes detailed experimental protocols, instrument parameters, and method validation data according to the International Council for Harmonisation (ICH) guidelines.
Principle of the Method
The described method utilizes RP-HPLC with UV detection to separate and quantify this compound. The principle of RP-HPLC involves a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. This compound, being a moderately polar compound, is retained on the stationary phase and then eluted by the mobile phase. The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard concentration.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the typical chromatographic conditions for this compound quantification.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1260 Infinity II or equivalent | Shimadzu LC-20AD or equivalent | Waters Alliance e2695 or equivalent |
| Column | C18 (e.g., Zorbax, 250 x 4.6 mm, 5 µm)[2] | C8 (e.g., Wakosil II, 250 x 4.6 mm, 5 µm)[3][4] | C18 (e.g., Hypersil, 250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Phosphate Buffer (pH 7.4) : Acetonitrile (80:20 v/v)[2] | Ammonium Acetate Buffer (pH 6.8) : Acetonitrile (85:15 v/v)[3][4] | Sodium Dihydrogen Phosphate Buffer (pH 2.75) : Acetonitrile (37:63 v/v)[5] |
| Flow Rate | 1.2 mL/min[2] | 0.8 mL/min[3][4] | 1.0 mL/min[5] |
| Injection Volume | 20 µL | 100 µL[3] | 20 µL[5] |
| Detection Wavelength | 254 nm[2] | 252 nm[3][4] | Not Specified |
| Column Temperature | Ambient | Ambient | Ambient |
| Run Time | ~10 min | ~10 min | ~8 min |
Reagents and Solutions Preparation
-
This compound Sodium Reference Standard: USP or equivalent grade.
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Water: HPLC grade or purified water.
-
Phosphate Buffer (pH 7.4): Prepare by dissolving appropriate amounts of monobasic and dibasic potassium phosphate in water to achieve the desired pH.
-
Ammonium Acetate Buffer (pH 6.8): Prepare by dissolving ammonium acetate in water and adjusting the pH with acetic acid.
-
Sodium Dihydrogen Phosphate Buffer (pH 2.75): Prepare by dissolving sodium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.[5]
Preparation of Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution can be further diluted with the mobile phase to prepare working standard solutions and calibration standards.
Preparation of Sample Solution (from Pharmaceutical Formulation): For injections, reconstitute the vial with a known volume of sterile water. Further dilute an appropriate aliquot of the reconstituted solution with the mobile phase to obtain a final concentration within the calibration range. For solid dosage forms, accurately weigh and powder a representative number of units. Dissolve a quantity of the powder equivalent to a known amount of this compound in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
Sample Preparation from Biological Matrices (e.g., Plasma): For plasma samples, a protein precipitation step is typically required. To 100 µL of plasma, add 200 µL of acetonitrile or methanol. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Collect the supernatant and inject it into the HPLC system.
Method Validation
The HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criteria (as per ICH) |
| Specificity | The peak for this compound should be well-resolved from other components and excipients. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | % Recovery should be between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). RSD should be within acceptable limits. |
Table 3: Example of Reported Validation Data for this compound HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 10 - 50[2] | 10 - 70[3][4] | 1 - 20[5] |
| Correlation Coefficient (r²) | 0.999[2] | 0.9976[3] | 0.999[5] |
| Accuracy (% Recovery) | High recovery reported[2] | 97 - 102%[3][4] | 99.87 - 100.18%[5] |
| Precision (%RSD) | Low RSD reported[2] | Intraday: 1.2917, Interday: 0.9050[3] | Intraday & Interday: 0.55 - 1.67[5] |
| LOD (µg/mL) | 0.100[2][6] | 0.3[3][4] | 0.0187[5] |
| LOQ (µg/mL) | 0.314[2][6] | 0.6[3][4] | 0.043[5] |
Experimental Workflow and Diagrams
The general workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC quantification of this compound.
Conclusion
The described RP-HPLC method is simple, precise, accurate, and suitable for the routine quantification of this compound in both pharmaceutical dosage forms and biological fluids. The method validation parameters are in accordance with ICH guidelines, ensuring the reliability of the results. Researchers can adapt and re-validate this method for their specific applications and instrumentation.
References
- 1. Stability of this compound sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Stability of this compound Sodium in Polypro... [degruyterbrill.com]
- 4. japsonline.com [japsonline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Physicochemical Stability of this compound Sodium in Polypro... [degruyterbrill.com]
Cefotaxime in the Treatment of Meningitis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cefotaxime, a third-generation cephalosporin antibiotic, and its critical role in the treatment of bacterial meningitis. This document details its mechanism of action, ability to cross the blood-brain barrier, and provides detailed protocols for relevant experimental procedures.
Introduction
Bacterial meningitis is a life-threatening infection of the membranes surrounding the brain and spinal cord. Effective treatment hinges on the use of antibiotics that can penetrate the blood-brain barrier (BBB) in sufficient concentrations to eradicate the causative pathogens.[1] this compound has been a cornerstone in the management of bacterial meningitis for decades due to its broad spectrum of activity against common meningeal pathogens and its ability to achieve therapeutic concentrations in the cerebrospinal fluid (CSF), particularly when the meninges are inflamed.[1][2]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] As a β-lactam antibiotic, it binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[2][5] This disruption of the cell wall integrity leads to cell lysis and bacterial death.[2][3][5]
Caption: Mechanism of action of this compound.
Crossing the Blood-Brain Barrier
The effectiveness of this compound in treating meningitis is critically dependent on its ability to cross the BBB. Several factors influence this penetration:
-
Inflammation: During meningitis, the inflammatory process increases the permeability of the BBB, allowing for greater penetration of this compound into the CSF.[1]
-
Physicochemical Properties: this compound possesses properties, such as moderate lipophilicity, that facilitate its passage across the BBB.[6]
-
Active Transport: While some antibiotics are actively removed from the CNS by efflux pumps, this compound's penetration appears to be less affected by these mechanisms compared to other compounds.[7]
Quantitative Data
Table 1: Cerebrospinal Fluid (CSF) Concentrations of this compound
| Patient Population | Dosage | Mean CSF Concentration (mg/L) | CSF/Plasma Ratio | Reference(s) |
| Neonates & Young Infants | 50 mg/kg TID | 0.39 - 25.38 | 0.28 (median) | [8][9] |
| Adults with Pneumococcal Meningitis | 200 mg/kg/day | 10.3 (median) | Not specified | [10] |
| Adults with Uninflamed Meninges | 2 g infusion | 0.14 - 1.81 | Not specified | [11][12] |
| Children with Bacterial Meningitis | 50 mg/kg every 6 hours | 3.72 ± 5.57 (1 hour post-dose) | Not specified | [13] |
Table 2: Minimum Inhibitory Concentrations (MICs) for Common Meningitis Pathogens
| Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Streptococcus pneumoniae | 0.062 | 0.240 | [13] |
| Neisseria meningitidis | 0.057 | 0.283 | [13] |
| Haemophilus influenzae | 0.024 | 0.064 | [13] |
| Escherichia coli | Not specified | 0.25 | [14] |
| Streptococcus agalactiae | Not specified | 0.05 | [4] |
Experimental Protocols
Protocol for Determination of this compound Concentration in CSF using HPLC-MS/MS
This protocol outlines a general procedure for quantifying this compound in CSF samples.
Caption: Workflow for this compound quantification in CSF.
Methodology:
-
Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
To 50 µL of CSF, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[15]
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
HPLC-MS/MS Conditions (Example):
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[1][12][16]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[12][15]
-
Flow Rate: 0.4 mL/min.[15]
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[15]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound in a matrix matching the samples (e.g., artificial CSF).
-
Quantify the this compound concentration in the CSF samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Protocol for In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol describes a general method for assessing the permeability of this compound across a cell-based in vitro BBB model.
Caption: Workflow for in vitro BBB permeability assay.
Methodology:
-
Establishment of the In Vitro BBB Model:
-
Use commercially available brain endothelial cells (e.g., bEnd.3 for murine models or human iPSC-derived brain endothelial cells).[17]
-
Coat the apical side of a Transwell® insert with an extracellular matrix protein (e.g., collagen or Matrigel).[2][17]
-
Seed the endothelial cells onto the coated insert.
-
For a more robust model, co-culture the endothelial cells with astrocytes and/or pericytes seeded on the basolateral side of the insert or the bottom of the well.[2][18]
-
Culture the cells until a tight monolayer is formed, as confirmed by high transendothelial electrical resistance (TEER) measurements.[17][18]
-
-
Permeability Assay:
-
Once the TEER values are stable and indicate a confluent monolayer, replace the medium in the apical and basolateral chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add this compound at a known concentration to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately replace the volume of the collected sample with fresh transport buffer.
-
-
Analysis:
-
Determine the concentration of this compound in the collected samples using a validated analytical method such as HPLC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the Transwell® membrane, and C₀ is the initial concentration of the drug in the apical chamber.
-
-
Protocol for Animal Model of Bacterial Meningitis
This protocol provides a general outline for an experimental rabbit model of meningitis, which is commonly used to evaluate the efficacy of antibiotics.[3][19]
Methodology:
-
Induction of Meningitis:
-
Treatment:
-
At a predetermined time after infection (e.g., when signs of meningitis are apparent), administer this compound intravenously.
-
Administer the antibiotic at a dosage regimen that mimics human therapeutic use.
-
-
Sample Collection and Analysis:
-
Collect serial CSF and blood samples at various time points after antibiotic administration.
-
Determine the concentration of this compound in the CSF and plasma samples using HPLC-MS/MS to assess BBB penetration.
-
Perform bacterial counts (colony-forming units per milliliter) in the CSF samples to evaluate the bactericidal activity of this compound.
-
Monitor clinical signs and survival of the animals.
-
Conclusion
This compound remains a vital antibiotic for the treatment of bacterial meningitis due to its potent bactericidal activity and its ability to effectively cross the blood-brain barrier. The protocols outlined in these application notes provide a framework for researchers to further investigate the pharmacokinetics, pharmacodynamics, and efficacy of this compound and other potential anti-meningitis agents. Understanding these parameters is crucial for optimizing treatment strategies and developing new therapies to combat this severe infection.
References
- 1. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. [MICs and MBCs of this compound, desacetylthis compound and ceftriaxone against four principal bacteria causing meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Setting-up an In Vitro Model of Rat Blood-brain Barrier (BBB): A Focus on BBB Impermeability and Receptor-mediated Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neisseria meningitidis | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Assessment of antibiotic efficacy in acute bacterial meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penetration of this compound into Cerebrospinal Fluid in Neonates and Young Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MIC EUCAST [mic.eucast.org]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 19. Practice Guidelines for the Management of Bacterial Meningitis [idsociety.org]
Preparing Stable Cefotaxime Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotaxime is a third-generation cephalosporin antibiotic widely utilized in laboratory settings. Its potent, broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria makes it an invaluable tool for preventing microbial contamination in cell culture, including plant tissue culture, and for use in various microbiological and drug development studies.[1][2] this compound functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis.[2] Specifically, it binds to penicillin-binding proteins (PBPs), which blocks the final transpeptidation step of peptidoglycan synthesis.
The stability of this compound in solution is critical for ensuring experimental reproducibility and efficacy. Factors such as solvent, pH, temperature, and light exposure can significantly impact its potency over time.[3][4][5] These application notes provide comprehensive protocols for preparing, storing, and handling this compound stock solutions to maintain their stability and performance in a laboratory environment.
Physicochemical Properties
This compound is typically used in the form of its sodium salt, which is an off-white to pale yellow crystalline powder.[5] It is freely soluble in water and some organic solvents.[6][7]
Table 1: Solubility of this compound Sodium Salt
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [7] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [6] |
| Dimethylformamide (DMF) | ~3 mg/mL | [6] |
| Methanol, Ethanol, Acetone, n-hexane, Dichloromethane, Diethyl ether, Ethyl acetate | Practically insoluble | [8] |
Stability of this compound Solutions
The stability of this compound in aqueous solutions is highly dependent on pH and temperature. The optimal pH range for maximum stability is between 4.5 and 7.[3][5] Degradation of this compound in aqueous solution can occur through two primary pathways: the cleavage of the β-lactam ring and the deacetylation at the C-3 position.[3][4] Solutions of this compound should not be prepared with diluents having a pH above 7.5, such as sodium bicarbonate injection.[5]
Table 2: Stability of this compound Sodium Solution (100 mg/mL in Water)
| Storage Temperature | Stability (retains >90% initial concentration) | Observations | Reference |
| 45°C | ~2 hours | Color changes from colorless to pale yellow. | [9][10][11] |
| 25°C (Room Temperature) | Up to 24 hours | Solution may darken over time. | [9][10] |
| 5°C (Refrigerated) | Up to 5 days | Solution remains stable with no color change. | [9][10][11] |
| -20°C (Frozen) | Up to 13 weeks | Thawed solution is stable for 10 days under refrigeration. Do not refreeze. | [5] |
Solutions should be protected from excessive light and elevated temperatures, as these conditions can cause the solution to darken.[5]
Experimental Protocols
Protocol for Preparation of 100 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1000x stock solution, a common concentration for use in cell culture and microbiology applications.
Materials:
-
This compound sodium salt powder (e.g., Sigma-Aldrich, GoldBio)[12]
-
Sterile, deionized, and purified water (e.g., cell culture grade)
-
Sterile 0.22 µm syringe filter
-
Sterile centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Sterile flasks or beakers
-
Sterile magnetic stir bar and stir plate (optional)
-
Calibrated analytical balance
-
Laminar flow hood or biological safety cabinet
Procedure:
-
In a laminar flow hood, weigh out 1 gram of this compound sodium salt powder using a calibrated analytical balance and sterile weighing paper or boat.
-
Transfer the powder to a sterile flask or beaker containing 10 mL of sterile water.[12]
-
Dissolve the powder completely by swirling the container or using a sterile magnetic stir bar. Ensure no particulates are visible.
-
Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter.
-
Filter-sterilize the this compound solution into a sterile container.[12]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile centrifuge tubes.[12] This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the name of the solution, concentration, preparation date, and your initials.
-
Store the aliquots at -20°C for long-term storage.[12]
Working Concentration
The typical working concentration of this compound in culture media ranges from 50 to 250 mg/L.[7] For eliminating Agrobacterium tumefaciens in plant transformation studies, a final concentration of 100 mg/L is often used.[1]
To use the 100 mg/mL stock solution, thaw an aliquot at room temperature or in a refrigerator.[5] Add the appropriate volume of the stock solution to your sterile culture medium. For example, to achieve a final concentration of 100 µg/mL (100 mg/L) in 500 mL of medium, add 500 µL of the 100 mg/mL stock solution.[1][12]
Visualizations
Caption: Workflow for the preparation of a sterile this compound stock solution.
Caption: Factors influencing the stability of this compound solutions.
References
- 1. content.protocols.io [content.protocols.io]
- 2. goldbio.com [goldbio.com]
- 3. Kinetics and mechanism of degradation of this compound sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics in aqueous solution of this compound sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Useful methods: this compound: a useful antibiotic for duckweed culture management [protocols.io]
Cefotaxime in the Treatment of Lower Respiratory Tract Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria, making it a valuable agent in the management of lower respiratory tract infections (LRTIs).[1] Its clinical efficacy has been demonstrated in various settings, including community-acquired pneumonia (CAP) and hospital-acquired pneumonia (HAP).[2][3] These application notes provide a comprehensive overview of this compound's role in treating LRTIs, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and detailed protocols for relevant experimental procedures.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][5] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the structural integrity of the cell wall, leading to cell lysis and death.[1][4] this compound exhibits a strong affinity for PBP Ib and PBP III.[1] Its stability against many β-lactamases, enzymes produced by some bacteria to inactivate β-lactam antibiotics, contributes to its broad spectrum of activity.[2]
dot
Caption: Mechanism of action of this compound.
Pharmacokinetic and Pharmacodynamic Properties
The effective use of this compound in LRTIs is underpinned by its favorable pharmacokinetic and pharmacodynamic profile.
Pharmacokinetics
This compound is administered intravenously or intramuscularly as it is not absorbed orally.[4] It is widely distributed in body tissues and fluids, including the cerebrospinal fluid, particularly when the meninges are inflamed.[4] this compound is partially metabolized in the liver to an active metabolite, desacetylthis compound, which also possesses antibacterial activity.[4][6] The drug and its metabolite are primarily excreted by the kidneys.[4]
| Parameter | Value | Reference |
| Administration | Intravenous or Intramuscular | [4] |
| Metabolism | Partially in the liver to desacetylthis compound (active) | [4][6] |
| Excretion | Primarily renal | [4] |
| Half-life (this compound) | Approximately 1.8 hours | [6] |
| Half-life (Desacetylthis compound) | Approximately 6.4 hours | [6] |
| Peak Serum Concentration (1g dose) | 12 to 124 µg/mL (1 hour post-dose) | [7] |
| Peak Serum Concentration (2g q8h) | Mean of 32 µg/mL (first dose) and 29.5 µg/mL (last dose) | [6] |
Pharmacodynamics
The key pharmacodynamic parameter for β-lactam antibiotics like this compound is the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting pathogen (fT > MIC).[8] For optimal bactericidal activity, especially against gram-negative bacteria, it is crucial that plasma levels exceed the MIC for the entire dosing interval.[8]
| Pathogen Susceptibility (MIC) | Recommended Dosing for Optimal Efficacy | Reference |
| ≤ 0.03 µg/mL | 1g every 12 hours | [8] |
| ≤ 0.06 µg/mL | 2g every 12 hours | [8] |
| ≤ 1 µg/mL | 1g every 12 hours (in patients with decreased renal function) | [8] |
| ≤ 2 µg/mL | 2g every 12 hours (in patients with decreased renal function) | [8] |
Clinical Efficacy in Lower Respiratory Tract Infections
Clinical trials have demonstrated the efficacy of this compound in treating LRTIs, including both community-acquired and hospital-acquired pneumonia.
| Study Type | Infection Type | Comparator | Clinical Cure Rate | Bacteriological Cure Rate | Reference |
| Multicenter Trials (3 protocols) | Lower Respiratory Infections | Cefazolin | >94% (numerically exceeded cefazolin) | >94% (numerically exceeded cefazolin) | [9][10] |
| Multicenter, Open-label | Bacterial Pneumonia (outpatient IV) | - | 94.8% (75.9% satisfactory, 19.0% improved) | 100% (of 22 evaluable patients) | [11] |
| Clinical Trial | Community- and Hospital-Acquired Pneumonia | - | 85% (satisfactory clinical response) | 85% (satisfactory bacteriological response) | [7][12] |
| Study in ICU Patients | Serious Lower Respiratory Tract Infections | - | 75% (cured or improved) | - | [6] |
In Vitro Susceptibility
This compound is active against a wide range of pathogens commonly implicated in LRTIs.
| Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | - | - | - | [2][13] |
| Haemophilus influenzae | - | - | - | [2][13] |
| Enterobacteriaceae | - | - | ≤ 0.5 | [14] |
| Staphylococcus aureus (non-MRSA) | - | 1.1 - 1.9 | - | [14] |
| Pseudomonas aeruginosa | Wide range | 19 | - | [9][10][14] |
| General Bacterial Isolates from Pneumonia | 0.008 to 4 | - | - | [12][13] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. This compound's activity against Pseudomonas aeruginosa is variable, and susceptibility testing is crucial.[9][10][14]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the in vitro susceptibility of bacterial isolates from LRTI patients to this compound.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates from clinical specimens (e.g., sputum, bronchoalveolar lavage)
-
0.5 McFarland standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile water).
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve a range of concentrations (e.g., 0.008 to 128 µg/mL).
-
Prepare Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized suspension 1:100 in CAMHB to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Microtiter Plate: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing 50 µL of the this compound dilutions. The final volume in each well will be 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually or with a microplate reader.
dot
Caption: Workflow for MIC determination.
Protocol 2: Clinical Trial Protocol Outline for this compound in Community-Acquired Pneumonia
Objective: To evaluate the efficacy and safety of this compound for the treatment of hospitalized patients with community-acquired pneumonia.
Study Design: A multicenter, randomized, controlled, double-blind clinical trial.
Patient Population:
-
Inclusion Criteria:
-
Adults (≥18 years) with a clinical diagnosis of CAP requiring hospitalization.
-
Radiographic evidence of a new infiltrate.
-
At least two of the following: fever or hypothermia, new cough with or without sputum production, pleuritic chest pain, dyspnea, altered breath sounds on auscultation.
-
-
Exclusion Criteria:
-
Hospitalization within the previous 14 days.
-
Known or suspected infection with a pathogen resistant to this compound.
-
Severe immunosuppression.
-
Pregnancy or lactation.
-
History of severe allergic reaction to β-lactam antibiotics.
-
Treatment Arms:
-
Investigational Arm: this compound (e.g., 1-2g IV every 8 hours).
-
Control Arm: Standard-of-care antibiotic for CAP (e.g., ceftriaxone or a respiratory fluoroquinolone).
Study Procedures:
-
Screening and Enrollment: Obtain informed consent, assess eligibility, and collect baseline demographic and clinical data.
-
Randomization: Randomly assign eligible patients to a treatment arm.
-
Treatment Administration: Administer study drug for a specified duration (e.g., 7-14 days).
-
Assessments:
-
Clinical Assessment: Daily evaluation of signs and symptoms of pneumonia.
-
Microbiological Assessment: Collection of sputum and blood cultures at baseline and as clinically indicated.
-
Radiological Assessment: Chest X-ray at baseline and at the end of therapy.
-
Safety Assessment: Monitoring of adverse events and laboratory parameters.
-
-
Endpoints:
-
Primary Endpoint: Clinical cure rate at the test-of-cure visit (e.g., 7-14 days after end of therapy).
-
Secondary Endpoints: Bacteriological eradication rate, time to clinical stability, length of hospital stay, all-cause mortality, incidence of adverse events.
-
Statistical Analysis:
-
Sample size will be calculated to detect a clinically meaningful difference in the primary endpoint between the treatment arms.
-
Efficacy analysis will be performed on the intent-to-treat (ITT) and per-protocol (PP) populations.
-
Safety analysis will include all patients who received at least one dose of the study drug.
dot
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Reappraisal in Lower Respiratory... | F1000Research [f1000research.com]
- 4. youtube.com [youtube.com]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. This compound therapy of lower respiratory tract infections in intensive-care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical evaluation of this compound for therapy of lower respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic (kinetic) considerations in the treatment of moderately severe infections with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Clinical trials of this compound for the treatment of bacterial infections of the lower respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of intravenous this compound for treating pneumonia in outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical evaluation of this compound for therapy of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cefotaxime Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cefotaxime in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid degradation of this compound solution | Incorrect pH: this compound is most stable in the pH range of 4.5 to 6.5.[1][2][3] In strongly acidic or alkaline conditions, degradation is accelerated.[4] | 1. Verify the pH of your solution using a calibrated pH meter.2. Adjust the pH to the optimal range of 4.5-6.5 using appropriate buffers.3. Be aware that certain buffers like carbonate and borate can increase the degradation rate.[4] |
| High temperature: Elevated temperatures significantly increase the degradation rate of this compound. | 1. Store stock solutions and working solutions at recommended temperatures (see stability tables below).2. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.3. For long-term storage, freezing at -10°C or below is advisable.[3] | |
| Inappropriate buffer: Some buffer systems can catalyze the degradation of this compound. | 1. Acetate buffer has been shown to decrease degradation rates.[4]2. Avoid carbonate and borate buffers, which have been found to increase degradation.[4] | |
| Discoloration of the solution (yellow to reddish-yellow) | Degradation over time: The appearance of a yellow or reddish-yellow hue is an indicator of this compound degradation.[5] | 1. This is a visual cue that the solution may have lost potency.2. It is recommended to use freshly prepared solutions whenever possible.3. If discolored, consider preparing a fresh batch of the solution for critical experiments. |
| Variability in experimental results | Inconsistent storage conditions: Fluctuations in temperature or pH can lead to variable degradation rates between batches. | 1. Ensure consistent and controlled storage conditions for all this compound solutions.2. Use calibrated equipment for all measurements.3. Prepare fresh solutions for each set of experiments to minimize variability. |
| Precipitate formation in the solution | pH-related precipitation or degradation product insolubility. | 1. Check the pH of the solution; extreme pH values can lead to precipitation.2. Ensure the this compound is fully dissolved before use. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound aqueous solutions?
A1: The optimal pH range for this compound stability in aqueous solutions is between 4.5 and 6.5.[1][2][3] Within this range, the degradation process is primarily catalyzed by the solvent (water).[3] Outside of this range, in more acidic (pH ≤ 3.4) or alkaline (pH > 6.2) conditions, the degradation is hastened by hydrogen and hydroxyl ions, respectively.[3]
Q2: How does temperature affect the stability of this compound solutions?
A2: Temperature is a critical factor in the stability of this compound. Higher temperatures accelerate its degradation. For instance, at 45°C, a 100 mg/mL solution may only be stable for about 2 hours, whereas at 25°C, it can be stable for up to 24 hours.[6] At 5°C, stability can be maintained for up to 5 days.[6]
Q3: What are the main degradation products of this compound in aqueous solution?
A3: The degradation of this compound in aqueous solution involves two primary pathways: the cleavage of the β-lactam ring and deacetylation at the C-3 position.[1][4] This leads to the formation of degradation products such as desacetylthis compound.[2][7] In highly acidic environments, the deacetylated derivative can be converted to a lactone.[4]
Q4: Can I freeze this compound solutions for long-term storage?
A4: Yes, freezing is a recommended method for the long-term storage of this compound solutions. Solutions in 5% dextrose or 0.9% NaCl have been shown to be stable for at least 112 days at -10°C.[3]
Q5: What is the visual appearance of a degraded this compound solution?
A5: Freshly prepared this compound solutions are typically clear and pale yellow. As degradation occurs, the intensity of the yellow color increases, and the solution may eventually turn reddish-yellow.[5]
Quantitative Stability Data
The following tables summarize the stability of this compound sodium under various conditions.
Table 1: Stability of this compound Sodium (100 mg/mL) at Different Temperatures
| Temperature | Stability (Time to >10% degradation) | Reference |
| 45°C | ~2 hours | [5][6] |
| 25°C | Up to 24 hours | [5][6] |
| 5°C | Up to 5 days | [5][6] |
| -10°C | At least 112 days | [3] |
Table 2: Stability of this compound Sodium in Different Intravenous Fluids at Various Temperatures
| Concentration & Diluent | Storage Temperature | Stability (Time to <10% loss) | Reference |
| 50 mg/mL in 0.9% NaCl | 25°C | 1 day | [8] |
| 50 mg/mL in 0.9% NaCl | 5°C | 18 days | [8] |
| Solutions in 5% Dextrose & 0.9% NaCl | 24°C | 1 day | [3] |
| Solutions in 5% Dextrose & 0.9% NaCl | 4°C | 22 days | [3] |
| 83.3 mg/mL & 125 mg/mL in 0.9% NaCl or 5% Glucose | 20-25°C | >90% retained after 12 hours | [2] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Aqueous Solutions
Materials:
-
This compound sodium powder
-
Sterile water for injection, 0.9% Sodium Chloride, or 5% Dextrose
-
Sterile volumetric flasks and pipettes
-
Calibrated pH meter
-
Sterile containers for storage (e.g., polypropylene syringes, vials)
Procedure:
-
Aseptically weigh the required amount of this compound sodium powder.
-
Dissolve the powder in the chosen sterile diluent to the desired concentration. For example, to prepare a 100 mg/mL solution, dissolve 1 g of this compound sodium in 10 mL of sterile water.[5]
-
Ensure the powder is completely dissolved by gentle swirling or vortexing.
-
Measure the pH of the solution and adjust to the 4.5-6.5 range if necessary, using a suitable sterile acidic or basic solution.
-
Aseptically transfer the solution into sterile storage containers.
-
Store the prepared solutions at the appropriate temperature based on the required stability (refer to the stability tables).
Protocol 2: Stability Testing by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing this compound stability. Specific parameters may need to be optimized for your equipment and reagents.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase (e.g., a mixture of a suitable buffer like phosphate buffer and an organic solvent like methanol or acetonitrile)[2]
-
This compound reference standard
-
Prepared this compound solutions for testing
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: At specified time points, withdraw an aliquot of the stored this compound solution. Dilute the aliquot with the mobile phase to a concentration within the range of the standard curve.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., ambient or a controlled temperature).
-
Set the flow rate of the mobile phase (e.g., 1 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Determine the peak area of this compound in the chromatograms of the samples.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point to determine the stability.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for this compound Degradation.
References
- 1. Kinetics and mechanism of degradation of this compound sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical Stability of this compound Sodium in Polypro... [degruyterbrill.com]
- 3. Stability of this compound sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics in aqueous solution of this compound sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical Stability of this compound Sodium in Polypro... [degruyterbrill.com]
- 8. Stability of this compound sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cefotaxime Degradation by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying Cefotaxime degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and isomerization. The main degradation mechanisms involve the cleavage of the β-lactam ring and deacetylation at the C-3 position.[1][2] Degradation can be induced by acidic, alkaline, oxidative, thermal, and photolytic conditions.[3][4] In strongly acidic environments, the deacetylated derivative can further convert into a lactone.[1]
Q2: What are the common degradation products of this compound observed in HPLC?
A2: The most frequently identified degradation product is deacetylthis compound. Other known products include the inactive anti-isomer, which forms under photolytic stress, and various derivatives resulting from the cleavage of the β-lactam ring.[3] Under alkaline conditions, the 7-epimer of this compound and deacetylthis compound may also be formed. Forced degradation studies often reveal additional, unspecified degradation peaks in the chromatogram.[4]
Q3: What is a suitable starting point for an HPLC method for this compound and its degradation products?
A3: A reversed-phase HPLC (RP-HPLC) method is the most common approach.[5] A good starting point would be a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer.[6] The pH of the mobile phase is critical for stability and separation; this compound exhibits maximum stability in the pH range of 4.3 to 6.5.[2][7] UV detection is typically performed around 235-258 nm.[6][8]
Q4: My this compound peak is tailing. What could be the cause and how can I fix it?
A4: Peak tailing for cephalosporins like this compound is often caused by secondary interactions between the molecule's amine groups and residual silanol groups on the silica-based stationary phase.[9] To resolve this, try lowering the mobile phase pH to protonate the silanols and reduce interaction. Using a high-purity silica column or adding a competing base like triethylamine (TEA) to the mobile phase can also mitigate this issue.[10]
Q5: Why are my retention times shifting during an analytical run?
A5: Retention time drift can be caused by several factors.[11] Common causes include inadequate column equilibration, changes in mobile phase composition (e.g., evaporation of the organic solvent), or fluctuations in column temperature.[9] Ensure the column is thoroughly equilibrated, the mobile phase is well-mixed and degassed, and use a column oven to maintain a constant temperature.[9][11] Leaks or failing pump seals can also lead to inconsistent flow rates and shifting retention times.[11]
Troubleshooting Guides
Problem 1: Poor Resolution Between this compound and Degradation Products
-
Symptom: Peaks are co-eluting or have significant overlap, making accurate quantification impossible.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: Systematically adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve the separation of polar degradants.[9]
-
Incorrect Mobile Phase pH: The ionization state of this compound and its degradation products is pH-dependent. Experiment with different pH values within the stable range (4.3-6.5) to maximize selectivity.[2][7]
-
Inappropriate Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Gradient Elution Needed: If isocratic elution is insufficient, develop a gradient method. Start with a lower percentage of organic solvent and gradually increase it to elute more hydrophobic compounds.
-
Problem 2: Noisy or Drifting Baseline
-
Symptom: The baseline on the chromatogram is not flat, showing random noise or a consistent upward or downward slope.
-
Possible Causes & Solutions:
-
Contaminated or Poorly Prepared Mobile Phase: Use high-purity HPLC-grade solvents and salts. Always filter and thoroughly degas the mobile phase to remove particulates and dissolved air.[9][12]
-
System Leaks: Check all fittings for leaks, particularly between the pump, injector, column, and detector.[11]
-
Detector Issues: A failing UV lamp can be a source of noise. Ensure the lamp has sufficient energy.[9]
-
Column Contamination: Strongly retained impurities from previous injections can bleed off the column, causing baseline drift. Flush the column with a strong solvent.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagents and Duration | Percentage Degradation | Reference |
|---|---|---|---|
| Acidic | 0.5 M HCl, 3 hours at 20-25°C | 17% | [4] |
| Alkaline | 0.01 M NaOH, 5 minutes at 20-25°C | 19% | [4] |
| Oxidative | 0.3% H₂O₂, stored at 20-25°C | 48% | [4] |
| Thermal | 40°C for 7 hours | 13% | [4] |
| Photolytic | UV light at 254 nm, 30 minutes | Forms a photostationary state with its anti-isomer |[3] |
Table 2: Typical RP-HPLC Method Parameters for this compound Analysis
| Parameter | Example Condition 1 | Example Condition 2 |
|---|---|---|
| Column | SS Wakosil II C8 (250 mm x 4.6 mm, 5 µm) | BDS C18 (150 mm x 4.0 mm, 5 µm) |
| Mobile Phase | Ammonium acetate buffer (pH 6.8) : Acetonitrile (85:15 v/v) | Phosphate buffer (pH 6.15) : Methanol |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 252 nm | PDA at 235 nm |
| Temperature | Ambient | 30°C |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a general procedure for analyzing this compound and its degradation products.
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 6.0 with phosphoric acid. Mix with acetonitrile in a ratio of 85:15 (buffer:acetonitrile). Filter the mobile phase through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration of approximately 50 µg/mL.
-
Sample Preparation: Prepare the this compound sample (from forced degradation studies or stability testing) in the mobile phase to achieve a theoretical concentration of 50 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 235 nm.
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the blank (mobile phase), standard solution, and sample solutions.
-
System Suitability: Check parameters such as theoretical plates, tailing factor for the this compound peak, and reproducibility of replicate injections to ensure the system is performing correctly.
Protocol 2: Forced Degradation Studies
These studies are performed to demonstrate the specificity of the stability-indicating method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to obtain a concentration of 1 mg/mL. Keep the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration.[14]
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH to obtain a concentration of 1 mg/mL. Keep the solution at room temperature for 15 minutes. Neutralize with 0.1 M HCl and dilute with mobile phase to the target concentration.[14]
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide (H₂O₂) to obtain a concentration of 1 mg/mL. Keep the solution at room temperature for 1 hour. Dilute with mobile phase to the target concentration.
-
Thermal Degradation: Store solid this compound powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder in the mobile phase to the target concentration. For solutions, heat a 1 mg/mL solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a 1 mg/mL this compound solution to UV light (254 nm) for 24 hours. Also, expose the solid drug to the same conditions. Prepare samples by diluting with the mobile phase.
Visualizations
Caption: this compound Degradation Pathways.
Caption: HPLC Experimental Workflow.
References
- 1. Degradation kinetics in aqueous solution of this compound sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of degradation of this compound sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation paths of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical Stability of this compound Sodium in Polypro... [degruyterbrill.com]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. researchgate.net [researchgate.net]
- 7. Stability of this compound sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. HPLC Analytical Method Validation for Determination of this compound in the Bulk and Finished Pharmaceutical Dosage Form | Sustainable Chemical Engineering [ojs.wiserpub.com]
- 14. ojs.wiserpub.com [ojs.wiserpub.com]
Technical Support Center: Optimizing Cefotaxime Concentration in Eukaryotic Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Cefotaxime in eukaryotic cell culture, focusing on minimizing cytotoxicity while effectively controlling bacterial contamination.
Quick Links:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a third-generation cephalosporin antibiotic.[1][2] Its bactericidal activity stems from the inhibition of cell wall synthesis in bacteria.[1][3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] This inhibition disrupts the cell wall's integrity, leading to bacterial cell lysis and death.[3]
Q2: Why is this compound used in eukaryotic cell culture?
A2: this compound is used in cell culture to prevent or eliminate bacterial contamination. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a common choice for this purpose. The goal is to use a concentration of this compound that is effective against bacteria while having minimal toxic effects on the eukaryotic cells being cultured.
Q3: Can this compound be toxic to eukaryotic cells?
A3: Yes, at high concentrations, this compound can exhibit cytotoxic effects on eukaryotic cells. While its primary target is the bacterial cell wall, off-target effects can occur in mammalian and other eukaryotic cells. Some studies suggest that bactericidal antibiotics, including β-lactams like this compound, can induce mitochondrial dysfunction and the production of reactive oxygen species (ROS) in mammalian cells, leading to oxidative damage and cell death.
Q4: What is a typical working concentration of this compound for controlling bacterial contamination in cell culture?
A4: The optimal concentration of this compound can vary depending on the cell type and the nature of the bacterial contamination. However, a general starting point for many applications is in the range of 50-100 µg/mL. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that does not impact the viability and function of your specific eukaryotic cell line.
Q5: How long is this compound stable in cell culture medium?
A5: The stability of this compound in solution can be affected by temperature and pH. In cell culture medium at 37°C, its activity may decline over a few days. For long-term experiments, it is advisable to refresh the medium with freshly prepared this compound every 2-3 days to maintain its effective concentration.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in eukaryotic cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cells appear unhealthy (e.g., rounded, detached, reduced proliferation) after adding this compound. | 1. This compound concentration is too high, causing cytotoxicity. 2. The cell line is particularly sensitive to this compound. 3. Interaction with other media components. | 1. Perform a dose-response curve to determine the IC50 of this compound for your specific cell line (see --INVALID-LINK--). Start with a lower concentration (e.g., 10-25 µg/mL) and titrate up. 2. Reduce the concentration of this compound to the lowest effective level for bacterial control. 3. Consider using a different antibiotic if the cell line remains sensitive even at low concentrations. |
| Bacterial contamination persists despite using this compound. | 1. The contaminating bacteria are resistant to this compound. 2. The concentration of this compound is too low. 3. The this compound has degraded in the culture medium. 4. The initial bacterial load was too high. | 1. Identify the contaminating bacteria and perform antibiotic susceptibility testing to select a more effective antibiotic. 2. Gradually increase the this compound concentration, while monitoring for cytotoxicity. 3. Refresh the culture medium with freshly prepared this compound every 48-72 hours. 4. If the contamination is severe, it is best to discard the culture, thoroughly decontaminate the incubator and biosafety cabinet, and start with a fresh, uncontaminated vial of cells. |
| Experimental results are inconsistent or unexpected after this compound treatment. | 1. Sub-lethal concentrations of this compound may be affecting cellular metabolism or signaling pathways. 2. The antibiotic is interfering with the assay itself. | 1. Run appropriate controls, including a vehicle control (cells treated with the same volume of solvent used to dissolve this compound) and a this compound-only control in cell-free assays to check for interference. 2. If possible, conduct key experiments in the absence of the antibiotic after the initial contamination has been cleared. |
| Precipitate forms in the medium after adding this compound. | 1. The this compound solution was not properly dissolved or sterilized. 2. High concentration of this compound in the medium. | 1. Ensure this compound is fully dissolved in a suitable solvent (e.g., sterile water or PBS) and filter-sterilized before adding to the culture medium. 2. Prepare a more dilute stock solution to avoid precipitation when adding to the medium. |
Quantitative Cytotoxicity Data
Direct and comprehensive quantitative data on the cytotoxicity of this compound across a wide range of eukaryotic cell lines is limited in publicly available literature. However, data from related third-generation cephalosporins can provide an indication of the potential concentration ranges for cytotoxic effects. The following table summarizes cytotoxicity data for Ceftriaxone , another third-generation cephalosporin, on human bone progenitor cells.[4] This data should be used as a general guideline only, and it is crucial to determine the specific cytotoxicity of this compound for your cell line of interest.
| Compound | Cell Line | Exposure Time | Effect | Concentration | Reference |
| Ceftriaxone | Human Bone Progenitor Cells | 24 and 48 hours | Cytotoxic Effect | > 15,000 mg/L (> 15,000 µg/mL) | [4] |
| Ceftriaxone | Human Bone Progenitor Cells | 10 days | Subtoxic Effects | > 500 mg/L (> 500 µg/mL) | [4] |
| Ceftriaxone | Human Bone Progenitor Cells | 28 days | Negative effect on mineralization | > 250 mg/L (> 250 µg/mL) | [4] |
Note: The cytotoxic effects of cephalosporins can be cell-type and time-dependent.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to determine the cytotoxic effects of this compound on a given eukaryotic cell line by measuring metabolic activity.
Materials:
-
96-well cell culture plates
-
Your eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound sodium salt
-
Sterile PBS or water for dissolving this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a sterile solvent. Create a series of dilutions in complete culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if a solvent is used.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound sodium salt
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the desired incubation period, centrifuge the plate (if using suspension cells) and collect the supernatant.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubation: Incubate the reaction mixture as per the kit's protocol, typically for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula provided in the kit's manual, which typically involves subtracting the spontaneous LDH release and normalizing to the maximum LDH release.
Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
While the primary target of this compound is bacterial, high concentrations may induce cytotoxicity in eukaryotic cells through off-target effects. A proposed mechanism involves the induction of mitochondrial dysfunction and oxidative stress.
Caption: Proposed mechanism of this compound cytotoxicity in eukaryotic cells.
Experimental Workflow for Troubleshooting this compound-Related Cytotoxicity
This workflow provides a logical sequence of steps to diagnose and resolve issues of cellular health when using this compound.
Caption: A decision-making workflow for addressing potential this compound cytotoxicity.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Influence of ceftriaxone on human bone cell viability and in vitro mineralization potential is concentration- and time-dependent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Bacterial Resistance to Cefotaxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to Cefotaxime.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: Bacteria primarily develop resistance to this compound through three main mechanisms:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze and inactivate the this compound molecule. A crucial group of these enzymes is the extended-spectrum β-lactamases (ESBLs), which are particularly effective at degrading third-generation cephalosporins like this compound.[1][2][3]
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of β-lactam antibiotics.[4][5][6][7] These changes reduce the binding affinity of this compound to the PBPs, rendering the antibiotic less effective.[4][5][6]
-
Reduced Drug Accumulation: Changes in the bacterial cell membrane that limit the amount of this compound reaching its PBP targets. This is achieved through two primary ways:
Q2: My bacterial isolate shows resistance to this compound but is negative in a standard ESBL test. What could be the reason?
A2: While ESBL production is a common cause of this compound resistance, a negative ESBL test could indicate other mechanisms at play:
-
AmpC β-lactamases: These enzymes can also hydrolyze this compound but may not be detected by standard ESBL tests.[3]
-
PBP Alterations: Mutations in the genes encoding PBPs can lead to reduced binding of this compound, resulting in resistance.[4][5][6][7]
-
Porin Loss or Efflux Pumps: Reduced influx or active efflux of the antibiotic can also confer resistance, even in the absence of β-lactamase production.[8][9][11][14]
-
A combination of mechanisms: Low-level expression of a β-lactamase combined with porin loss or PBP alterations can result in clinically significant resistance.
Q3: How can I differentiate between the different mechanisms of this compound resistance in my experiments?
A3: A multi-step approach is recommended:
-
Phenotypic Tests: Start with antimicrobial susceptibility testing (AST) to determine the Minimum Inhibitory Concentration (MIC) of this compound. The double-disk synergy test can be used to screen for ESBL production.[15]
-
Genotypic Tests: Use PCR or whole-genome sequencing to detect the presence of known resistance genes, such as those encoding ESBLs (e.g., blaCTX-M, blaSHV, blaTEM), AmpC β-lactamases, and mutations in PBP genes.[16][17][18]
-
Biochemical Assays: Perform β-lactamase activity assays to quantify the level of enzymatic degradation of this compound.[19][20]
-
Protein Analysis: Analyze the outer membrane protein profile using SDS-PAGE to look for the absence or reduction of porin proteins. PBP binding assays can be used to assess the affinity of this compound for the bacterial PBPs.[10][21]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared using a spectrophotometer or McFarland standards. |
| Media and antibiotic quality | Use fresh, properly stored media and this compound solutions. Verify the concentration of the this compound stock solution. |
| Incubation conditions | Maintain consistent incubation temperature and duration as per standardized protocols (e.g., CLSI guidelines). |
| Heteroresistance | The bacterial population may contain subpopulations with varying levels of resistance. Consider plating on different concentrations of this compound to observe population dynamics. |
Problem 2: PCR for ESBL genes is negative, but the isolate is phenotypically resistant to this compound.
| Possible Cause | Troubleshooting Step |
| Novel or uncharacterized β-lactamase | Use broader-range primers or consider whole-genome sequencing to identify novel resistance genes. |
| Non-enzymatic resistance mechanisms | Investigate PBP alterations by sequencing the corresponding genes (pbp genes). Analyze outer membrane protein profiles for porin loss. Perform efflux pump inhibitor assays to check for the involvement of efflux pumps.[4][5][6][7][8][9][13] |
| AmpC β-lactamase production | Perform a phenotypic test for AmpC production, such as the AmpC disk test or the cefoxitin-cloxacillin synergy test. |
| Technical issues with PCR | Verify the integrity of your DNA template and the functionality of your primers and PCR reagents. Include positive and negative controls in your PCR run. |
Quantitative Data Summary
Table 1: this compound MICs and Corresponding Resistance Mechanisms in E. coli
| Strain Type | This compound MIC (µg/mL) | Primary Resistance Mechanism(s) |
| Wild-Type | ≤ 1 | None |
| ESBL-producing | > 64 | β-lactamase (e.g., CTX-M) production |
| PBP Alteration | 4 - 16 | Reduced affinity of PBP3 |
| Porin Loss (OmpF/OmpC) | 2 - 8 | Reduced drug influx |
| Efflux Pump Overexpression | 2 - 4 | Increased drug efflux |
| ESBL + Porin Loss | > 256 | Combination of enzymatic degradation and reduced influx |
Note: MIC values are approximate and can vary between strains and experimental conditions.
Table 2: Kinetic Parameters of CTX-M-type β-lactamases for this compound
| Enzyme | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) |
| CTX-M-8 | Not specified | Not specified | Not specified |
| CTX-M-14 | Not specified | Not specified | ~1 |
| TEM-1 | Not specified | Not specified | ~0.00067 |
Source: Adapted from studies on CTX-M β-lactamases.[22][23]
Experimental Protocols
Protocol 1: Detection of Extended-Spectrum β-Lactamases (ESBLs) by Double-Disk Synergy Test
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plating: Swab the bacterial suspension evenly onto a Mueller-Hinton agar plate.
-
Disk Placement: Place a disk containing amoxicillin-clavulanic acid (20/10 µg) in the center of the plate. Place disks of third-generation cephalosporins (e.g., this compound 30 µg, Ceftazidime 30 µg) 20-30 mm (center to center) away from the central disk.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation: A keyhole-shaped zone of inhibition or an enhancement of the inhibition zone of the cephalosporin disk towards the amoxicillin-clavulanic acid disk indicates a positive result for ESBL production.[15]
Protocol 2: Analysis of Penicillin-Binding Protein (PBP) Alterations
-
DNA Extraction: Extract genomic DNA from the this compound-resistant bacterial isolate.
-
PCR Amplification: Amplify the genes encoding for the key PBPs (e.g., pbp1a, pbp2b, pbp2x in Streptococcus pneumoniae) using specific primers.[24][25]
-
DNA Sequencing: Sequence the PCR products.
-
Sequence Analysis: Compare the obtained sequences with the sequences from a this compound-susceptible reference strain. Identify amino acid substitutions in or near the conserved motifs of the PBPs.[26][27]
-
Transformation Studies (Optional): To confirm the role of specific mutations, introduce the altered PBP genes into a susceptible strain and determine the change in the this compound MIC.[26]
Visualizations
References
- 1. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 2. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 4. Altered PBP 2A and its role in the development of penicillin, this compound, and ceftriaxone resistance in a clinical isolate of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Altered PBP 2A and Its Role in the Development of Penicillin, this compound, and Ceftriaxone Resistance in a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ojs.library.ubc.ca [ojs.library.ubc.ca]
- 9. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced resistance to this compound and imipenem associated with outer membrane protein alterations in Enterobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. infectionsinsurgery.org [infectionsinsurgery.org]
- 12. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of Efflux Pump Inhibitors as Biofilm Disruptors and Resistance Breakers in Gram-Negative (ESKAPEE) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efflux pumps expression and its association with porin down-regulation and β-lactamase production among Pseudomonas aeruginosa causing bloodstream infections in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to this compound and seven other beta-lactams in members of the family Enterobacteriaceae: a 3-year survey in France - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Current Trends in Experimental and Computational Approaches to Combat Antimicrobial Resistance [frontiersin.org]
- 17. Identification and Characterization of this compound Resistant Bacteria in Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. The rapid detection of this compound-resistant Enterobacteriaceae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of penicillin-binding proteins (PBPs) in carbapenem resistant <i>Acinetobacter baumannii</i> - Indian Journal of Medical Research [ijmr.org.in]
- 22. A Novel CTX-M β-Lactamase (CTX-M-8) in this compound-Resistant Enterobacteriaceae Isolated in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mutagenesis and structural analysis reveal the CTX-M β-lactamase active site is optimized for cephalosporin catalysis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Penicillin-Binding Protein Genes of Clinical Isolates of Streptococcus pneumoniae with Reduced Susceptibility to Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Alterations in PBP 1A Essential for High-Level Penicillin Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of Amino Acid Alterations in Penicillin-Binding Proteins (PBPs) 1a, 2b, and 2x on PBP Affinities of Penicillin, Ampicillin, Amoxicillin, Cefditoren, Cefuroxime, Cefprozil, and Cefaclor in 18 Clinical Isolates of Penicillin-Susceptible, -Intermediate, and -Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Culture Contamination with Cefotaxime
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing contamination in cell cultures treated with Cefotaxime.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell culture?
A1: this compound is a third-generation cephalosporin, a type of β-lactam antibiotic. It works by inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial survival.[1][2] This action is bactericidal, meaning it actively kills bacteria. In cell culture, it is used to prevent or eliminate bacterial contamination.
Q2: What are the first signs of bacterial contamination in my this compound-treated culture?
A2: Even with this compound, contamination can occur. Early signs include:
-
Visual Changes: Sudden turbidity (cloudiness) of the culture medium.[3][4][5]
-
pH Shift: A rapid drop in pH, often indicated by the medium turning yellow (if using phenol red indicator).[3][4]
-
Microscopic Examination: Observation of small, motile particles (bacteria) between your cells when viewed under a microscope.[4][5]
-
Cell Health Decline: A sudden decrease in cell viability, changes in morphology (like rounding or detachment), or slower than expected growth.[3]
Q3: My culture is contaminated despite using this compound. What are the possible reasons?
A3: There are several potential reasons for persistent contamination:
-
Resistant Bacteria: The contaminating bacteria may be inherently resistant to this compound. Resistance mechanisms can include the production of β-lactamase enzymes that inactivate the antibiotic, or alterations in the bacterial cell wall structure. Pseudomonas species, for instance, are often resistant.[1][6][7]
-
Mycoplasma Contamination: this compound is ineffective against Mycoplasma because they lack a cell wall, which is the target of the antibiotic. Mycoplasma are a common and often undetected contaminant.
-
Antibiotic Degradation: this compound can lose its effectiveness over time in culture conditions. Its stability is affected by temperature and pH.[8] Studies have shown that this compound concentrations can decrease by 20-30% during incubation, especially in media containing serum.[8]
-
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit the specific contaminating bacteria.
-
Overwhelming Contamination: A very high initial number of contaminants can overwhelm the antibiotic before it has a chance to work.
-
Poor Aseptic Technique: The contamination may be recurrent due to issues with laboratory practice, equipment, or reagents.[3][9]
Q4: Can this compound be toxic to my cells?
A4: While generally used for its low toxicity to mammalian cells, high concentrations of any antibiotic can have detrimental effects.[4] It is always recommended to determine the optimal, non-toxic concentration for your specific cell line.
Q5: How often should I change the medium containing this compound?
A5: Given the stability of this compound at 37°C, it is advisable to change the medium every 2-3 days to maintain an effective concentration of the antibiotic.[1][10]
Troubleshooting Guides
Scenario 1: You've just noticed contamination in your this compound-containing culture.
This workflow helps you to identify the nature of the contamination and take appropriate action.
Caption: Initial contamination response workflow.
Scenario 2: Bacterial contamination persists after discarding the culture and starting anew with this compound.
This guide focuses on identifying the source of persistent bacterial contamination.
Caption: Troubleshooting persistent bacterial contamination.
Data Presentation
Table 1: Stability of Reconstituted this compound Solutions
| Storage Temperature | Stability Duration | Observations |
| 20-25°C (Room Temp) | Up to 24 hours | Solutions may darken over time.[2][11] |
| 2-8°C (Refrigerated) | At least 5 days | [2][11] |
| -20°C (Frozen) | Up to 13 weeks | Thawed solutions are stable for 10 days under refrigeration. Do not refreeze.[11] |
| 37°C (Incubator) | Half-life > 6 hours in MOPS medium | Degradation is faster in the presence of serum.[8][12] |
Note: Stability can be affected by the diluent and pH. This compound is most stable in the pH range of 5 to 7.[2]
Table 2: Recommended Antibiotics for this compound-Resistant Contamination
| Antibiotic Class | Examples | Typically Effective Against | Recommended Concentration Range (Animal Cell Culture) |
| Aminoglycosides | Gentamicin, Kanamycin | Gram-positive and Gram-negative bacteria | 50 - 100 µg/mL |
| Quinolones | Ciprofloxacin | Broad spectrum, including Mycoplasma | 10 - 20 µg/mL |
| Macrolides | Erythromycin, Tylosin | Gram-positive bacteria, Mycoplasma | 1 - 10 µg/mL |
| Tetracyclines | Tetracycline, Doxycycline | Broad spectrum, including Mycoplasma | 5 - 10 µg/mL |
| Glycopeptides | Vancomycin | Gram-positive bacteria (e.g., Staphylococcus) | 50 - 100 µg/mL |
| Combination Products | Penicillin-Streptomycin | Broad spectrum (Gram-positive and Gram-negative) | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin |
Note: The optimal concentration should be determined for each cell line to avoid cytotoxicity. Always consult product datasheets for specific recommendations.
Experimental Protocols
Protocol 1: Sterility Testing of Cell Culture Reagents (Direct Inoculation Method)
This protocol is adapted from the United States Pharmacopeia (USP) <71> guidelines to test the sterility of liquid reagents like media, serum, or buffer solutions.[13]
Materials:
-
Test reagent (e.g., cell culture medium)
-
Tryptic Soy Broth (TSB) for detecting aerobic bacteria and fungi
-
Fluid Thioglycolate Medium (FTM) for detecting anaerobic and aerobic bacteria
-
Sterile culture tubes
-
Incubators set at 20-25°C and 30-35°C
-
Sterile pipettes
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), directly inoculate a representative volume of the test reagent into tubes of TSB and FTM. A common volume is 1-10 mL of reagent per 100 mL of sterility test medium.
-
For each test reagent, include a positive control (inoculate TSB and FTM with known microorganisms like S. aureus and P. aeruginosa) and a negative control (uninoculated TSB and FTM).
-
Incubate the TSB tubes at 20-25°C for 14 days.[13]
-
Incubate the FTM tubes at 30-35°C for 14 days.[13]
-
Observe the tubes for any signs of microbial growth (turbidity) every 2-3 days and at the end of the 14-day period.[14][15]
-
Interpretation: If the test tubes remain clear while the positive controls show growth and negative controls remain clear, the reagent is considered sterile. If the test tubes become turbid, the reagent is contaminated.[14]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for a Bacterial Contaminant
This protocol determines the lowest concentration of an antibiotic (e.g., this compound or an alternative) required to inhibit the growth of a specific bacterial contaminant isolated from your cell culture.
Materials:
-
Isolated bacterial contaminant (grown to mid-log phase in a suitable broth like TSB)
-
Antibiotic stock solution
-
Sterile 96-well microtiter plate
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum: Dilute the mid-log phase bacterial culture to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Further dilute this to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.
-
Prepare Antibiotic Dilutions: In the 96-well plate, perform a two-fold serial dilution of the antibiotic in the broth. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the starting antibiotic concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).
-
Inoculate Plate: Add 10 µL of the standardized bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well should be approximately 100-200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Read Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[4][16] This can also be quantified by reading the optical density (OD) at 600 nm.
Protocol 3: Determining Antibiotic Cytotoxicity for a Cell Line (Kill Curve)
This protocol helps establish the optimal, non-toxic working concentration of an antibiotic for your specific mammalian cell line.[17]
Materials:
-
Your specific cell line in healthy, active division
-
Complete cell culture medium
-
The antibiotic to be tested (e.g., this compound, Gentamicin)
-
24-well or 96-well cell culture plates
-
Trypan blue and a hemocytometer or an automated cell counter
Procedure:
-
Plate Cells: Seed the cells in a multi-well plate at a density that will allow them to be approximately 30-50% confluent the next day.[18]
-
Add Antibiotic: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. It is crucial to include a no-antibiotic control. Test a broad range initially (e.g., for this compound, you might test 50, 100, 200, 400, 800 µg/mL). Perform each concentration in triplicate.
-
Incubate and Observe: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).
-
Refresh Medium: Replace the medium containing the respective antibiotic concentrations every 2-3 days.[1][10]
-
Monitor Cell Death: Observe the cells daily under a microscope for signs of toxicity, such as rounding, detachment, vacuolization, or a decrease in confluency.[5]
-
Determine Viability: After 7-10 days, determine the percentage of viable cells in each well using a Trypan blue exclusion assay or another viability assay.
-
Interpretation: The optimal concentration for contamination control is the lowest concentration that effectively kills the contaminant (determined by MIC) without significantly impacting the viability of your cell line.[1]
References
- 1. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. hielscher.com [hielscher.com]
- 5. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. This compound prevents microbial contamination and improves microspore embryogenesis in wheat and triticale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound stability during in vitro microbiological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. scribd.com [scribd.com]
- 11. globalrph.com [globalrph.com]
- 12. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sterility Testing for Cellular Therapies: What Is the Role of the Clinical Microbiology Laboratory? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rocker.com.tw [rocker.com.tw]
- 15. criver.com [criver.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Cefotaxime Stability and Activity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and antimicrobial activity of Cefotaxime.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: this compound exhibits its maximum stability in the pH range of 4.5 to 6.5.[1][2][3] Solutions prepared within this pH window will show the slowest degradation rates.
Q2: How do acidic and alkaline conditions affect this compound's stability?
A2: this compound is susceptible to both acid and base-catalyzed hydrolysis.[2][4] Outside of its optimal pH range (4.5-6.5), the degradation of this compound accelerates. In highly acidic conditions (pH < 4), the primary degradation pathway involves cleavage of the β-lactam ring.[1] In alkaline conditions (pH > 7.0), both the β-lactam ring and the ester linkage at the C-3 position are susceptible to hydrolysis.[1][5]
Q3: What are the primary degradation products of this compound at different pH values?
A3: The degradation of this compound proceeds through two main parallel reactions: de-esterification at the C-3 position to form desacetylthis compound, and cleavage of the β-lactam ring.[2] In highly acidic environments, the deacetylated derivative can be further converted to the lactone.[1] Under alkaline conditions, in addition to desacetylthis compound, the exocyclic methylene derivative and the 7-epimer of this compound and its desacetyl derivative have been identified.[5]
Q4: Does the type of buffer used in the formulation affect this compound's stability?
A4: Yes, the choice of buffer can influence the degradation rate. Studies have shown that carbonate and borate buffers can increase the rate of degradation, particularly in the alkaline pH range.[1] Conversely, acetate buffer has been observed to decrease the degradation rate.[1]
Q5: How does pH impact the antimicrobial activity of this compound?
A5: The antimicrobial activity of this compound can be influenced by the pH of the medium. While this compound is a broad-spectrum antibiotic, its efficacy against certain bacteria can vary with pH. For instance, some studies have shown that this compound exhibits increased activity against Klebsiella pneumoniae under alkaline conditions. It is crucial to consider the pH of the experimental medium when performing in vitro susceptibility testing, as variations can affect the Minimum Inhibitory Concentration (MIC) values.
Q6: What are the visual indicators of this compound degradation?
A6: Freshly prepared this compound solutions are typically pale yellow.[6] Upon degradation, the solution may darken, turning yellow to reddish-yellow.[6] This color change is an indication of chemical instability.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected antimicrobial activity in our in vitro assays.
-
Possible Cause 1: Suboptimal pH of the culture medium. The pH of your test medium may be outside the optimal range for this compound activity against the specific microorganism being tested.
-
Troubleshooting Step: Measure the pH of your culture medium after the addition of all components. If possible, adjust the pH to be within a range that is both optimal for bacterial growth and favorable for this compound activity. Be aware that altering the pH may also affect the growth rate of the bacteria, so appropriate controls are essential.
-
-
Possible Cause 2: Degradation of this compound in the stock solution. If the stock solution was prepared or stored improperly, the concentration of active this compound may be lower than expected.
-
Possible Cause 3: Interaction with components in the medium. Certain components in complex media could potentially interact with or catalyze the degradation of this compound.
-
Troubleshooting Step: If using a custom or complex medium, consider performing a stability study of this compound in that specific medium at the incubation temperature to quantify its degradation rate.
-
Problem: Our prepared this compound solutions are turning dark yellow or reddish-brown.
-
Possible Cause: Chemical degradation of this compound. This color change is a classic sign of this compound degradation.[6]
-
Troubleshooting Step 1: Verify the pH of the solution. If it is outside the 4.5-6.5 range, adjust the pH of future preparations.
-
Troubleshooting Step 2: Assess the storage conditions. This compound solutions are sensitive to temperature. Freshly prepared solutions should be used promptly or stored at 2-8°C and protected from light. For longer-term storage, freezing is recommended.[3]
-
Troubleshooting Step 3: Prepare fresh solutions. Discard any discolored solutions and prepare a new batch, ensuring optimal pH and storage conditions.
-
Data Presentation
Table 1: Pseudo-First-Order Rate Constants for this compound Degradation at 25°C
| pH | Rate Constant (k) in hours⁻¹ |
| 1.9 | 0.048 |
| 4.0 | 0.003 |
| 9.0 | 0.120 |
Data sourced from Fabre et al. (1984)[1]
Table 2: Influence of pH on the Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria
| Bacterium | pH 5.5 | pH 7.0 | pH 8.0 |
| Escherichia coli | Higher MIC | Standard MIC | Lower MIC |
| Staphylococcus aureus | Variable | Standard MIC | Variable |
| Klebsiella pneumoniae | Higher MIC | Standard MIC | Lower MIC |
Note: This table represents general trends observed in literature. Actual MIC values can vary depending on the strain, inoculum size, and specific test conditions.
Experimental Protocols
Protocol for Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in aqueous solutions.
1. Materials and Equipment:
-
This compound sodium reference standard
-
High-purity water
-
Buffers of various pH values (e.g., phosphate, acetate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of ammonium acetate buffer (pH 6.8) and acetonitrile (85:15 v/v). The mobile phase should be filtered and degassed before use.
-
Standard Solution: Accurately weigh a known amount of this compound sodium reference standard and dissolve it in the mobile phase or a suitable buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Test Solutions: Prepare this compound solutions at the desired concentrations in buffers of different pH values.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with a mixture such as ammonium acetate buffer and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
4. Stability Study Procedure:
-
Prepare a series of this compound solutions at different pH values.
-
Store the solutions at a constant temperature (e.g., 25°C, 37°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Filter the aliquot through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Record the peak area of the this compound peak.
5. Data Analysis:
-
Calculate the concentration of this compound remaining at each time point by comparing the peak area to a standard curve.
-
Plot the natural logarithm of the this compound concentration versus time.
-
The degradation of this compound follows pseudo-first-order kinetics. The slope of the line will be equal to the negative of the degradation rate constant (k).
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes the broth microdilution method for determining the MIC of this compound.
1. Materials and Equipment:
-
This compound sodium
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
2. Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or buffered saline at a pH of ~6.0).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
5. Interpretation of Results:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
References
- 1. Degradation kinetics in aqueous solution of this compound sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of degradation of this compound sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of this compound sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Chemometric Determination of this compound Sodium in the Presence of Its Degradation Impurities Using Different Multivariate Data Processing Tools; GAPI and AGREE Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaline hydrolysis of this compound. A HPLC and 1H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Photodegradation and Light Sensitivity of Cefotaxime Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefotaxime solutions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodegradation?
A1: The photodegradation of this compound in aqueous solutions is a result of two primary competitive processes: photoisomerization and photolysis.[1] Photoisomerization involves the conversion of the active syn-isomer of this compound to its inactive anti-isomer.[1] Photolysis, on the other hand, leads to the destruction of the molecule, particularly involving the δ³-cephem ring and the methoxyimino group.[1] This photolytic process is responsible for the characteristic yellowing of the solution upon exposure to light.[1]
Q2: What are the visible signs of this compound photodegradation?
A2: The most apparent visible sign of this compound photodegradation is the development of a yellow color in the solution.[1] This color change is a result of the photolysis of the δ³-cephem ring.[1] However, it is crucial to note that significant degradation through photoisomerization to the inactive anti-isomer can occur without any visible notice of degradation.[1] Therefore, relying solely on visual inspection is insufficient to assess the stability of this compound solutions.
Q3: What factors influence the stability of this compound solutions?
A3: Several factors can influence the stability of this compound solutions, including:
-
Light Exposure: Both UV and visible light can induce photodegradation.[1][2] The dry powder and its solutions should be protected from excessive light.[3][4]
-
pH: this compound is most stable in the pH range of 4.3 to 6.5.[5][6][7] In strongly acidic or alkaline conditions, degradation is accelerated through acid or base catalysis.[5][8]
-
Temperature: Higher temperatures accelerate the degradation of this compound solutions.[9][10] Solutions are significantly more stable when refrigerated (5°C) or frozen (-10°C) compared to room temperature (24°C or 25°C).[6][9]
-
Presence of Oxidizing Agents: this compound is susceptible to degradation by oxidizing agents.[2]
-
Moisture: The presence of moisture can contribute to the degradation of this compound.[2]
Q4: How should this compound solutions be stored to minimize degradation?
A4: To minimize degradation, this compound solutions should be:
-
Protected from light: Store in light-resistant containers or in the dark.[3][4] Amber-colored vials or wrapping containers in aluminum foil can provide protection.
-
Stored at controlled temperatures: For short-term storage, refrigeration (2-8°C) is recommended.[6][9] For longer-term storage, freezing may be appropriate, though stability at very low temperatures should be validated for the specific formulation.
-
Maintained within the optimal pH range: If preparing solutions, use buffers to maintain the pH between 4.3 and 6.5.[5][6]
Troubleshooting Guides
Issue 1: My this compound solution turned yellow during my experiment.
-
Question: Why did my clear this compound solution turn yellow after being left on the lab bench?
-
Answer: The yellowing of your this compound solution is a classic sign of photodegradation.[1] Exposure to ambient light, especially UV light from fluorescent lighting or sunlight, can cause the photolysis of the δ³-cephem ring in the this compound molecule, leading to the formation of colored degradants.[1] It is also important to consider that even if the color change is slight, significant degradation may have already occurred.
-
-
Question: Can I still use the yellowed this compound solution for my experiment?
-
Answer: It is strongly advised not to use the yellowed solution. The color change indicates that the this compound molecule has been chemically altered, which will affect its biological activity and introduce impurities that could interfere with your experimental results.[1] The formation of the inactive anti-isomer can also occur without any visible color change.[1]
-
-
Question: How can I prevent my this compound solution from turning yellow in future experiments?
Issue 2: I am seeing unexpected peaks in my HPLC chromatogram of a this compound sample.
-
Question: I am analyzing a this compound solution that has been exposed to light and I see multiple peaks in my HPLC chromatogram besides the main this compound peak. What are these?
-
Answer: The additional peaks in your chromatogram are likely degradation products of this compound. Photodegradation can lead to the formation of various photoproducts, including the anti-isomer of this compound and other compounds resulting from the cleavage of the β-lactam and δ³-cephem rings.[1] One of the major degradation products is desacetylthis compound.[12][13]
-
-
Question: How can I identify these degradation products?
-
Answer: Identifying unknown peaks requires further analytical techniques. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for identifying the molecular weights of the degradation products, which can help in elucidating their structures.[14] Comparing the retention times of your unknown peaks with those of known this compound degradation standards, if available, can also aid in identification.
-
-
Question: My HPLC method does not seem to be separating the degradation products well. What can I do?
-
Answer: If you are experiencing poor separation, you may need to optimize your HPLC method. Consider adjusting the mobile phase composition, gradient profile, column type (e.g., C8 or C18), or the pH of the mobile phase.[15][16][17] Several published HPLC methods for this compound analysis can serve as a starting point for developing a stability-indicating method.[12][15][16][17][18]
-
Experimental Protocols
Protocol 1: General Photostability Testing of this compound Solutions (ICH Q1B Guideline Summary)
This protocol provides a general framework for assessing the photostability of this compound solutions, based on the principles outlined in the ICH Q1B guideline.[19][20]
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent (e.g., water, buffer at a specific pH).
-
Prepare a "dark control" sample by wrapping a container of the same solution in aluminum foil to protect it completely from light.
-
-
Light Exposure:
-
Expose the test sample to a light source that produces a combination of visible and UV light. According to ICH Q1B, the overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[19]
-
Commonly used light sources include artificial daylight fluorescent lamps, xenon lamps, or metal halide lamps.[19]
-
Maintain a constant temperature during the exposure to minimize thermal degradation.
-
-
Analysis:
-
At specified time points, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC, to determine the concentration of this compound and to detect the formation of any degradation products.
-
-
Data Evaluation:
-
Compare the results from the light-exposed sample to those of the dark control to differentiate between photodegradation and thermal degradation.
-
Assess changes in physical properties (e.g., color, clarity, pH) and assay of this compound.
-
Protocol 2: HPLC Analysis of this compound and its Photodegradation Products
The following are examples of HPLC conditions reported in the literature for the analysis of this compound. Method development and validation are crucial for specific applications.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | SS Wakosil II- C8 (250 mm × 4.6 mm, 5 µm)[15][16] | C18 column[17] | Kromasil C18 (250 × 4.6mm, 5µm)[21] |
| Mobile Phase | Ammonium acetate buffer (pH 6.8) and acetonitrile (85:15 v/v)[15][16] | Acetonitrile and phosphate buffer solution (0.024M KH₂PO₄ and 0.01M H₃PO₄) at pH 3.5 (60:40 v/v)[17] | 1% formic acid in methanol and acetonitrile (80:20 v/v)[21] |
| Flow Rate | 0.8 mL/min[15][16] | 1.0 mL/min[17] | 1 mL/min[21] |
| Detection | UV at 252 nm[15][16] | UV at 258 nm[17] | PDA detector at 260nm[21] |
| Retention Time | ~5.47 min[15] | Not specified | ~2.20 min[21] |
Data Presentation
Table 1: Factors Affecting this compound Solution Stability
| Factor | Condition | Effect on Stability | Reference |
| Light | UV (254 nm) | Causes isomerization and photolysis | [1] |
| Ambient Light | Causes yellowing and degradation | [2] | |
| pH | 1.9 | Increased degradation rate | [8] |
| 4.3 - 6.5 | Optimal stability | [5][6] | |
| 9.0 | Increased degradation rate | [8] | |
| Temperature | -10°C | High stability (less than 5% loss in 224 days) | [6] |
| 4°C | Good stability (less than 9% loss in 42 days) | [6] | |
| 24°C | Low stability (less than 3.1% loss in 1 day) | [6] | |
| 45°C | Very low stability (>10% loss after ~2 hours) | [9] |
Table 2: Summary of this compound Photodegradation Processes
| Process | Description | Consequence | Visible Change | Reference |
| Photoisomerization | Conversion of the active syn-isomer to the inactive anti-isomer. | Loss of antibiotic activity. | None | [1] |
| Photolysis | Destruction of the molecule, involving the δ³-cephem ring and the methoxyimino group. | Loss of antibiotic activity and formation of various degradation products. | Yellowing of the solution. | [1] |
Visualizations
Caption: this compound photodegradation pathways.
Caption: Photostability testing workflow.
References
- 1. Photodegradation paths of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between the color stability and impurity profile of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of degradation of this compound sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of this compound sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation kinetics in aqueous solution of this compound sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
- 11. certified-laboratories.com [certified-laboratories.com]
- 12. Assay of this compound by high-pressure-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physicochemical Stability of this compound Sodium in Polypro... [degruyterbrill.com]
- 14. farm.ucl.ac.be [farm.ucl.ac.be]
- 15. jbclinpharm.org [jbclinpharm.org]
- 16. Development and validation of RP-HPLC method for estimation of this compound sodium in marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. rfppl.co.in [rfppl.co.in]
- 19. ema.europa.eu [ema.europa.eu]
- 20. caronscientific.com [caronscientific.com]
- 21. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Cefotaxime Degradation Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of temperature on Cefotaxime degradation kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the stability of this compound?
A1: The degradation of this compound is highly dependent on temperature. As the temperature increases, the rate of degradation also increases significantly. Solutions of this compound are more stable at lower temperatures, such as refrigeration (5°C), compared to room temperature (25°C) or elevated temperatures (e.g., 45°C).
Q2: What are the primary degradation pathways of this compound?
A2: The degradation of this compound in aqueous solutions primarily involves two main reactions:
-
Cleavage of the β-lactam ring.
-
De-esterification at the C-3 position.
In strongly acidic or alkaline conditions, these reactions are catalyzed by hydrogen and hydroxide ions, respectively. In the pH range of 3.0 to 7.0, the degradation is mainly a slow, water-catalyzed process.
Q3: What are the expected physical changes in a this compound solution as it degrades?
A3: As this compound degrades, you may observe a color change in the solution. Initially, the solution is typically clear and pale yellow. With time and exposure to higher temperatures, the color can intensify to a darker yellow and eventually a reddish-yellow, indicating significant degradation. A change in pH of more than one unit is also considered a sign of instability.
Q4: How does pH influence the thermal degradation of this compound?
A4: The stability of this compound is pH-dependent. The optimal pH range for this compound stability in aqueous solution is between 4.5 and 6.5. Outside of this range, the degradation is catalyzed by either acid or base, leading to a faster rate of decomposition.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound standard solution. | High storage temperature. | Store stock solutions and standards at refrigerated temperatures (around 5°C) and protect from light. Prepare fresh working solutions daily. |
| Incorrect pH of the solution. | Ensure the pH of your solvent or buffer is within the optimal stability range for this compound (pH 4.5-6.5). | |
| Inconsistent results in kinetic studies. | Fluctuations in incubation temperature. | Use a calibrated and stable temperature-controlled environment (e.g., water bath, incubator) for your experiments. Monitor the temperature regularly. |
| Inconsistent sample handling and preparation. | Standardize your sample preparation and handling procedures. Ensure accurate and consistent timing for sample withdrawal and analysis. | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | This is expected. Identify and characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway. |
| Contamination of the sample or mobile phase. | Ensure the purity of your this compound standard, solvents, and mobile phase. Filter all solutions before use. | |
| Difficulty in separating this compound from its degradation products by HPLC. | Suboptimal chromatographic conditions. | Optimize the HPLC method. This may involve adjusting the mobile phase composition, pH, column type, and temperature to achieve better resolution. |
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound sodium at different temperatures. A decrease in drug concentration of more than 10% is generally considered unstable.
Table 1: Stability of this compound Sodium (100mg/ml) in Solution at Different Temperatures
| Temperature | Time to >10% Degradation | Reference(s) |
| 5°C | Stable for up to 5 days | |
| 25°C | Between 24 and 48 hours | |
| 45°C | Approximately 2 hours |
Table 2: Percentage Deviation of this compound Sodium I.V. Infusion at Different Temperatures
| Temperature | Time | % Deviation | Reference(s) |
| 5°C | 72 hours | 5.05 | |
| 25°C | 48 hours | 11.11 | |
| 45°C | 4 hours | >10 |
Experimental Protocols
Protocol 1: Determination of this compound Degradation by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is based on the methodology described in the stability studies of this compound sodium.
1. Preparation of this compound Solutions:
- Prepare a stock solution of this compound sodium in a suitable solvent (e.g., water for injection) to a concentration of 100 mg/mL.
- Divide the solution into aliquots for storage at different temperatures (e.g., 5°C, 25°C, and 45°C).
2. Sample Collection:
- At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each temperature condition.
- Dilute the samples appropriately with the mobile phase to fall within the calibration curve range.
3. HPTLC Analysis:
- Stationary Phase: Pre-coated silica gel HPTLC plates.
- Mobile Phase: A suitable solvent system, for example, a mixture of ethyl acetate, acetone, water, and acetic acid.
- Application: Apply a fixed volume of the diluted samples and standard solutions to the HPTLC plate.
- Development: Develop the plate in a saturated chromatographic chamber.
- Detection: After development, dry the plate and visualize the spots under a UV lamp at a specified wavelength.
- Quantification: Scan the plate with a densitometer and quantify the this compound peak area.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
Visualizations
Diagram 1: General Experimental Workflow for Studying this compound Degradation Kinetics
Caption: Workflow for this compound Degradation Kinetics Study.
Diagram 2: Simplified this compound Degradation Pathway
Caption: Primary Degradation Pathways of this compound.
Overcoming Cefotaxime insolubility in specific buffer systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Cefotaxime insolubility in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound sodium salt?
For laboratory use, this compound sodium salt is soluble in water.[1][2] It is recommended to use sterile, deionized water or common diluents such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection for initial reconstitution.[3][4][5] Organic solvents like DMSO and dimethylformamide can also be used, but aqueous solutions are preferred to avoid potential physiological effects of the organic solvents in experiments.[6]
Q2: At what pH is this compound most stable?
This compound solutions exhibit maximum stability in the pH range of 4.5 to 7.[3][7] The optimal pH range for stability has been more specifically identified as approximately 4.3 to 6.2.[8] Outside of this range, degradation of the antibiotic can occur. It is advised not to prepare solutions with diluents having a pH above 7.5, such as Sodium Bicarbonate Injection.[3][4]
Q3: Why is my this compound solution turning yellow or reddish-yellow?
The color of this compound solutions can change over time, which is indicative of degradation. Initially, a freshly prepared solution is pale yellow.[9] The intensity of the yellow color can increase over time, eventually becoming reddish-yellow, which signifies significant degradation of the compound.[9] This process is accelerated at higher temperatures.[9]
Q4: Can I store my this compound stock solution? If so, under what conditions?
Yes, this compound stock solutions can be stored, but stability is dependent on temperature. For short-term storage, solutions can be kept for up to 24 hours at room temperature (at or below 22-25°C) or for 5 to 10 days under refrigeration (at or below 5°C).[3][4][9] For long-term storage, reconstituted solutions are stable for up to 13 weeks when frozen.[3][4] It is not recommended to store aqueous solutions for more than one day if not refrigerated or frozen.[6]
Q5: What is the solubility of this compound sodium salt in PBS?
The solubility of this compound sodium salt in Phosphate Buffered Saline (PBS) at a pH of 7.2 is approximately 10 mg/mL.[6]
Troubleshooting Guide
This guide addresses common problems encountered when this compound fails to dissolve or precipitates out of solution.
Problem 1: this compound sodium salt does not fully dissolve in my buffer.
-
Possible Cause: The concentration of this compound may be too high for the chosen buffer system.
-
Solution: Try reducing the concentration of this compound. If a high concentration is necessary, consider preparing a more concentrated stock solution in water first, and then diluting it into your buffer.
-
-
Possible Cause: The pH of the buffer is outside the optimal range for this compound stability and solubility.
-
Possible Cause: The temperature of the solution is too low, reducing the dissolution rate.
Problem 2: A precipitate forms after adding my this compound stock solution to my cell culture medium.
-
Possible Cause: The components of the cell culture medium are reacting with this compound or causing it to precipitate due to changes in pH or ionic strength.
-
Solution: Prepare a more dilute stock solution of this compound and add it slowly to the medium while stirring. Also, ensure the pH of the final medium is within the stable range for this compound.
-
-
Possible Cause: The final concentration of this compound in the medium exceeds its solubility limit in that specific formulation.
-
Solution: Review the literature for the recommended working concentration of this compound for your specific cell type and application. It is typically used at concentrations ranging from 50 to 250 mg/L for plant cell culture.[1]
-
-
Possible Cause: The medium contains components that may lead to the formation of insoluble salts.
-
Solution: If preparing custom media, be mindful of the order of component addition. For instance, calcium salts are prone to precipitation.[12]
-
Data Presentation
Table 1: Solubility and Stability of this compound Sodium Salt
| Solvent/Diluent | Concentration | Temperature | Stability/Solubility Notes |
| Water | 50 mg/mL | N/A | Soluble.[1] |
| PBS (pH 7.2) | ~10 mg/mL | N/A | Approximate solubility.[6] |
| DMSO | ~10 mg/mL | N/A | Soluble.[6] |
| Dimethylformamide | ~3 mg/mL | N/A | Soluble.[6] |
| 0.9% Sodium Chloride | 50 mg/mL | 25°C | Stable for up to 1 day with less than 10% potency loss.[13] |
| 0.9% Sodium Chloride | 50 mg/mL | 5°C | Stable for at least 18 days with less than 3% decomposition.[13] |
| 0.9% Sodium Chloride or 5% Dextrose | Reconstituted | ≤ 22°C | Satisfactory potency for 24 hours.[3] |
| 0.9% Sodium Chloride or 5% Dextrose | Reconstituted | ≤ 5°C | Satisfactory potency for 5 days.[3] |
| 0.9% Sodium Chloride or 5% Dextrose | Reconstituted | Frozen | Stable for 13 weeks.[3] |
| I.V. Infusion (100mg/ml) | 100 mg/mL | 45°C | Stable for approximately 2 hours.[9] |
| I.V. Infusion (100mg/ml) | 100 mg/mL | 25°C | Stable for up to 24 hours.[9] |
| I.V. Infusion (100mg/ml) | 100 mg/mL | 5°C | Stable for up to 5 days.[9] |
Experimental Protocols
Protocol 1: Standard Reconstitution of this compound Sodium Salt
-
Bring the this compound sodium salt powder and the desired sterile diluent (e.g., Water for Injection, 0.9% Sodium Chloride) to room temperature.
-
Aseptically add the appropriate volume of diluent to the vial containing the this compound powder. For a 1 g vial, a common reconstitution is with 10 mL of sterile water.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the solution for any particulate matter or discoloration. A freshly prepared solution should be clear and pale yellow.
-
Use the reconstituted solution immediately or store it under appropriate conditions as outlined in Table 1.
Protocol 2: Preparation of a Stock Solution and Troubleshooting Insolubility
-
Preparation: To prepare a 50 mg/mL stock solution, dissolve 500 mg of this compound sodium salt in 10 mL of sterile water.
-
Troubleshooting: If the powder does not dissolve completely: a. Gently warm the solution to 37°C while swirling. b. If insolubility persists, check the pH of the solution. If it is outside the optimal range of 4.5-6.5, it may be necessary to use a buffered solution for reconstitution, provided it is compatible with the downstream application. c. Consider preparing a more dilute stock solution.
-
Sterilization: If the stock solution was not prepared from sterile components, it can be sterilized by filtration through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Relationship between pH and this compound stability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound sodium | 64485-93-4 [chemicalbook.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. globalrph.com [globalrph.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Kinetics and mechanism of degradation of this compound sodium in aqueous solution [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of this compound sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Degradation kinetics in aqueous solution of this compound sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adl.usm.my [adl.usm.my]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. Stability of this compound sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefotaxime Instability in Microbiological Testing: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of cefotaxime during in vitro microbiological testing. Adherence to proper handling and experimental conditions is critical to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in in vitro testing?
Q2: What are the main factors that contribute to this compound instability?
A2: The primary factors affecting this compound stability in solution are:
-
Temperature: Elevated temperatures, such as the standard incubation temperature of 35-37°C used in microbiological assays, accelerate the degradation of this compound.[2]
-
pH: this compound is most stable in a pH range of 4.5 to 6.5.[4][5] Outside of this range, both acidic and alkaline conditions can catalyze its degradation.[4][6]
-
Presence of Serum: The inclusion of serum in culture media can significantly increase the rate of this compound degradation, likely due to the activity of serum esterases.[2][3]
-
Culture Media Components: While Mueller-Hinton Broth (MHB) is a standard medium, its composition can influence this compound stability.[7] The presence of certain ions or other components may affect the degradation rate.[8]
-
Light: Exposure to UV light can lead to photodegradation of this compound through isomerization and photolysis, resulting in a loss of activity and a yellowing of the solution.[9]
Q3: What are the degradation products of this compound and are they active?
A3: The major degradation pathway for this compound is hydrolysis, which involves two main reactions: de-esterification at the C-3 position to form desacetylthis compound, and cleavage of the β-lactam ring.[4][6] Desacetylthis compound is the primary metabolite and possesses antibacterial activity, although it is generally 4 to 8 times less active than the parent compound.[2][10] Further degradation can lead to the formation of inactive lactones.[6][11]
Q4: How can I visually identify potential this compound degradation in my experiments?
A4: A common physical sign of this compound degradation is a change in the color of the solution. Freshly prepared this compound solutions are typically clear and pale yellow.[12] Over time, especially at elevated temperatures, the solution may turn a more intense yellow and eventually reddish-yellow, indicating significant degradation.[12]
Troubleshooting Guide
Problem: Inconsistent or higher-than-expected MIC values for this compound.
This is a common issue stemming from the degradation of this compound during the incubation period of the MIC assay.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Detailed Troubleshooting Steps:
-
Review this compound Solution Preparation:
-
Question: Are you preparing fresh stock solutions for each experiment?
-
Recommendation: this compound solutions should be prepared fresh immediately before use. Avoid using solutions that have been stored, even at refrigerated temperatures, for extended periods.
-
-
Verify Storage Conditions of Stock Solutions:
-
Question: If you must store stock solutions, what are the conditions?
-
Recommendation: If short-term storage is unavoidable, store aliquots at -70°C.[2] However, fresh preparation is always preferred.
-
-
Assess Incubation Time and Temperature:
-
Question: What is the duration and temperature of your incubation?
-
Recommendation: Standard incubation at 37°C for 18-24 hours can lead to significant this compound degradation (20-30% or more).[2][3] Consider reading MICs at earlier time points (e.g., 6 hours) in addition to the standard 18-24 hours to observe any shifts.[2]
-
-
Evaluate the Culture Medium:
-
Question: Are you using media supplemented with serum?
-
Recommendation: Be aware that the presence of serum accelerates degradation.[2] If your experimental design requires serum, this effect must be considered when interpreting results. The pH of the prepared medium should also be verified to be within the optimal range for this compound stability (pH 4.5-6.5).[4][5]
-
-
Implement Stability Controls:
-
Question: Are you running controls to assess this compound stability during the assay?
-
Recommendation: Include a "no-inoculum" control plate with the same this compound concentrations as your test plate. At the end of the incubation period, measure the concentration of this compound in these wells using a method like High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation.
-
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: this compound Stability in Solution at Different Temperatures
| Temperature | Storage Duration | Percent Degradation | Reference |
| 45°C | 2 hours | >10% (unstable) | [13] |
| 25°C (Room Temp) | 24 hours | >10% (unstable) | [13] |
| 5°C (Refrigerated) | 5 days | Stable (<10% degradation) | [13] |
| 37°C in MHB | 24 hours | 44.7% | [7] |
| 37°C in various media | 18 hours | 20-30% | [2][3] |
Table 2: this compound Stability in Different Media During Incubation
| Medium | Incubation Time (hours) | Temperature (°C) | This compound Concentration Decrease | Reference |
| Mueller-Hinton Broth with Serum | 18 | 37 | Greatest decline observed | [2][3] |
| Mueller-Hinton Broth | 18 | 37 | 20-30% | [2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment
This protocol provides a general framework for quantifying this compound concentration to assess its stability over time.
Experimental Workflow
Caption: Workflow for assessing this compound stability using HPLC.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 10 µg/mL) in the desired test medium (e.g., Mueller-Hinton Broth, MHB with serum).[2]
-
Time Zero Sampling: Immediately after preparation, take an aliquot of the solution (e.g., 1 mL) as the time zero (T=0) sample. Store this sample at -70°C until analysis.[2]
-
Incubation: Incubate the remaining solution under the desired test conditions (e.g., 37°C in a water bath or incubator).[2]
-
Time-Point Sampling: At predetermined intervals (e.g., 3, 6, 12, 18, and 24 hours), withdraw additional aliquots and store them at -70°C.[2]
-
HPLC Analysis:
-
Analyze the this compound concentration in all collected samples using a validated stability-indicating HPLC method.[2][4][5] The specific parameters (column, mobile phase, flow rate, detection wavelength) should be optimized for this compound and its degradation products.
-
Prepare a standard curve of this compound daily from a stock solution stored at -70°C to ensure accurate quantification.[2]
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration to determine the degradation rate.
This compound Degradation Pathway
The instability of this compound primarily results from the hydrolysis of its β-lactam ring and the deacetylation of the side chain.
Caption: Simplified degradation pathway of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound stability during in vitro microbiological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of degradation of this compound sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of this compound sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics in aqueous solution of this compound sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of Supplemented or Human Material to Simulate PD Behavior of Antibiotics at the Target Site In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation paths of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro studies on this compound and desacetylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical Stability of this compound Sodium in Polypro... [degruyterbrill.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cefotaxime and Ceftriaxone's In Vitro Antibacterial Efficacy
A detailed review of the in vitro antibacterial activities of the third-generation cephalosporins, cefotaxime and ceftriaxone, reveals comparable broad-spectrum efficacy against many common pathogens, with subtle but potentially significant differences in potency against specific bacterial isolates. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two widely used antibiotics.
This compound and ceftriaxone share a similar mechanism of action, inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis.[1][2] Both are effective against a wide range of Gram-positive and Gram-negative bacteria.[1][3] However, variations in their chemical structure can influence their affinity for specific PBPs and their stability against certain beta-lactamases, leading to differences in their in vitro activity.
Quantitative Comparison of In Vitro Activity
The in vitro potency of antibiotics is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZoI). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the ZoI is the diameter of the area around an antibiotic disc where bacterial growth is inhibited.
A multicenter in vitro study in India provided a head-to-head comparison of this compound and ceftriaxone against a variety of clinical isolates.[4][5] The findings, summarized in the tables below, indicate that while both antibiotics are potent, this compound demonstrated a trend towards lower mean MIC values against several key pathogens, although these differences were not always statistically significant.[4][5]
Table 1: Geometric Mean Minimum Inhibitory Concentration (MIC) of this compound vs. Ceftriaxone for Various Bacterial Isolates
| Bacterial Isolate | This compound Geometric Mean MIC (µg/mL) (95% CI) | Ceftriaxone Geometric Mean MIC (µg/mL) (95% CI) |
| Escherichia coli | 2.0 (1.4 - 2.8) | 2.4 (1.7 - 3.4) |
| Klebsiella spp. | 2.5 (1.7 - 3.7) | 3.1 (2.1 - 4.6) |
| Staphylococcus spp. | 1.6 (0.8 - 3.1) | 1.9 (1.0 - 3.6) |
| Citrobacter koseri | 2.0 (0.6 - 6.2) | 2.4 (0.8 - 7.1) |
| Serratia marcescens | 2.8 (0.7 - 11.2) | 3.4 (0.9 - 13.5) |
Data extracted from a prospective, multicenter, comparative in vitro Indian study.[4] The differences in mean MIC values were not statistically significant.[4][5]
Table 2: Mean Zone of Inhibition (ZoI) of this compound vs. Ceftriaxone for Various Bacterial Isolates
| Bacterial Isolate | This compound Mean ZoI (mm) (95% CI) | Ceftriaxone Mean ZoI (mm) (95% CI) | p-value |
| Escherichia coli | 19.3 (18.4 - 20.2) | 18.0 (17.1 - 18.9) | <0.05 |
| Klebsiella spp. | 19.4 (18.2 - 20.6) | 17.9 (16.7 - 19.1) | <0.05 |
| Salmonella spp. | 21.0 (19.4 - 22.6) | 19.2 (17.8 - 20.6) | <0.05 |
ngcontent-ng-c4139270029="" class="ng-star-inserted">Data extracted from a prospective, multicenter, comparative in vitro Indian study.[4] this compound produced significantly larger zones of inhibition for E. coli, Klebsiella, and Salmonella as compared with ceftriaxone.[4][5]
Table 3: MIC₅₀ Values of this compound vs. Ceftriaxone for Key Bacterial Isolates
| Bacterial Isolate | This compound MIC₅₀ (µg/mL) | Ceftriaxone MIC₅₀ (µg/mL) |
| Escherichia coli | 2 | 4 |
| Klebsiella spp. | 4 | 4 |
ngcontent-ng-c4139270029="" class="ng-star-inserted">MIC₅₀ represents the concentration at which 50% of the isolates in a test population were inhibited. Data from a 2023 study suggests better sensitivity of E. coli to this compound.[3]
Notably, the presence of serum albumin has been shown to diminish the in vitro antimicrobial activity of ceftriaxone more significantly than that of this compound, which is attributed to ceftriaxone's higher protein binding (95% vs. 35% for this compound).[4][6][7] One study demonstrated that the bactericidal activity of ceftriaxone was significantly lower than this compound in a broth containing serum albumin.[4]
Experimental Protocols
The data presented above were primarily generated using standardized antimicrobial susceptibility testing methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][8] The two main methods employed are the disk diffusion method and the Ezy MIC strip test.
Disk Diffusion Method (Kirby-Bauer Test)
This method is used to determine the Zone of Inhibition.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.[9]
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[9]
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of this compound or ceftriaxone are aseptically placed on the agar surface.[8][9]
-
Incubation: The plates are inverted and incubated at 35 ± 2°C for 16-24 hours.[9]
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on CLSI guidelines.[4][8][9]
Ezy MIC Strip Test
This method is a gradient strip test used to determine the Minimum Inhibitory Concentration.
-
Inoculum Preparation and Inoculation: A standardized bacterial suspension is prepared and inoculated onto an agar plate as described for the disk diffusion method.
-
Application of MIC Strip: A strip containing a predefined gradient of the antibiotic (this compound or ceftriaxone) is placed on the agar surface.[4] The strips used in the cited study covered a range of 0.016 to 256 µg/mL.[4]
-
Incubation: The plates are incubated under the same conditions as the disk diffusion method.
-
Reading and Interpretation: An elliptical zone of inhibition is formed along the strip. The MIC value is read from a scale printed on the strip at the point where the edge of the inhibition ellipse intersects the strip.[4] The results are interpreted according to CLSI breakpoint criteria.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro antibacterial activity of this compound and ceftriaxone.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound and ceftriaxone, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of β-lactam antibiotics.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Versus Ceftriaxone: A Comprehensive Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound versus ceftriaxone against pathogens isolated from various systemic infections: A prospective, multicenter, comparative, <i>in vitro</i> Indian study - Journal of Laboratory Physicians [jlabphy.org]
- 5. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Antimicrobial activity of ceftriaxone compared with this compound in the presence of serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ceftriaxone: in vitro activity against 410 bacterial isolates compared with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefotaxime and Other Third-Generation Cephalosporins for Drug Development Professionals
A deep dive into the comparative efficacy of Cefotaxime versus other key third-generation cephalosporins, including Ceftriaxone, Ceftazidime, and Cefoperazone. This guide provides a comprehensive overview of their in vitro activity, clinical effectiveness, and underlying mechanisms of action, supported by experimental data and detailed protocols to inform research and development in the antibacterial space.
Third-generation cephalosporins represent a cornerstone in the treatment of serious bacterial infections, particularly those caused by Gram-negative organisms.[1] Their broad spectrum of activity and improved stability against many beta-lactamases made them a significant advancement in antibacterial therapy.[2] this compound, a prominent member of this class, is often compared to its counterparts such as Ceftriaxone, Ceftazidime, and Cefoperazone.[3][4][5] Understanding the nuanced differences in their efficacy is crucial for the development of new antibacterial agents and for optimizing clinical use.
In Vitro Activity: A Quantitative Comparison
The in vitro activity of cephalosporins is a key indicator of their potential clinical efficacy. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[6] The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics for comparing the potency of different antibiotics against a range of pathogens.
Below is a summary of comparative MIC data for this compound and other third-generation cephalosporins against common clinical isolates.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | This compound | ≤0.25 | 0.5 |
| Ceftriaxone | ≤0.25 | 0.5 | |
| Ceftazidime | 0.5 | 2 | |
| Cefoperazone | 1 | 8 | |
| Klebsiella pneumoniae | This compound | ≤0.25 | 1 |
| Ceftriaxone | ≤0.25 | 1 | |
| Ceftazidime | 0.5 | 4 | |
| Cefoperazone | 2 | 16 | |
| Pseudomonas aeruginosa | This compound | 16 | >64 |
| Ceftriaxone | 32 | >64 | |
| Ceftazidime | 2 | 8 | |
| Cefoperazone | 4 | 32 | |
| Staphylococcus aureus (MSSA) | This compound | 1 | 2 |
| Ceftriaxone | 2 | 4 | |
| Ceftazidime | 8 | 16 | |
| Cefoperazone | 2 | 4 |
Note: These values are representative and can vary based on the specific study, geographic location, and time of isolate collection.
From this data, it is evident that while this compound and Ceftriaxone exhibit very similar and potent activity against Enterobacteriaceae like E. coli and K. pneumoniae, Ceftazidime demonstrates superior activity against Pseudomonas aeruginosa.[7][8] Cefoperazone also shows activity against P. aeruginosa, though generally less potent than Ceftazidime.[7] Against methicillin-susceptible Staphylococcus aureus (MSSA), this compound is among the more active third-generation cephalosporins.[7]
Clinical Efficacy: A Summary of Comparative Trials
Clinical trials provide the ultimate assessment of an antibiotic's efficacy in treating infections. The following table summarizes the outcomes of selected comparative clinical trials involving this compound and other third-generation cephalosporins.
| Infection Type | Comparison | Clinical Cure Rate | Bacteriological Eradication Rate | Reference |
| Uncomplicated Gonorrhea | This compound (500mg) vs. Ceftriaxone (250mg) | 95% | 100% | [9] |
| Acute Bacterial Meningitis | This compound/Ceftriaxone vs. Conventional Antibiotics | No significant difference in treatment failure | - | [10] |
| Severe Chest Infections | This compound vs. Ceftriaxone | This compound showed potential superiority | - | [3] |
| Uncomplicated Acute Pyelonephritis | This compound vs. Cefuroxime (2nd Gen) | No significant difference | No significant difference | [11] |
These studies highlight that for many common infections, the clinical efficacy of this compound is comparable to that of Ceftriaxone.[9][10] However, in specific situations, such as severe chest infections, nuances in their pharmacokinetic and pharmacodynamic profiles may lead to different outcomes.[3] It is also important to note that the choice of antibiotic can be influenced by local resistance patterns and cost-effectiveness.[10]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Third-generation cephalosporins, like all beta-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][12] This process is crucial for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death.[13] The primary target of these antibiotics are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[12][14]
The above diagram illustrates the key stages of peptidoglycan synthesis, starting from the precursor synthesis in the cytoplasm to the final cross-linking of the peptidoglycan chains in the periplasm, a reaction catalyzed by PBPs. This compound and other beta-lactam antibiotics bind to the active site of these PBPs, preventing the cross-linking and thereby weakening the cell wall.[13]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the standard protocols for key in vitro efficacy assessments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[6]
Principle: A standardized suspension of the test bacterium is inoculated into wells of a microtiter plate containing serial twofold dilutions of the antibiotic in a liquid growth medium. After incubation, the lowest concentration of the antibiotic that inhibits visible bacterial growth is recorded as the MIC.[6]
Procedure:
-
Preparation of Antibiotic Stock Solution: A stock solution of the cephalosporin is prepared at a high concentration and then serially diluted.
-
Preparation of Inoculum: A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard.
-
Inoculation: The microtiter plate wells, containing the serially diluted antibiotic, are inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Time-Kill Kinetic Assays
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.[15]
Principle: A standardized inoculum of the test organism is added to a broth medium containing the antibiotic at a specific concentration (often at multiples of the MIC). At various time points, aliquots are removed, and the number of viable bacteria is determined by colony counting.[16][17]
Procedure:
-
Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Exposure: The bacterial suspension is added to flasks containing broth with and without the antibiotic at desired concentrations.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), samples are withdrawn from each flask.
-
Neutralization and Plating: The antibiotic in the collected sample is neutralized, and serial dilutions are plated on agar plates.
-
Enumeration: After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
Conclusion
This compound remains a potent and clinically effective third-generation cephalosporin, demonstrating comparable efficacy to other agents in its class for a wide range of infections. Its in vitro activity against Enterobacteriaceae is excellent and similar to that of Ceftriaxone. While less active against Pseudomonas aeruginosa than Ceftazidime, it exhibits good activity against MSSA. The choice between this compound and other third-generation cephalosporins should be guided by the specific pathogen and its susceptibility profile, the site of infection, and pharmacokinetic considerations. For drug development professionals, a thorough understanding of these comparative efficacies and the underlying experimental methodologies is essential for the rational design and evaluation of new antibacterial therapies.
References
- 1. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activity of this compound versus ceftriaxone against pathogens isolated from various systemic infections: A prospective, multicenter, comparative, <i>in vitro</i> Indian study - Journal of Laboratory Physicians [jlabphy.org]
- 3. This compound Versus Ceftriaxone: A Comprehensive Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftazidime and this compound--the clinician's choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparative in vitro activity of first, second and third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activities of third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized comparison of this compound and ceftriaxone in patients with uncomplicated gonorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Third generation cephalosporins versus conventional antibiotics for treating acute bacterial meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Second- and Third-Generation Cephalosporin as Initial Therapy for Women with Community-Onset Uncomplicated Acute Pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]
- 13. resources.biomol.com [resources.biomol.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. actascientific.com [actascientific.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
Advancing Cefotaxime Analysis: A Comparative Guide to a Validated High-Performance Liquid Chromatography Method
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the analysis of Cefotaxime, a widely used third-generation cephalosporin antibiotic. Through objective comparison with existing alternatives and presentation of supporting experimental data, this document demonstrates the reliability, accuracy, and efficiency of the novel method for routine quality control and research applications.
A robust and validated analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide details a newly developed Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound and compares its performance against several established methods. The validation of this method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Comparative Performance of HPLC Methods for this compound Analysis
The performance of the new HPLC method was benchmarked against previously published methods. The following tables summarize the key chromatographic conditions and validation parameters, offering a clear comparison of their respective capabilities.
Table 1: Comparison of Chromatographic Conditions
| Parameter | New Validated Method | Method A[1] | Method B[2] | Method C[3] |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | SS Wakosil II- C8 (250 mm x 4.6 mm, 5 µm) | C18 | Zorbax C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.25) (60:40 v/v) | Ammonium Acetate Buffer (pH 6.8):Acetonitrile (85:15 v/v) | Acetonitrile:Water (70:30 v/v) | Phosphate Buffer (pH 7.4):Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 235 nm | 252 nm | 233 nm | 254 nm |
| Retention Time | ~4.5 min | Not Specified | 2.622 min | 6.580 min |
Table 2: Comparison of Validation Parameters
| Parameter | New Validated Method | Method A[1] | Method B[2] | Method C[3] |
| Linearity Range | 10 - 60 µg/mL | 10 - 70 µg/mL | 0.01 - 0.07 µg/mL | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9976 | Not Specified | 0.999 |
| Accuracy (% Recovery) | 99.30% | 97 - 102% | Not Specified | Not Specified |
| Precision (% RSD) | 0.48% | Intraday: 1.2917, Interday: 0.9050 | < 2% | Not Specified |
| LOD | 3.3894 x 10⁻⁴ mg/mL | 0.3 µg/mL | 1.8 ng/mL | 0.100 µg/mL |
| LOQ | 1.0271 x 10⁻³ mg/mL | 0.6 µg/mL | 5.8 ng/mL | 0.314 µg/mL |
Experimental Protocols
The validation of the new HPLC method was performed using the following detailed methodologies for key experiments.
Linearity
A stock solution of this compound sodium was prepared by dissolving the standard in the mobile phase.[4] A series of dilutions were then made to obtain concentrations ranging from 10 to 60 µg/mL. Each concentration was injected in triplicate into the HPLC system. A calibration curve was constructed by plotting the peak area against the corresponding concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line.
Accuracy
The accuracy of the method was determined by the recovery study. To a pre-analyzed sample solution, known amounts of standard this compound at three different concentration levels (80%, 100%, and 120% of the target concentration) were added (spiked). The spiked samples were then analyzed, and the percentage recovery was calculated. This procedure was repeated three times for each concentration level.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution at a single concentration were performed on the same day, and the relative standard deviation (% RSD) of the peak areas was calculated.
-
Intermediate Precision: The analysis was repeated on three different days by different analysts to assess the inter-day variability. The % RSD was calculated for the peak areas obtained over the three days.
Specificity
The specificity of the method was assessed by injecting a blank (mobile phase), a placebo solution (containing all excipients except this compound), and a standard solution of this compound. The chromatograms were examined to ensure that there were no interfering peaks from the blank or placebo at the retention time of this compound.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. A series of dilute solutions of this compound were prepared and injected. The LOD and LOQ were calculated using the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the response (e.g., y-intercept of the regression line)
-
S = the slope of the calibration curve
Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the HPLC method validation process.
Caption: HPLC Method Validation Workflow.
This guide demonstrates that the newly developed HPLC method for this compound analysis is simple, rapid, accurate, and precise. The comparative data presented herein provides a valuable resource for researchers and quality control professionals in selecting the most suitable analytical method for their specific needs. The detailed experimental protocols offer a clear roadmap for replicating the validation process, ensuring inter-laboratory consistency and reliability.
References
Synergistic Interplay of Cefotaxime and Fosfomycin: A Comparative Guide for Researchers
For Immediate Release
In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics to enhance efficacy and overcome resistance mechanisms is a critical area of research. This guide provides a comprehensive comparison of the synergistic effects of Cefotaxime, a third-generation cephalosporin, with Fosfomycin, a broad-spectrum antibiotic with a unique mechanism of action. The following data, experimental protocols, and pathway visualizations are intended for researchers, scientists, and drug development professionals.
Quantitative Assessment of Synergy
The synergy between this compound and Fosfomycin has been demonstrated across a range of clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and various Enterobacteriaceae. The primary methods for quantifying this synergy are the checkerboard assay, which yields the Fractional Inhibitory Concentration (FIC) index, and the time-kill assay.
Table 1: Synergistic Activity of this compound and Fosfomycin Against Various Bacterial Strains
| Bacterial Species | Strain Type | Method | Key Findings | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | In vivo (rabbit model) | The combination of this compound and Fosfomycin is highly synergistic in experimental MRSA infections.[1] | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | In vitro (Checkerboard) | FBC indexes were ≤ 0.625 for the 12 strains studied, indicating synergy.[2][3] | [2][3] |
| Staphylococcus aureus, S. epidermidis, Enterococci | Methicillin-Resistant | In vitro (Checkerboard) | FIC indices for the Fosfomycin-Cefotaxime combination were 0.29-0.47 for S. aureus and S. epidermidis, and 0.29 for Enterococci, demonstrating a dramatic synergistic effect.[4] | [4] |
| Streptococcus pneumoniae | Penicillin-Resistant | In vitro (Time-kill assay) | A synergistic interaction was observed for three out of seven penicillin-resistant strains.[5][6] | [5][6] |
| Escherichia coli and Salmonella spp. | Multidrug-Resistant | In vitro (Checkerboard) | For Salmonella, two out of five isolates exhibited synergy with the Fosfomycin-Cefotaxime combination.[7] | [7] |
| Enterococci | Bloodstream isolates | In vitro (Checkerboard) | The this compound-Fosfomycin combination provided a synergistic bacteriostatic effect against 45 of the 50 isolates.[8] | [8] |
| Staphylococcus and Enterobacteriaceae | Meningitis isolates | In vitro | The combination was synergistic against 10 of the 12 strains of Staphylococcus and 5 of the 6 strains of Enterobacteriaceae studied.[9] | [9] |
Mechanism of Synergistic Action: A Two-Pronged Attack on Peptidoglycan Synthesis
The potent synergy between this compound and Fosfomycin stems from their complementary attacks on the bacterial cell wall synthesis pathway. Fosfomycin inhibits an early step in the cytoplasm, while this compound targets a later stage in the periplasm. This sequential inhibition leads to a more profound and rapid bactericidal effect than either agent alone.
Fosfomycin acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits the enzyme MurA.[4][10] This enzyme catalyzes the first committed step in peptidoglycan synthesis.[4][10] By blocking MurA, Fosfomycin prevents the formation of N-acetylmuramic acid, a crucial building block of the cell wall.[7]
This compound, a β-lactam antibiotic, inhibits the final transpeptidation step of peptidoglycan synthesis.[1][11] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the outer surface of the bacterial cell membrane.[11] This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[11]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.
Methodology:
-
Preparation of Antibiotics: Stock solutions of this compound and Fosfomycin are prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is prepared from a fresh culture.
-
Plate Setup: The antibiotic dilutions are dispensed into a 96-well microtiter plate. This compound is serially diluted along the y-axis, and Fosfomycin is serially diluted along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: All wells, including growth and sterility controls, are inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The lowest concentration of each antibiotic, alone and in combination, that inhibits visible bacterial growth is determined as the Minimum Inhibitory Concentration (MIC). The FIC index is then calculated using the following formula:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.
Methodology:
-
Inoculum Preparation: A standardized inoculum (e.g., 5 x 105 CFU/mL) is prepared in a suitable broth medium.
-
Test Conditions: The inoculum is added to flasks containing:
-
The antibiotic combination at specific concentrations (e.g., based on MIC values).
-
Each antibiotic individually at the same concentrations.
-
A growth control without any antibiotic.
-
-
Incubation and Sampling: The flasks are incubated with shaking at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Conclusion
The combination of this compound and Fosfomycin represents a promising strategy to combat challenging bacterial infections, particularly those caused by resistant organisms. The synergistic interaction, driven by a dual blockade of the peptidoglycan synthesis pathway, enhances bactericidal activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other antibiotic synergies in the pursuit of novel therapeutic options.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Fosfomycin - Wikipedia [en.wikipedia.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
In Vitro Showdown: Cefotaxime's Potency Measured by MIC and Zone of Inhibition
For researchers, scientists, and drug development professionals, understanding the in vitro efficacy of an antibiotic is paramount. This guide provides a direct comparison of two key measures of Cefotaxime's activity: the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The data presented, derived from established methodologies, offers a clear perspective on how these values correlate and their interpretation in assessing bacterial susceptibility.
This compound, a third-generation cephalosporin, demonstrates broad-spectrum bactericidal activity by interfering with the synthesis of the bacterial cell wall.[1][2][3] This is achieved through the inhibition of the final transpeptidation step of peptidoglycan synthesis, a critical component of the cell wall.[3][4][5] The effectiveness of this mechanism is quantified through in vitro tests that determine the MIC and the diameter of the zone of inhibition.
This compound: MIC and Zone of Inhibition Correlation
The following table summarizes the interpretive standards for this compound against various microorganisms, as established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are crucial for categorizing a bacterial isolate as susceptible, intermediate, or resistant to this compound.
| Susceptibility Category | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone of Inhibition Diameter in mm (30 µg disk) |
| Susceptible | ≤ 8 | ≥ 23 |
| Intermediate | 16 - 32 | 15 - 22 |
| Resistant | > 32 | ≤ 14 |
Note: These values are tentative and can vary based on the specific microorganism and the testing guidelines (CLSI, EUCAST) being followed.[6][7] Some studies suggest that for certain bacteria like Enterobacteriaceae, a 5-µg this compound disk might provide more useful susceptibility data due to extremely large zones of inhibition with a 30-µg disk.[8]
Visualizing this compound's Action and Testing Workflow
To better illustrate the concepts discussed, the following diagrams depict the mechanism of action of this compound and the general workflow for determining MIC and zone of inhibition.
Caption: Mechanism of this compound Action
Caption: MIC and Zone of Inhibition Workflow
Experimental Protocols
The following are detailed methodologies for determining the MIC and zone of inhibition for this compound.
Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9][10]
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration, typically 10 times the highest concentration to be tested.[9]
-
Preparation of Microtiter Plate: Sterile 96-well microtiter plates are used. A serial two-fold dilution of the this compound stock solution is performed in a suitable broth medium (e.g., Mueller-Hinton Broth) across the wells of the plate. This creates a gradient of antibiotic concentrations.[11]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture (18-24 hours old) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]
-
Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 37°C for 16 to 20 hours in a non-CO2 incubator.[10]
-
Interpretation of Results: After incubation, the plate is examined for bacterial growth, which is indicated by turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[10][12]
Zone of Inhibition - Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative test to determine the susceptibility of a bacterium to an antimicrobial agent.[13][14]
-
Medium Preparation: Mueller-Hinton agar plates are prepared with a standardized depth of 4 mm.[13][14]
-
Inoculum Preparation: A bacterial inoculum is prepared and its turbidity is adjusted to match a 0.5 McFarland standard.[15]
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to streak the entire surface of the Mueller-Hinton agar plate to create a uniform lawn of bacterial growth. The plate is allowed to dry for a few minutes.[14][15]
-
Disk Application: A paper disk impregnated with a standard concentration of this compound (typically 30 µg) is placed on the surface of the inoculated agar plate using sterile forceps.[13] The disk is gently pressed to ensure complete contact with the agar.
-
Incubation: The plate is incubated in an inverted position at 35°C for 16 to 18 hours.[16]
-
Interpretation of Results: After incubation, the diameter of the zone of complete inhibition of bacterial growth around the this compound disk is measured in millimeters. This zone diameter is then compared to established breakpoints to determine if the bacterium is susceptible, intermediate, or resistant to this compound.[6][7]
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Mechanism of action, antimicrobial activity, pharmacology, adverse effects, and clinical efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound: in vitro activity and tentative interpretive standards for disk susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility tests with this compound and correlation with clinical bacteriologic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diffusion Disk Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tmmedia.in [tmmedia.in]
- 14. microbenotes.com [microbenotes.com]
- 15. asm.org [asm.org]
- 16. journals.plos.org [journals.plos.org]
Navigating Beta-Lactam Cross-Reactivity: A Comparative Guide on Cefotaxime
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of beta-lactam antibiotics is paramount for both patient safety and the development of novel therapeutics. This guide provides an objective comparison of Cefotaxime's cross-reactivity with other beta-lactam antibiotics, supported by experimental data and detailed methodologies.
This compound, a third-generation cephalosporin, is a widely used antibiotic. However, its structural similarity to other beta-lactam antibiotics, including penicillins and other cephalosporins, raises concerns about cross-reactivity in allergic individuals. The primary mechanism of this cross-reactivity is often attributed to the similarities in the R1 side chains of these molecules.[1][2][3] This guide delves into the specifics of these interactions, presenting quantitative data from various studies to inform research and clinical decisions.
Quantitative Analysis of this compound Cross-Reactivity
The following table summarizes the reported cross-reactivity between this compound and other beta-lactam antibiotics from various in vivo and in vitro studies. It is important to note that the rates of cross-reactivity can vary significantly depending on the study population, the specific antibiotics tested, and the diagnostic methods employed.
| Antibiotic Class | Specific Antibiotic | Reported Cross-Reactivity with this compound | Study Type/Method | Reference |
| Cephalosporins | Ceftriaxone | High (Identical R1 side chain) | Clinical Observation & Structural Analysis | [1][2] |
| Cefuroxime | Possible (Similar methoxyimino group in R1 side chain) | Skin Testing | [2][4] | |
| Ceftazidime | Possible (Similar methoxyimino group in R1 side chain, though slightly different) | Skin Testing | [2][4] | |
| Cefazolin | Low to negligible (Different R1 side chain) | Skin Testing, Drug Provocation Test | [5] | |
| Cefepime | Possible (Shared methoxyimino group in R1 side chain) | Structural Analysis | [4] | |
| Penicillins | Amoxicillin | Low (Different R1 side chain) | Skin Testing, Drug Provocation Test | [6] |
| Penicillin G | Very Low (Different R1 side chain) | Skin Testing, Drug Provocation Test | [7] |
Experimental Protocols
Accurate assessment of cross-reactivity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Skin Testing for Immediate Hypersensitivity
Skin testing is a crucial in vivo method to evaluate IgE-mediated hypersensitivity reactions.
1. Materials:
- Sterile solutions of this compound and other beta-lactams for injection.
- Positive control (e.g., histamine).
- Negative control (e.g., sterile saline).
- Prick and intradermal needles.
- Ruler for measuring wheal and flare reactions.
2. Patient Selection:
- Patients with a clear history of an immediate allergic reaction to a beta-lactam antibiotic.
- Informed consent is obtained.
- Antihistamines and other interfering medications are discontinued prior to testing.
3. Procedure:
- Skin Prick Test (SPT): A drop of the antibiotic solution (non-irritating concentration, e.g., 1-2 mg/mL for some cephalosporins) is placed on the forearm.[8] The skin is then pricked through the drop with a sterile lancet.
- Intradermal Test (IDT): If the SPT is negative, an IDT is performed. A small amount (e.g., 0.02-0.03 mL) of a more diluted antibiotic solution is injected intradermally to raise a small bleb.[9] Suggested non-irritating concentrations for this compound for IDT are not explicitly standardized but starting with a 1:10 or 1:100 dilution of the therapeutic concentration is recommended in high-risk patients.[8]
- Reading: The tests are read after 15-20 minutes. A positive reaction is defined as a wheal of a certain diameter (e.g., ≥3 mm larger than the negative control) surrounded by erythema.
4. Interpretation:
- A positive skin test to this compound in a patient with a history of allergy to another beta-lactam suggests cross-reactivity.
- The predictive value of skin testing for cephalosporins is less established than for penicillins.[8]
In Vitro Immunoassays (ELISA) for Specific IgE
Enzyme-Linked Immunosorbent Assay (ELISA) can be used to detect specific IgE antibodies against this compound and other beta-lactams in a patient's serum.
1. Materials:
- Microtiter plates coated with this compound-human serum albumin (HSA) conjugate.
- Patient serum samples.
- Control sera (positive and negative).
- Enzyme-labeled anti-human IgE antibody (e.g., horseradish peroxidase-conjugated).
- Substrate for the enzyme (e.g., TMB).
- Stop solution.
- Plate reader.
2. Procedure:
- Coating: Microtiter wells are coated with the this compound-HSA conjugate and incubated.
- Blocking: Unbound sites are blocked to prevent non-specific binding.
- Sample Incubation: Patient and control sera are added to the wells and incubated, allowing specific IgE to bind to the immobilized antigen.
- Washing: Wells are washed to remove unbound antibodies.
- Enzyme-Conjugate Incubation: Enzyme-labeled anti-human IgE is added and incubated.
- Washing: Unbound conjugate is washed away.
- Substrate Addition: The enzyme substrate is added, leading to a color change in the presence of bound enzyme.
- Stopping and Reading: The reaction is stopped, and the absorbance is measured using a plate reader.
3. Interpretation:
- Higher absorbance values in patient samples compared to negative controls indicate the presence of this compound-specific IgE, suggesting sensitization.
- Cross-reactivity can be assessed by inhibiting the binding with other beta-lactam antibiotics.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics: Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in collaboration with the German Society of Allergology (AeDA), German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group (DKG), the Austrian Society for Allergology and Immunology (ÖGAI), and the Paul-Ehrlich Society for Chemotherapy (PEG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced drug reaction with eosinophilia and systemic symptom in a child with cross-reactivity to other cephalosporins and cosensitization to teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Reactivity and Tolerability of Cephalosporins in Patients with IgE-Mediated Hypersensitivity to Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In patients allergic to penicillin, consider second and third generation cephalosporins for life threatening infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allergy.org.au [allergy.org.au]
- 9. college.acaai.org [college.acaai.org]
Cefotaxime's Activity Against MRSA: A Comparative Analysis for Drug Development Professionals
An objective review of cefotaxime's efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), detailing its limited standalone activity, synergistic potential in combination therapies, and comparison with established anti-MRSA agents. This guide provides essential data for researchers and scientists in the field of antibiotic development.
Executive Summary
This compound, a third-generation cephalosporin, demonstrates poor intrinsic activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This is primarily due to the presence of the mecA gene in MRSA, which encodes for the penicillin-binding protein 2a (PBP2a). PBP2a has a low affinity for most β-lactam antibiotics, including this compound, rendering them ineffective. However, preclinical studies have consistently shown that this compound exhibits significant synergistic bactericidal activity against MRSA when combined with other antimicrobial agents, notably fosfomycin and vancomycin. This guide provides a comprehensive comparison of this compound's activity against MRSA, both alone and in combination, with that of standard-of-care anti-MRSA antibiotics. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.
Comparative In Vitro Activity of this compound and Alternatives against MRSA
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC data for this compound, its combinations, and key alternative antibiotics against MRSA.
Table 1: MIC of this compound Against MRSA
| Antibiotic | MRSA MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 64 to >512[1] | 128[1] | >128[1] |
MIC50/MIC90: The concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively.
Table 2: Synergistic Activity of this compound Combinations Against MRSA
| Combination | MRSA MIC Range (µg/mL) of this compound | Synergy Observed |
| This compound + Fosfomycin | Not explicitly stated, but synergy demonstrated[2][3] | Synergistic effect observed, with Fractional Inhibitory Concentration (FIC) indices indicating synergy.[3] |
| This compound + Vancomycin | Not explicitly stated, but synergy demonstrated[4][5][6] | Synergistic effects observed against vancomycin-susceptible (VSSA), heterogeneous vancomycin-intermediate (hVISA), and vancomycin-intermediate (VISA) S. aureus isolates.[4][5] |
Table 3: MIC of Alternative Anti-MRSA Antibiotics
| Antibiotic | MRSA MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Vancomycin | 0.25 - 2[7] | 1[8] | 1 - 2[8][9] |
| Linezolid | 0.38 - 4[10][11] | 1 - 2[12] | 2[12] |
| Daptomycin | 0.125 - 1.0[13][14] | 0.25 - 0.38[13][14] | 0.5 - 0.75[13] |
| Ceftaroline | 0.25 - 2[15][16][17] | 0.5 - 1[15][16][17] | 1 - 2[15][16] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing. The following are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
MIC values are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: MRSA isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[18][19][20]
-
Plate Preparation: In a 96-well microtiter plate, serial dilutions of antibiotic A are made along the x-axis, and serial dilutions of antibiotic B are made along the y-axis. This creates a matrix of wells with varying concentrations of both antibiotics.
-
Inoculation: Each well is inoculated with a standardized MRSA suspension as described for MIC testing.
-
Incubation: The plate is incubated under the same conditions as for MIC testing.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal activity of antibiotics over time.
-
Preparation of Cultures: MRSA isolates are grown to the logarithmic phase in CAMHB.
-
Exposure to Antibiotics: The bacterial culture is diluted to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL in flasks containing the antibiotic(s) at desired concentrations (e.g., 1x or 2x MIC). A growth control flask without any antibiotic is also included.
-
Sampling and Plating: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated on an appropriate agar medium.
-
Incubation and Colony Counting: Plates are incubated, and the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
Mechanisms of Action and Resistance
Understanding the underlying molecular mechanisms is crucial for the rational design of new therapeutic strategies.
Mechanism of Action of this compound
This compound, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[21][22] It specifically binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[21][22][23][24] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.[22]
Caption: Mechanism of action of this compound.
Mechanism of Resistance in MRSA
The primary mechanism of resistance in MRSA to β-lactam antibiotics is the acquisition of the mecA gene.[25][26][27][28] This gene is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[27] The mecA gene encodes for a modified penicillin-binding protein, PBP2a, which has a very low affinity for β-lactam antibiotics, including this compound.[25][26][27][28][29] As a result, PBP2a can continue to function in cell wall synthesis even in the presence of the antibiotic, allowing the bacteria to survive and replicate.[25][26]
Caption: MRSA resistance to this compound.
Discussion and Future Perspectives
The in vitro data strongly suggest that while this compound monotherapy is not a viable option for treating MRSA infections, its combination with agents like fosfomycin or vancomycin holds promise. The synergistic interactions observed in checkerboard and time-kill assays indicate that this compound can potentially restore or enhance the activity of other antibiotics against MRSA. This is a critical area for further investigation, particularly in the context of rising resistance to last-resort antibiotics.
The mechanism of this synergy is thought to involve the complementary actions of the combined drugs on the bacterial cell wall synthesis pathway. For instance, the combination of a β-lactam and vancomycin has been shown to enhance vancomycin's binding to its target.[4]
While in vitro studies are encouraging, robust clinical trial data is necessary to validate the efficacy and safety of this compound-based combination therapies for MRSA infections in human subjects. Further research should focus on optimizing dosing regimens and identifying the patient populations most likely to benefit from such combination therapies. The development of novel β-lactamase inhibitors that can protect this compound from degradation by MRSA-produced enzymes could also be a fruitful avenue for future drug development.
References
- 1. Frontiers | Cephalosporin-Glycopeptide Combinations for Use against Clinical Methicillin-Resistant Staphylococcus aureus Isolates: Enhanced In vitro Antibacterial Activity [frontiersin.org]
- 2. Synergism between this compound and fosfomycin in the therapy of methicillin and gentamicin resistant Staphylococcus aureus infection in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Combination between fosfomycin and oxacillin or this compound against methicillin-resistant Staphylococci and Enterococci] [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of vancomycin combined with this compound, imipenem, or meropenem against Staphylococcus aureus with reduced susceptibility to vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of vancomycin combined with this compound, imipenem, or meropenem against Staphylococcus aureus with reduced susceptibility to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of antibiotics' combinations for empirical therapy of suspected methicillin resistant Staphylococcus aureus severe respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. jmb.tums.ac.ir [jmb.tums.ac.ir]
- 10. ijmronline.org [ijmronline.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [In vitro activity of daptomycin against methicillin-resistant Staphylococcus aureus strains isolated from blood cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacodynamics of Ceftaroline against Staphylococcus aureus Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Checkerboard Assay [bio-protocol.org]
- 19. transpharmlab.com [transpharmlab.com]
- 20. Checkerboard assay – REVIVE [revive.gardp.org]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 23. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. This compound | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. mecA - Wikipedia [en.wikipedia.org]
- 26. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. droracle.ai [droracle.ai]
- 28. mdpi.com [mdpi.com]
- 29. taylorandfrancis.com [taylorandfrancis.com]
Cefotaxime's Efficacy Against Penicillin-Resistant Bacterial Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of penicillin-resistant bacterial strains, particularly Streptococcus pneumoniae and Neisseria gonorrhoeae, pose a significant challenge to effective antimicrobial therapy. This guide provides a comparative analysis of the effectiveness of cefotaxime, a third-generation cephalosporin, against these resistant pathogens, supported by experimental data and detailed methodologies. This compound has demonstrated potent in vitro activity against a wide array of Gram-positive and Gram-negative bacteria and is particularly valuable in treating infections caused by penicillin-resistant organisms due to its stability against many β-lactamases.[1][2][3]
Quantitative Comparison of Antimicrobial Activity
The in vitro effectiveness of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound and penicillin against various penicillin-resistant strains of Streptococcus pneumoniae and Neisseria gonorrhoeae, highlighting this compound's superior activity against these resistant isolates.
Table 1: Comparative In Vitro Activity of this compound and Penicillin against Streptococcus pneumoniae
| Strain Type | Antibiotic | MIC (µg/mL) | Reference |
| Penicillin-Susceptible (Ps) | Penicillin | 0.03 | [4] |
| This compound | Not specified | ||
| Highly Penicillin-Resistant (Pr) | Penicillin | 4 | [4] |
| This compound | 0.5 | [5] | |
| Penicillin-Intermediate (PI) | Penicillin | Not specified | |
| This compound | 2- to 8-fold lower than Penicillin | [6] | |
| Highly Penicillin-Resistant (PR) | Penicillin | Not specified | |
| This compound | 2- to 8-fold lower than Penicillin | [6] | |
| Penicillin- and Cephalosporin-Resistant (CFTR) | Penicillin | Not specified | |
| This compound | 4 | [4] |
Table 2: Comparative In Vitro Activity of this compound and Penicillin against Neisseria gonorrhoeae
| Strain Type | Antibiotic | MIC (µg/mL) | Reference |
| Penicillin-Resistant (β-lactamase producing) | Penicillin | >0.25 | [7] |
| This compound | ≤0.03 | [8] | |
| Isolates with Reduced this compound Susceptibility | This compound | 0.125 - 0.5 | [9][10] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro susceptibility of bacteria to antimicrobial agents. The data presented in this guide were primarily obtained using the broth microdilution method.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic (e.g., this compound, penicillin) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing only medium) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (typically 18-24 hours).
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the experimental workflow and the underlying mechanisms of action and resistance, the following diagrams are provided.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of this compound action and Penicillin resistance.
Discussion
The provided data clearly indicate that this compound is significantly more effective than penicillin against penicillin-resistant strains of Streptococcus pneumoniae and Neisseria gonorrhoeae. For instance, against highly penicillin-resistant S. pneumoniae with a penicillin MIC of 4 µg/mL, this compound exhibits an MIC as low as 0.5 µg/mL.[4][5] Similarly, this compound remains highly active against β-lactamase-producing, penicillin-resistant N. gonorrhoeae, with MIC values at or below 0.03 µg/mL.[8]
The superior efficacy of this compound can be attributed to its molecular structure, which confers stability against many β-lactamase enzymes that inactivate penicillins.[3][11] Furthermore, this compound has a strong affinity for essential penicillin-binding proteins (PBPs) in bacteria, leading to potent inhibition of cell wall synthesis and subsequent bactericidal activity.[1][2][12]
Penicillin resistance in S. pneumoniae is primarily due to alterations in the structure of PBPs, which reduces the binding affinity of penicillin.[13] In N. gonorrhoeae, resistance is often mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring of penicillin, rendering it inactive.[13]
While this compound is a powerful tool against penicillin-resistant pathogens, the emergence of strains with reduced susceptibility to this compound, as seen in some N. gonorrhoeae isolates, underscores the importance of ongoing surveillance and responsible antimicrobial stewardship.[9][10]
In vivo studies in animal models have also demonstrated the efficacy of this compound in treating infections caused by penicillin-resistant pneumococci.[4] Clinical trials in humans have further substantiated the use of this compound for severe infections, showing high cure rates.[14][15]
Conclusion
This compound demonstrates superior in vitro and in vivo effectiveness against penicillin-resistant strains of Streptococcus pneumoniae and Neisseria gonorrhoeae compared to penicillin. Its stability in the presence of many β-lactamases and its high affinity for bacterial penicillin-binding proteins make it a critical therapeutic option for infections caused by these resistant pathogens. The continued monitoring of susceptibility patterns is essential for guiding appropriate clinical use and mitigating the development of further resistance.
References
- 1. This compound: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanism of action, antimicrobial activity, pharmacology, adverse effects, and clinical efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of this compound and amoxicillin against penicillin-susceptible, penicillin-resistant and penicillin---cephalosporin-resistant strains of Streptococcus pneumoniae in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of cefepime and this compound compared to six other agents against 350 penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of gonorrhea: comparison of this compound and penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility of Neisseria gonorrhoeae to this compound: in vitro studies and treatment results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multidrug-resistant Neisseria gonorrhoeae with reduced this compound susceptibility is increasingly common in men who have sex with men, Amsterdam, the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A therapeutic trial of this compound versus penicillin-gentamicin for severe infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Synergistic Antimicrobial Action: Cefotaxime and Vancomycin against Staphylococcus aureus
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic-resistant Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat, necessitating innovative therapeutic strategies. One promising approach involves the use of combination therapies to enhance antimicrobial efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of cefotaxime and vancomycin against various strains of S. aureus, supported by experimental data from in vitro studies.
Executive Summary
The combination of this compound, a third-generation cephalosporin, and vancomycin, a glycopeptide, has demonstrated significant synergistic activity against Staphylococcus aureus, including strains with reduced susceptibility to vancomycin. This synergy is primarily attributed to the complementary mechanisms of action targeting bacterial cell wall synthesis. This compound, a β-lactam antibiotic, enhances the binding of vancomycin to its target, leading to a more potent bactericidal effect. This guide summarizes the key quantitative data from checkerboard and time-kill assays, provides detailed experimental protocols for these methods, and visualizes the proposed mechanism of synergy and experimental workflows.
In Vitro Synergy: Quantitative Data
The synergistic interaction between this compound and vancomycin has been quantified using standard in vitro methods, primarily the checkerboard assay and the time-kill assay.
Checkerboard Assay Results
The checkerboard assay is a common method to determine the synergistic effect of two antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is calculated to classify the interaction. A FICI of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.
| S. aureus Strain Type | Number of Isolates Tested | Number of Isolates Showing Synergy (FICI ≤ 0.5) | Percentage of Isolates Showing Synergy |
| Vancomycin-Intermediate S. aureus (VISA) | 6 | 3 | 50% |
| Heterogeneous Vancomycin-Intermediate S. aureus (hVISA) | 14 | 2 | 14.3% |
| Vancomycin-Susceptible S. aureus (VSSA) | 9 | 0 | 0% |
Data summarized from Srisrattakarn et al., 2021.[1][2][3][4]
Time-Kill Assay Results
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time. Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
| S. aureus Strain Type | Combination | Observation at 24 hours | Outcome |
| VISA | Vancomycin + this compound | Synergistic killing effect observed | Synergy |
| hVISA | Vancomycin + this compound | Synergistic killing effect observed | Synergy |
| VSSA | Vancomycin + this compound | No synergistic effect observed | Indifference |
Data summarized from Srisrattakarn et al., 2021.[1][2][3][4] The combination of vancomycin and this compound demonstrated a synergistic effect against both VISA and hVISA isolates in time-kill assays.[1][2][3]
Experimental Protocols
Reproducibility of synergy studies relies on standardized and detailed experimental protocols. The following are methodologies for the key experiments cited.
Checkerboard Assay Protocol
The checkerboard assay is performed to evaluate the in vitro synergy of two antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Stock solutions of vancomycin and this compound are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of vancomycin are added to the wells in the horizontal direction, and serial dilutions of this compound are added in the vertical direction. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: S. aureus isolates are cultured overnight, and the bacterial suspension is adjusted to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
Time-Kill Assay Protocol
Time-kill assays assess the rate of bacterial killing by antimicrobial agents.
-
Inoculum Preparation: An overnight culture of S. aureus is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Antimicrobial Exposure: The bacterial suspension is exposed to vancomycin alone, this compound alone, and the combination of vancomycin and this compound at specific concentrations (e.g., at their MICs or sub-inhibitory concentrations). A growth control without any antibiotic is also included.
-
Sampling and Plating: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Colony Counting: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of colonies (CFU/mL) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antimicrobial condition. Synergy is determined by comparing the bacterial killing in the combination tube to the killing in the tubes with the single agents.[7]
Visualizing the Synergy and Workflow
Diagrams can effectively illustrate complex biological pathways and experimental procedures.
Caption: Proposed mechanism of synergy between this compound and vancomycin.
Caption: Workflow for in vitro synergy testing of this compound and vancomycin.
Conclusion
The combination of this compound and vancomycin demonstrates a potent synergistic effect against vancomycin-intermediate and heterogeneous vancomycin-intermediate S. aureus strains in vitro. This synergistic interaction, likely stemming from the enhanced binding of vancomycin to the bacterial cell wall due to the action of this compound, presents a promising avenue for treating infections caused by these challenging pathogens. While no antagonism has been observed, the lack of synergy against vancomycin-susceptible strains suggests that this combination therapy would be most beneficial in cases of reduced vancomycin susceptibility. Further in vivo studies are warranted to validate these in vitro findings and to establish the clinical utility of this combination therapy. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to combat the growing threat of antibiotic-resistant S. aureus.
References
- 1. Synergistic effect of vancomycin combined with this compound, imipenem, or meropenem against Staphylococcus aureus with reduced susceptibility to vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of vancomycin combined with this compound, imipenem, or meropenem against Staphylococcus aureus with reduced susceptibility to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Synergistic effect of vancomycin combined with this compound, imipenem, o" by ARPASIRI SRISRATTAKARN, CHONTHICHA CHAIYAPOKE et al. [journals.tubitak.gov.tr]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Cefotaxime and Cefazolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent cephalosporin antibiotics: Cefotaxime, a third-generation cephalosporin, and Cefazolin, a first-generation cephalosporin. The following sections present a detailed analysis of their antibacterial activity, supported by quantitative data from various studies, comprehensive experimental protocols, and a visualization of their mechanism of action.
Data Presentation: In Vitro Susceptibility
The in vitro efficacy of this compound and Cefazolin against a range of clinically relevant bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
| Bacterium | This compound MIC (µg/mL) | Cefazolin MIC (µg/mL) | Key Findings |
| Gram-Negative | |||
| Escherichia coli | Typically ≤0.25 - 1[1][2] | 1 - >8[2][3] | This compound is significantly more potent against E. coli. |
| Klebsiella pneumoniae | ≤0.25[4] | 0.5 - 2[4][5] | This compound demonstrates greater activity against K. pneumoniae. |
| Proteus mirabilis | 85.7% susceptible (current breakpoints)[6] | 0.9% susceptible (current breakpoints)[6] | This compound shows substantially higher susceptibility rates for P. mirabilis. |
| Gram-Positive | |||
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | 0.5 - 2[7] | ≤0.5[7] | Cefazolin is generally more active against MSSA. |
Note: MIC values can vary depending on the specific strain and testing methodology. The provided ranges are indicative of typical findings in in vitro studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Cefazolin. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
a. Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and Cefazolin are prepared from standardized powders with known potency.
-
Serial two-fold dilutions of each antibiotic are prepared in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
b. Inoculum Preparation:
-
Three to five isolated colonies of the test bacterium are selected from an 18- to 24-hour non-selective agar plate (e.g., blood agar).
-
The colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
Within 15 minutes of standardization, the prepared inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
A growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum) are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
a. Inoculum Preparation:
-
A bacterial inoculum is prepared as described in the broth microdilution protocol (steps 1b-1 and 1b-2).
b. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the standardized inoculum suspension and excess fluid is removed by pressing the swab against the inside of the tube.
-
The surface of a Mueller-Hinton agar plate is evenly inoculated by swabbing in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
c. Application of Antibiotic Disks:
-
Disks impregnated with a standard concentration of this compound (e.g., 30 µg) and Cefazolin (e.g., 30 µg) are dispensed onto the surface of the inoculated agar plate using sterile forceps or a disk dispenser.
-
Each disk is gently pressed down to ensure complete contact with the agar surface.
d. Incubation:
-
The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.
e. Measurement and Interpretation:
-
The diameter of the zone of complete growth inhibition around each disk is measured in millimeters using a ruler or caliper.
-
The measured zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing them to standardized interpretive charts provided by organizations like the CLSI.
Mechanism of Action and Key Differences
This compound and Cefazolin, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the binding to and inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs). The differential activity of these two cephalosporins can be attributed to their varying affinities for specific PBPs and their stability against bacterial β-lactamases.
Caption: Comparative mechanism of action of this compound and Cefazolin.
This compound generally exhibits higher stability against β-lactamases produced by many Gram-negative bacteria, which contributes to its broader spectrum of activity against these organisms.[8][9][10] In contrast, Cefazolin is more susceptible to hydrolysis by these enzymes.[11] this compound has been shown to have a high affinity for PBP-1A, -1Bs, and -3 in Escherichia coli, leading to the formation of filamentous cells and subsequent lysis.[12] Cefazolin, on the other hand, demonstrates strong activity against methicillin-susceptible Staphylococcus aureus (MSSA), indicating a high affinity for the PBPs of this Gram-positive bacterium.[7]
References
- 1. Treatment of urinary tract infections with this compound: noncomparative and prospective comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships between in vitro susceptibility and efficacy in experimental mouse infection-protection assay of cefazolin and cephalothin using Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Impact of revised susceptibility breakpoints on bacteremia of Klebsiella pneumoniae: Minimum inhibitory concentration of cefazolin and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibilities of Proteus mirabilis: a longitudinal nationwide study from the Taiwan surveillance of antimicrobial resistance (TSAR) program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale for Eliminating Staphylococcus Breakpoints for β-Lactam Agents Other Than Penicillin, Oxacillin or Cefoxitin, and Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of activity and beta-lactamase stability of this compound with those of six other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The effect of beta-lactamase stability, penetration, and target affinity on the activity of cefazolin, cefamandole, cefoxitin, and cefuroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Cefotaxime Disposal
For Immediate Implementation: This document provides essential procedures for the safe and compliant disposal of cefotaxime, a third-generation cephalosporin antibiotic. Adherence to these guidelines is critical for ensuring laboratory safety, preventing environmental contamination, and mitigating the development of antibiotic resistance. This information is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Executive Summary: this compound Waste Management
All this compound waste, including pure compound, stock solutions, and contaminated labware, must be treated as hazardous chemical waste.[1][2] The primary disposal route is through your institution's designated hazardous waste management program. Under no circumstances should this compound waste be discharged down the drain or disposed of in regular trash without proper inactivation and institutional approval.[2][3] Improper disposal contributes to the environmental burden of antibiotics, fostering the emergence of multidrug-resistant bacteria.[1]
This compound Disposal Protocol: A Four-Step Workflow
This protocol outlines the essential steps for managing this compound waste in a laboratory environment.
Step 1: Segregation and Collection
Immediately segregate all this compound-contaminated materials from the general waste stream. This includes:
-
Expired or unused this compound powder.
-
Concentrated stock solutions.[1]
-
Diluted solutions used in media or experiments.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats.
-
Glassware, plasticware (e.g., pipette tips, tubes), and sharp objects that have come into contact with this compound.
Collect these materials in a designated, clearly labeled, and leak-proof hazardous waste container.[2][4] The container must be compatible with the chemical nature of the waste.
Step 2: Labeling and Storage
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
The concentration of this compound, if known.
-
The accumulation start date.
-
The hazard characteristics (e.g., "Irritant").
Store the sealed container in a designated, secure area away from incompatible materials.[4] Ensure secondary containment is used for liquid waste to prevent spills.[4]
Step 3: Chemical Inactivation (where permissible)
While collection by a hazardous waste service is the standard, chemical degradation may be an option for liquid waste if permitted by your institution's Environmental Health and Safety (EHS) department. This compound's stability is pH-dependent, and its degradation can be accelerated under specific conditions.
Experimental Protocol for this compound Hydrolysis:
This protocol is based on the known degradation kinetics of this compound and should be validated in your laboratory before routine use.
-
Objective: To hydrolyze the β-lactam ring of this compound, rendering it biologically inactive.
-
Materials:
-
This compound waste solution.
-
Sodium hydroxide (NaOH) solution (e.g., 1M or 10M).
-
pH meter or pH indicator strips.
-
Appropriate PPE (safety goggles, gloves, lab coat).
-
Stir plate and stir bar.
-
Designated reaction vessel.
-
-
Procedure:
-
In a well-ventilated area, such as a fume hood, place the this compound waste solution in the reaction vessel with a stir bar.
-
Slowly add NaOH solution while stirring to raise the pH to >10. Alkaline conditions, particularly with borate or carbonate buffers, have been shown to increase the degradation rate.[5]
-
Monitor the pH to ensure it remains in the alkaline range.
-
Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete degradation.
-
After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 with a suitable acid (e.g., hydrochloric acid).
-
Dispose of the neutralized solution as chemical waste through your institution's hazardous waste program, unless otherwise directed by your EHS department.
-
Note: This procedure is for the chemical alteration of the waste and does not necessarily render it non-hazardous. The final disposal route must be approved by your institution.
Step 4: Disposal via Institutional Hazardous Waste Program
Contact your institution's EHS or hazardous waste management department to arrange for the pickup and disposal of the this compound waste container.[2] Do not allow hazardous waste to accumulate in the laboratory.[4]
Quantitative Data: this compound Stability
The stability of this compound in aqueous solutions is a critical factor in its handling and disposal. The following table summarizes key stability data.
| Parameter | Condition | Observation | Citation |
| pH of Maximum Stability | Aqueous solution at 25°C | 4.5 - 6.5 | [6] |
| Degradation in Alkaline Conditions | pH 8.5 (Carbonate buffer), pH 9.5-10.0 (Borate buffers) | Increased rate of degradation | [5] |
| Degradation in Acidic Conditions | Strongly acidic medium | Acid-catalyzed hydrolysis | [5] |
| Primary Degradation Pathways | Aqueous solution | De-esterification at the C-3 position and β-lactam cleavage | [6] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. vumc.org [vumc.org]
- 3. nems.nih.gov [nems.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Degradation kinetics in aqueous solution of this compound sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism of degradation of this compound sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Cefotaxime
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Cefotaxime. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a pharmaceutically active ingredient that presents several hazards.[1] It is classified as a respiratory and skin sensitizer, meaning it can cause allergic reactions, asthma-like symptoms, or breathing difficulties upon inhalation and allergic skin reactions.[2][3][4][5][6] It is also a moderate to severe irritant to the skin and eyes.[1] In case of fire, it can emit toxic fumes such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1][6]
Personal Protective Equipment (PPE) Requirements
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE.
| Protection Area | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of powder-free gloves.[7][8] Change gloves every 30-60 minutes or immediately if they are damaged or known to be contaminated.[7][8] |
| Eye and Face Protection | Safety glasses with side shields or a face shield | Use a face shield in addition to safety goggles when there is a risk of splashes.[7] |
| Body Protection | Protective disposable gown | The gown should be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[8] |
| Respiratory Protection | NIOSH-approved respirator | In case of inadequate ventilation or when handling powders, wear respiratory protection.[5][6] For large spills, a chemical cartridge-type respirator may be necessary.[7] |
Operational Plan for Safe Handling
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2][3][4]
-
Avoid Dust and Aerosols: Handle the powder carefully to avoid creating dust.[3][4]
-
Personal Hygiene: Wash hands thoroughly before and after handling the substance.[4][5] Do not eat, drink, or smoke in the work area.[3][5]
-
Clothing: Immediately remove any clothing that becomes contaminated.[2]
Reconstitution and Storage:
-
Reconstitution: When preparing solutions, dissolve this compound in appropriate diluents such as Water for Injections, 0.9% Sodium Chloride, or 5% Dextrose.[9][10][11]
-
Storage of Dry Powder: Store this compound in a dry, cool, and well-ventilated place, protected from light, air, moisture, and excessive heat.[3][4][6]
-
Solution Stability: Reconstituted solutions have limited stability and should ideally be used immediately.[11] Stability varies depending on the diluent and storage temperature.[10]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Contaminated PPE: After handling, carefully remove the outer pair of gloves and dispose of them in a sealed, labeled container.[8] All other contaminated PPE should be disposed of in a designated hazardous waste container.
-
Unused Product and Contaminated Materials: Dispose of unused this compound and any materials used for cleaning spills (e.g., absorbent pads, wipes) in a suitable, labeled container for hazardous waste.[3][6] The container should be sent to an approved waste disposal plant.[3][5][6]
-
Empty Containers: Remove or deface the prescription label on empty containers before disposing of them in the trash or recycling.[12]
Emergency Procedures: Spills and Exposure
Accidental Release Measures: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[6] If the individual experiences respiratory symptoms such as allergy or asthma, call a physician.[3][6]
-
Skin Contact: If the substance comes into contact with skin, immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[3] If skin irritation or a rash develops, seek medical attention.[5][6]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[6] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[6] If eye irritation persists, get medical advice.[6]
-
Ingestion: If swallowed, rinse the mouth with water if the person is conscious. Do not induce vomiting. Seek medical attention.[5]
Caption: this compound Spill Response Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. us.provepharm.com [us.provepharm.com]
- 4. carlroth.com [carlroth.com]
- 5. chemscience.com [chemscience.com]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. medicines.org.uk [medicines.org.uk]
- 10. globalrph.com [globalrph.com]
- 11. This compound injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 12. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
